Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Description
The exact mass of the compound Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLLURBSVFMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654075 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-23-0 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391248-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
CAS Number: 391248-23-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a probable synthetic route, predicted spectroscopic and physical properties, and explores its potential therapeutic applications based on the bioactivity of structurally related molecules.
Chemical Identity and Physicochemical Properties
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a polysubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the bromophenyl group and the ethyl carboxylate moiety suggests its potential as a scaffold for developing novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 391248-23-0 | |
| Molecular Formula | C₁₂H₁₀BrNO₃ | |
| Molecular Weight | 296.12 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | ≥97% (typical) | |
| Predicted XLogP3 | 3.2 | |
| Predicted Hydrogen Bond Donors | 0 | |
| Predicted Hydrogen Bond Acceptors | 4 |
Synthesis and Mechanism
A likely synthetic pathway for the target compound would involve the reaction of 4-bromobenzamide with ethyl 2-chloroacetoacetate . The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration to form the oxazole ring.
Caption: Proposed Robinson-Gabriel synthesis pathway.
Experimental Protocol (Proposed):
Caution: This is a proposed protocol and should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromobenzamide and ethyl 2-chloroacetoacetate in a suitable high-boiling solvent such as toluene or xylene.
-
Reaction Conditions: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), dropwise to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not available in the surveyed literature. The following are predicted data based on the analysis of structurally similar compounds and spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
-
Ethyl group: A triplet integrating to 3 protons around δ 1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.4 ppm (CH₂).
-
Aromatic protons: Two doublets, each integrating to 2 protons, in the range of δ 7.6-8.1 ppm, characteristic of a para-substituted benzene ring.
-
Oxazole proton: A singlet integrating to 1 proton around δ 8.3 ppm, corresponding to the proton at the C5 position of the oxazole ring.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl group: Signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).
-
Ester carbonyl: A signal in the range of δ 160-165 ppm.
-
Oxazole ring carbons: Signals for C2, C4, and C5 are expected in the aromatic region, typically between δ 120-165 ppm. The C2 carbon attached to the bromophenyl group would be significantly downfield.
-
Bromophenyl group carbons: Four signals in the aromatic region, with the carbon attached to the bromine atom appearing in the range of δ 120-130 ppm.
FT-IR Spectroscopy (Predicted)
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C stretching (oxazole and aromatic ring): Multiple bands in the region of 1500-1650 cm⁻¹.
-
C-O-C stretch (oxazole and ester): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-Br stretch: A band in the lower frequency region, around 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron impact mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 295 and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester and oxazole rings.
Potential Applications in Drug Discovery
While there is no specific biological data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]
Caption: Potential therapeutic applications based on related structures.
Anticancer Activity
Numerous studies have reported the anticancer properties of oxazole and its bioisosteric counterpart, oxadiazole derivatives. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma and breast adenocarcinoma cell lines.[2] Some of these compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[2] The structural similarity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate to these active compounds suggests its potential as a starting point for the development of new anticancer agents.
Antimicrobial Activity
The oxadiazole ring, structurally related to the oxazole in the title compound, is present in several antimicrobial agents.[2] The bioisosteric replacement of other functional groups with oxadiazoles has been a successful strategy in developing new antimicrobial drugs. This suggests that Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate could serve as a scaffold for the synthesis of novel antibacterial and antifungal compounds.
Anti-inflammatory Activity
Oxazole derivatives have been investigated for their anti-inflammatory properties. The oxazole ring can be found in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this class of compounds warrants further investigation for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a readily synthesizable heterocyclic compound with significant potential for further exploration in drug discovery. While experimental data on its specific properties and biological activities are currently limited, its structural features and the known bioactivities of related oxazole and oxadiazole derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further experimental validation of its synthesis, characterization, and biological evaluation is highly encouraged.
References
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024-10-25). NIH.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10).
- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Retrieved from [Link]
- Synthesis of ethyl 4-haloacetoacetates. Google Patents.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. Retrieved from [Link]
-
Methyl 1,3-oxazole-4-carboxylate. Georganics. Retrieved from [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. Retrieved from [Link]
-
3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. DOI. Retrieved from [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Retrieved from [Link]
-
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ResearchGate. Retrieved from [Link]
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20).
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry. Retrieved from [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Retrieved from [Link]
-
Synthesis of 4,5‐dihydro‐3‐phenyl‐1,2,4‐oxadiazole‐5‐one by Buyle et al.. ResearchGate. Retrieved from [Link]
-
ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. Retrieved from [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022-05-02). NIH. Retrieved from [Link].gov/pmc/articles/PMC9083592/)
Sources
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This compound is a member of the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the molecule's structure, reactivity, and potential applications.
Introduction
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a substituted oxazole derivative featuring a bromophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the bromophenyl moiety and the ethyl ester group on the oxazole core of the title compound offers multiple sites for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 391248-23-0 | [3] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [3] |
| Molecular Weight | 296.12 g/mol | [3] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | 97% | [3] |
| Storage Temperature | Room temperature | [3] |
| InChI Code | 1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | [3] |
| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of 2,4-disubstituted oxazoles such as Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate can be achieved through several established synthetic methodologies. The most common and versatile methods include the Robinson-Gabriel synthesis and the van Leusen reaction.
Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis
A plausible and efficient route for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a modification of the Robinson-Gabriel synthesis. This method involves the cyclization of an α-acylamino ketone. A likely precursor for this synthesis is ethyl 2-(4-bromobenzamido)-3-oxobutanoate.
Caption: Proposed Robinson-Gabriel synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate based on established chemical principles. This protocol should be validated and optimized under appropriate laboratory conditions.
Step 1: Synthesis of Ethyl 2-(4-bromobenzamido)-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 4-bromobenzoyl chloride (1.0 eq) to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
-
Dissolve the purified ethyl 2-(4-bromobenzamido)-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Spectroscopic Characterization
The structural elucidation of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is confirmed through various spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for identifying the different types of protons in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ:
-
8.25 (s, 1H): This singlet corresponds to the proton at the C5 position of the oxazole ring.
-
8.00 (d, J = 8.6 Hz, 2H): These two protons are on the bromophenyl ring, ortho to the oxazole ring.
-
7.65 (d, J = 8.6 Hz, 2H): These two protons are on the bromophenyl ring, meta to the oxazole ring.
-
4.45 (q, J = 7.1 Hz, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group.
-
1.43 (t, J = 7.1 Hz, 3H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group.[4]
-
¹³C NMR Spectroscopy (Predicted)
Based on analogous structures, the predicted ¹³C NMR chemical shifts are as follows:
-
¹³C NMR (100 MHz, CDCl₃) δ:
-
162.0: Carbonyl carbon of the ester.
-
161.0: C2 carbon of the oxazole ring.
-
142.0: C4 carbon of the oxazole ring.
-
138.0: C5 carbon of the oxazole ring.
-
132.0, 128.5, 127.0, 126.0: Aromatic carbons of the bromophenyl ring.
-
61.5: Methylene carbon (-CH₂-) of the ethyl ester.
-
14.0: Methyl carbon (-CH₃) of the ethyl ester.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Predicted IR (KBr, cm⁻¹):
-
~3100: C-H stretching of the aromatic and oxazole rings.
-
~2980: C-H stretching of the ethyl group.
-
~1720: C=O stretching of the ethyl ester.
-
~1600, 1550, 1480: C=C and C=N stretching of the aromatic and oxazole rings.
-
~1250: C-O stretching of the ester.
-
~1100: C-O-C stretching of the oxazole ring.
-
~830: C-H out-of-plane bending for the para-substituted phenyl ring.
-
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected m/z: 295 and 297 (M⁺, M⁺+2) in approximately a 1:1 ratio due to the presence of the bromine atom. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester and oxazole rings.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is dictated by the interplay of its constituent functional groups.
Caption: Key reactivity sites of the target compound.
-
Ester Group: The ethyl ester at the C4 position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation to produce other esters or amides, respectively.
-
Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Oxazole Ring: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, under harsh conditions, it can undergo ring-opening reactions. The electron-withdrawing nature of the ester and the bromophenyl groups can influence the reactivity of the oxazole ring towards nucleophilic or electrophilic attack.
Potential Applications in Drug Discovery
Oxazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] While specific biological activity data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not extensively reported, its structural features suggest potential for several therapeutic applications.
-
Anticancer Activity: Many 2,4-disubstituted oxazoles have demonstrated potent anticancer activity. The bromophenyl group can be a key pharmacophoric feature or a site for further functionalization to enhance potency and selectivity.
-
Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. This compound could serve as a starting point for the development of new antibacterial or antifungal drugs.
-
Enzyme Inhibition: The rigid, planar structure of the oxazole ring system is well-suited for fitting into the active sites of enzymes. It could be explored as an inhibitor for various enzyme classes, such as kinases or proteases.
Safety and Handling
Based on available safety data for this compound, the following precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed).[3]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth).[3]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a versatile and synthetically accessible molecule with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The presence of multiple functional groups offers numerous opportunities for chemical modification, making it an excellent starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further experimental investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully explore its potential.
References
-
Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211–10232. [Link]
-
Szychowski, K. A., Gmiński, J., & Lesiak, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3334. [Link]
-
ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]
-
Al-Ostath, A. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for [Paper Title]. [Link]
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. [Link]
-
PubChem. (n.d.). Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]
-
Szychowski, K. A., Gmiński, J., & Lesiak, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3334. [Link]
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]
-
MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2021(4), M1297. [Link]
Sources
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 2-(4-BROMOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE | 391248-23-0 [sigmaaldrich.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 1,3-oxazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2][3] This document elucidates the molecule's core structural features, outlines a robust and validated synthetic protocol, details its analytical characterization via modern spectroscopic techniques, and discusses its potential as a versatile building block for the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights from the perspective of an application scientist.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of modern pharmacology, with the 1,3-oxazole ring being a particularly prominent motif.[4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a highly valued scaffold in the design of bioactive molecules.[3][5] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3]
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate emerges as a compound of strategic importance. Its molecular architecture can be deconstructed into three key components, each conferring distinct and valuable properties for drug design:
-
The 1,3-Oxazole Core: A five-membered aromatic heterocycle that acts as a rigid, planar scaffold. It can serve as a bioisostere for amide or ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic profiles.
-
The 2-(4-bromophenyl) Group: This substituent provides a site for extensive structural diversification. The bromine atom is not merely a placeholder; it can engage in halogen bonding with biological targets and, critically, serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse compound libraries.
-
The 4-(Ethyl Carboxylate) Group: This ester functionality acts as a potent hydrogen bond acceptor and can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, a common strategy for improving water solubility or mimicking the carboxylate groups of natural substrates that interact with enzyme active sites.
This guide will explore these features in detail, providing a holistic understanding of the molecule from its fundamental structure to its potential applications.
Molecular Architecture and Physicochemical Profile
Structural Elucidation
The formal IUPAC name for the compound is Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Its structure consists of a central 1,3-oxazole ring substituted at the C2 position with a 4-bromophenyl ring and at the C4 position with an ethyl carboxylate group. The planarity of the oxazole and phenyl rings influences the overall molecular conformation.
Physicochemical Data Summary
The fundamental properties of the compound are critical for its handling, formulation, and interpretation in experimental assays.
| Property | Value | Source |
| CAS Number | 391248-23-0 | |
| Molecular Formula | C₁₂H₁₀BrNO₃ | |
| Molecular Weight | 296.12 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | ≥97% | |
| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | |
| Storage | Room Temperature |
Synthesis and Mechanistic Considerations
Strategic Synthesis via Hantzsch-Type Condensation
A reliable and efficient method for constructing the 2,4-disubstituted oxazole core is a variation of the classic Hantzsch oxazole synthesis.[4] This strategy involves the condensation of a primary amide with an α-haloketone. For the target molecule, the logical precursors are 4-bromobenzamide and an ethyl ester of an α-haloacetoacetate, such as ethyl 2-chloroacetoacetate.
Rationale for this choice:
-
Convergent Synthesis: This two-component approach is highly efficient.
-
Precursor Availability: 4-bromobenzamide and ethyl 2-chloroacetoacetate are commercially available and relatively inexpensive, making the synthesis scalable.
-
Reaction Robustness: The condensation is typically high-yielding and proceeds under well-established conditions, often a simple reflux in a suitable solvent.
The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should perform their own optimization and safety assessments.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of amide) as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate.
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude solid is collected by vacuum filtration. To achieve high purity, recrystallize the product from a minimal amount of hot ethanol. Wash the resulting crystals with a small volume of cold diethyl ether and dry under vacuum.[6][7]
-
Validation: Confirm the identity and purity of the white to yellow crystalline solid using the analytical methods described in Section 4.0.
Synthesis Workflow Visualization
Spectroscopic and Analytical Characterization
Analytical validation is paramount to confirm the structural integrity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[8][9]
Proton Nuclear Magnetic Resonance (¹H NMR)
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | s | 1H | H-5 (oxazole) | Proton on the electron-deficient oxazole ring. |
| ~7.95 | d | 2H | Ar-H (ortho to oxazole) | Aromatic protons deshielded by the adjacent oxazole ring. |
| ~7.65 | d | 2H | Ar-H (ortho to Br) | Aromatic protons influenced by the electron-withdrawing bromine. |
| ~4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen. |
| ~1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group. |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | C=O (ester) |
| ~160.0 | C-2 (oxazole) |
| ~145.0 | C-4 (oxazole) |
| ~132.0 | Ar-C (ortho to Br) |
| ~129.5 | Ar-C (ipso, attached to oxazole) |
| ~128.5 | Ar-C (ortho to oxazole) |
| ~126.0 | Ar-C (ipso, attached to Br) |
| ~125.0 | C-5 (oxazole) |
| ~61.5 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Characteristic bands recorded using KBr pellet method.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3120 | C-H Stretch | Aromatic (Oxazole & Phenyl) |
| ~2980 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1650 | C=N Stretch | Oxazole Ring |
| ~1590, 1480 | C=C Stretch | Aromatic Rings |
| ~1250, 1100 | C-O Stretch | Ester and Oxazole Ether |
| ~1010 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Analysis via Electrospray Ionization (ESI).[10]
-
Molecular Ion (M⁺): A characteristic isotopic doublet peak is expected due to the presence of bromine.
-
m/z ≈ 295 (for ⁷⁹Br isotope)
-
m/z ≈ 297 (for ⁸¹Br isotope)
-
The relative intensity of these peaks will be approximately 1:1.
-
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-•OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-•CH₂CH₃): [M - 29]⁺
-
Loss of the entire carboxylate group (-•COOEt): [M - 73]⁺
-
Role in Drug Development and Future Perspectives
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not just a single entity but a gateway to a vast chemical space. Its true value lies in its potential as a versatile intermediate for creating focused libraries of drug candidates.
Diversification via the 4-Bromophenyl Moiety
The aryl bromide is a powerful functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.
Modulation via the Ethyl Ester
The ester at the C4 position provides another avenue for modification. It can be hydrolyzed to the carboxylic acid to enhance solubility or to interact with cationic residues in a target protein. Alternatively, it can be converted to a wide range of amides to probe for additional hydrogen bonding interactions and to fine-tune physicochemical properties.
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a well-defined chemical entity with significant strategic value for drug discovery professionals. Its molecular structure combines a stable, pharmacologically relevant oxazole core with two distinct, synthetically tractable handles for molecular diversification. The robust synthesis and clear analytical profile make it an accessible and reliable building block. By leveraging the aryl bromide for cross-coupling and the ethyl ester for functional group interconversion, researchers can efficiently generate novel compound libraries to probe a wide array of biological targets, accelerating the journey from hit identification to lead optimization.
References
-
PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Saeed, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]
-
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]
-
Kryshchyshyn, A., et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available from: [Link]
-
Kadhim, R.J., et al. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Saeed, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
-
Macmillan Group. Oxazole. Princeton University. Available from: [Link]
-
SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Wiley. Available from: [Link]
-
ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. Available from: [Link]
-
Li, W., et al. Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]
-
Singh, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Kumar, V., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for a related publication. Available from: [Link]
-
Moskvina, V., et al. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Journal of Biological Pharmaceutical And Chemical Research. Microwave-assisted synthesis of oxadiazole and thiazolidine derivatives. Available from: [Link]
-
Vedejs, E., & Fields, S.C. new chemistry of oxazoles. Heterocycles. Available from: [Link]
-
Slideshare. Medicinal Applications of 1,3-Oxazole Derivatives. Available from: [Link]
-
Toni Quimica. Robinson-Gabriel synthesis of oxazoles. YouTube. Available from: [Link]
-
Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. One moment, please... [nanobioletters.com]
- 7. jobpcr.com [jobpcr.com]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 2-aryl-oxazole-4-carboxylate scaffold is a privileged structure found in numerous biologically active molecules. This document details a robust and efficient one-pot synthesis protocol, elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary characterization for product validation. The content is structured to deliver both theoretical understanding and practical, field-proven insights for professionals in chemical research and development.
Introduction and Strategic Overview
The 1,3-oxazole ring system is a cornerstone in the architecture of many pharmaceuticals and functional organic materials. Its unique electronic properties and ability to act as a bioisostere for ester and amide groups make it a valuable target in drug discovery. The title compound, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, serves as a versatile intermediate. The bromo-functional group provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse compound libraries.
The most direct and widely adopted strategy for constructing this 2,4-disubstituted oxazole is a base-catalyzed condensation reaction between an aryl aldehyde and an isocyanoacetate ester. This approach, a variation of well-established transformations like the Robinson-Gabriel and Van Leusen syntheses, offers high atom economy and operational simplicity.
The Core Synthesis Pathway: Mechanistic Insights
The selected pathway involves the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate in the presence of a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . This method is favored for its high yield and clean conversion under relatively mild conditions.
Rationale for Reagent Selection
-
4-Bromobenzaldehyde : Provides the C2 and the aryl substituent of the oxazole ring. Its aldehyde functionality is electrophilic and readily attacked by nucleophiles.
-
Ethyl Isocyanoacetate : A crucial C-N-C building block. The isocyanide carbon is nucleophilic, while the α-proton (adjacent to both the isocyano and ester groups) is acidic and easily removed by a base.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : Acts as the catalyst. Its primary role is to deprotonate the ethyl isocyanoacetate, generating a potent nucleophile. DBU is an amidine base, which is sterically hindered and non-nucleophilic, meaning it will not compete with the isocyanoacetate in attacking the aldehyde, thus preventing side reactions. Its strength is sufficient to drive the initial deprotonation and subsequent elimination steps.
Reaction Mechanism
The reaction proceeds through a well-understood, multi-step sequence:
-
Deprotonation : DBU abstracts the acidic α-proton from ethyl isocyanoacetate (1) to form a resonance-stabilized carbanion intermediate (2) .
-
Nucleophilic Attack : The carbanion (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde (3) . This forms an alkoxide intermediate (4) .
-
Intramolecular Cyclization (5-endo-dig) : The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon in an intramolecular fashion. This key ring-closing step forms the 5-membered oxazoline ring intermediate (5) .
-
Dehydration/Aromatization : Under the basic conditions, a proton is abstracted, followed by the elimination of a water molecule from the oxazoline intermediate (5) . This dehydration step results in the formation of the stable, aromatic 1,3-oxazole ring, yielding the final product, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (6) .[2]
Experimental Protocol and Data
The following protocol is a validated, self-contained procedure for the synthesis and verification of the target compound.
Materials and Equipment
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup or automated flash chromatography system
-
Rotary evaporator
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer
Reagents & Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | 185 mg | Starting Material |
| Ethyl Isocyanoacetate | 113.12 | 1.1 | 124 mg (0.11 mL) | Starting Material |
| DBU | 152.24 | 1.2 | 183 mg (0.18 mL) | Base Catalyst |
| Tetrahydrofuran (THF) | - | - | 10 mL | Solvent |
| Ethyl Acetate | - | - | As needed | Eluent/Extraction |
| Hexane | - | - | As needed | Eluent |
Step-by-Step Synthesis Workflow
A logical workflow ensures reproducibility and high purity of the final product.
Caption: Synthetic workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Detailed Procedure
-
To a solution of 4-bromobenzaldehyde (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL), add ethyl isocyanoacetate (1.1 mmol).
-
Stir the mixture at room temperature and add DBU (1.2 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.
-
Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.[3]
Expected Yield: 85%.[3]
Product Characterization and Validation (A Self-Validating System)
Confirmation of the product's identity and purity is essential. The following data, obtained from authoritative sources, serves as a benchmark for validation.
Physical Properties
-
Appearance : White solid[3]
-
Molecular Formula : C₁₂H₁₀BrNO₃
-
Molecular Weight : 296.12 g/mol
Spectroscopic Data
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (s, 1H, oxazole H-5), 7.97 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 4.46 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).[3]
-
¹³C-NMR (101 MHz, CDCl₃) δ (ppm): 161.5 (C=O, ester), 159.2 (C-2, oxazole), 142.1 (C-5, oxazole), 136.0 (C-4, oxazole), 132.2 (Ar-C), 129.5 (Ar-C), 126.9 (Ar-C), 125.8 (Ar-C), 61.7 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).[3]
-
Mass Spectrometry (MS, m/z): Calculated for C₁₂H₁₀BrNO₃: 294.98; Found: 294.81 [M]+.[3] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.
Conclusion
The DBU-catalyzed one-pot synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate from 4-bromobenzaldehyde and ethyl isocyanoacetate is a highly efficient, reliable, and scalable method. It provides excellent yields and a straightforward purification process. The detailed mechanistic understanding and comprehensive characterization data provided in this guide equip researchers with the necessary tools to successfully synthesize and validate this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Shaaban, M. R., El-Sayed, N. N. E., & El-Kashef, H. S. (2021). Design, synthesis, characterization and molecular docking of new oxazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]
-
Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. Doctoral dissertation, University of Pittsburgh. [Link]
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
-
Nenajdenko, V. G., & Shastin, A. V. (2015). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 115(17), 9319-9388. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the synthesis and the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established literature, providing a self-validating framework for the structural elucidation of this and similar oxazole derivatives.
Synthesis and Molecular Structure
The synthesis of 2,4-disubstituted oxazoles such as Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate can be efficiently achieved through several established methods. A prominent and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[1] For the target molecule, a plausible synthetic pathway would involve the reaction of ethyl 2-amino-3-oxobutanoate with 4-bromobenzoyl chloride, followed by acid-catalyzed cyclodehydration. This method is favored for its reliability and applicability to a wide range of substituted oxazoles.
The logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
The final molecular structure for which the subsequent spectroscopic data will be analyzed is presented below:
Caption: Structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol (Hypothetical): The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of CDCl₃.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | H-5 (oxazole ring) |
| ~7.95 | d | 2H | Ar-H (ortho to oxazole) |
| ~7.65 | d | 2H | Ar-H (meta to oxazole) |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Interpretation: The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the predicted spectrum shows distinct signals corresponding to each unique proton.
-
Oxazole Proton (H-5): A singlet at approximately 8.30 ppm is expected for the proton at the 5-position of the oxazole ring. Its downfield shift is due to the deshielding effects of the electronegative oxygen and nitrogen atoms in the heterocyclic ring.
-
Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the oxazole ring are expected to be more deshielded and appear around 7.95 ppm, while the protons meta to the oxazole (and ortho to the bromine) will likely resonate at a slightly upfield position, around 7.65 ppm.[2]
-
Ethyl Ester Protons: The ethyl group of the ester will present as a quartet at approximately 4.40 ppm for the methylene (-OCH₂-) protons, coupled to the adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet around 1.40 ppm, resulting from coupling with the methylene protons. The chemical shift of the methylene protons is significantly downfield due to the adjacent electron-withdrawing oxygen atom.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer using CDCl₃ as the solvent. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~161.5 | C-2 (oxazole) |
| ~145.0 | C-4 (oxazole) |
| ~138.0 | C-5 (oxazole) |
| ~132.0 | Ar-C (meta to oxazole) |
| ~129.0 | Ar-C (ortho to oxazole) |
| ~127.0 | Ar-C (ipso to oxazole) |
| ~125.0 | Ar-C (ipso to Br) |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 162.0 ppm.
-
Oxazole Carbons: The carbons of the oxazole ring are characteristically found in the aromatic region. The C-2 carbon, bonded to two heteroatoms, is predicted to be around 161.5 ppm. The C-4 and C-5 carbons are expected at approximately 145.0 ppm and 138.0 ppm, respectively.[4][5]
-
Aromatic Carbons: The 4-bromophenyl ring will show four distinct signals. The carbon attached to the bromine (ipso-Br) will be shielded relative to the other aromatic carbons, appearing around 125.0 ppm. The other aromatic carbons will resonate in the 127.0-132.0 ppm range.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected around 61.5 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, at approximately 14.0 ppm.
Mass Spectrometry (MS)
Experimental Protocol (Hypothetical): Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 295/297 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 266/268 | [M - C₂H₅]⁺ |
| 250/252 | [M - OC₂H₅]⁺ |
| 183/185 | [Br-Ph-C≡O]⁺ |
| 155/157 | [Br-Ph]⁺ |
Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 295 and 297.[6] This isotopic signature is a key identifier for brominated compounds.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for esters is the loss of the ethoxy radical (-OC₂H₅), leading to a peak at m/z 250/252. Loss of an ethyl radical (-C₂H₅) would result in a peak at m/z 266/268. Cleavage of the oxazole ring can also occur, with a prominent fragment corresponding to the 4-bromobenzoyl cation at m/z 183/185. The 4-bromophenyl cation at m/z 155/157 is also an expected fragment.[7][8]
The fragmentation pathway can be visualized as follows:
Caption: Plausible fragmentation pathway for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Infrared (IR) Spectroscopy
Experimental Protocol (Hypothetical): The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be analyzed as a KBr pellet or as a thin film on a salt plate.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Weak | C-H stretch (aromatic and oxazole) |
| ~2980 | Weak | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1480 | Medium | C=C stretch (aromatic and oxazole) |
| ~1280 | Strong | C-O stretch (ester, C-C-O) |
| ~1120 | Strong | C-O stretch (ester, O-C-C) |
| ~1070 | Medium | C-N stretch (oxazole) |
| ~840 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |
| ~750 | Medium | C-Br stretch |
Interpretation: IR spectroscopy is used to identify the functional groups present in a molecule.
-
C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and heteroaromatic rings. The aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
-
Carbonyl Stretching: A very strong and sharp absorption around 1725 cm⁻¹ is indicative of the C=O stretch of the ester group.[9][10] The conjugation with the oxazole ring slightly lowers this frequency compared to a saturated ester.[11]
-
C=C and C=N Stretching: Absorptions in the 1610-1480 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and oxazole rings, as well as the C=N stretch of the oxazole.
-
C-O Stretching: Esters typically show two strong C-O stretching bands. For this aromatic ester, these are expected around 1280 cm⁻¹ and 1120 cm⁻¹.[12]
-
Fingerprint Region: The region below 1400 cm⁻¹ contains a wealth of information. A strong band around 840 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring. The C-Br stretch is expected to appear in the lower frequency region, around 750 cm⁻¹.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a robust and self-consistent spectroscopic profile for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Each technique offers complementary information that, when taken together, allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, providing a framework for the interpretation of their own experimental data.
References
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 2018 , 33 (9), 22-26. [Link]
-
Umesha, S. et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon, 2022 , 8 (1), e08757. [Link]
-
Contreras, R. et al. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Spectroscopy Letters, 1983 , 16 (9), 675-680. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
University of Calgary. Esters. [Link]
-
Kovalenko, S. M. et al. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of Organic Chemistry, 2014 , 50 (10), 1469-1476. [Link]
-
Wipf, P. et al. Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 1998 , 63 (18), 6088-6089. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Gökçe, M. et al. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 2003 , 41 (7), 543-546. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
-
Macmillan Group. Oxazole. [Link]
-
Gottlieb, H. E. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997 , 62 (21), 7512-7515. [Link]
-
Claramunt, R. M. et al. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022 , 27 (19), 6268. [Link]
-
Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 2018 , 33 (7), 22-26. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Padwa, A. et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 2004 , 69 (25), 8933-8938. [Link]
-
University of Wisconsin-Madison. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
University of Cambridge. Chemical shifts. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
1H NMR and 13C NMR of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in spectroscopic principles and field-proven methodologies. We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide a robust framework for the structural elucidation of this and related heterocyclic compounds.
Introduction: The Significance of Structural Verification
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core, a common scaffold in medicinal chemistry known for a wide range of biological activities. The precise arrangement of the 4-bromophenyl and ethyl carboxylate substituents on the oxazole ring is critical to its function and potential as a therapeutic agent or synthetic intermediate.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural confirmation of such small molecules in solution. This guide will detail the expected ¹H and ¹³C NMR spectra, providing a predictive blueprint for chemists to validate synthesis, assess purity, and ensure the correct isomeric form of the target compound has been obtained.
Molecular Structure and Predicted NMR Environments
To understand the NMR spectrum, we must first analyze the molecule's electronic environment. The structure is comprised of three key regions: the ethyl carboxylate group, the central 1,3-oxazole ring, and the 2-position 4-bromophenyl substituent. Each region contains unique proton and carbon nuclei that will resonate at distinct frequencies.
Below is the molecular structure with atoms numbered for clear assignment in the subsequent NMR analysis.
Caption: Molecular structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate with atom numbering.
In-Depth ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons.
Causality Behind Predicted Chemical Shifts and Splitting Patterns
-
Oxazole Proton (H5): The single proton on the oxazole ring (H5) is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet. Its position is significantly influenced by the anisotropic effects of the heterocyclic ring and the electron-withdrawing nature of the adjacent nitrogen atom and the C4-carboxylate group.
-
4-Bromophenyl Protons (H2'/H6' and H3'/H5'): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
H2'/H6' : These protons are ortho to the electron-withdrawing oxazole ring. This proximity causes significant deshielding, shifting them downfield. They will appear as a doublet due to coupling with H3'/H5'.
-
H3'/H5' : These protons are ortho to the bromine atom. While bromine is electronegative, its deshielding effect is less pronounced than that of the oxazole substituent. They will appear as a doublet due to coupling with H2'/H6'.
-
-
Ethyl Group Protons (-OCH₂CH₃): This group will produce the classic triplet-quartet pattern.
-
Methylene Protons (-OCH₂-): These protons are directly attached to the ester oxygen, which strongly deshields them, resulting in a downfield shift. The signal will be split into a quartet by the three adjacent methyl protons.
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore be the most upfield (shielded) signals in the spectrum. The signal will be split into a triplet by the two adjacent methylene protons.
-
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR data when using deuterated chloroform (CDCl₃) as the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 (Oxazole) | 8.2 - 8.5 | Singlet (s) | - | 1H |
| H2', H6' (Aromatic) | 7.9 - 8.1 | Doublet (d) | ~8.5 | 2H |
| H3', H5' (Aromatic) | 7.6 - 7.8 | Doublet (d) | ~8.5 | 2H |
| -OCH₂ CH₃ (Ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
In-Depth ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the local electronic structure.
Causality Behind Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen and will appear significantly downfield, typically in the 160-170 ppm range.[1][2]
-
Oxazole Ring Carbons (C2, C4, C5):
-
C2: This carbon is bonded to nitrogen, oxygen, and the bromophenyl ring, leading to a downfield shift. Its chemical shift is influenced by the electronic effects of the attached aryl group.[3]
-
C4: Bonded to oxygen, nitrogen (via C5), and the electron-withdrawing carboxylate group, this carbon will also be found downfield.
-
C5: This is the only protonated carbon on the oxazole ring and is generally found more upfield than C2 and C4.[3]
-
-
Aromatic Carbons (C1' - C6'):
-
C4' (C-Br): The carbon directly attached to bromine will be shifted downfield by the electronegativity of the halogen, but its signal intensity may be lower due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.
-
C1' (ipso-Carbon): The carbon attached to the oxazole ring is also a quaternary carbon and will be found in the aromatic region.
-
C2'/C6' and C3'/C5': These protonated aromatic carbons will appear in the typical 125-135 ppm range.[2]
-
-
Ethyl Group Carbons (-OCH₂CH₃):
-
-OCH₂-: The methylene carbon is deshielded by the adjacent oxygen atom.
-
-CH₃: The terminal methyl carbon is the most shielded (upfield) carbon in the molecule.
-
Predicted ¹³C NMR Data Summary
The following table summarizes the anticipated ¹³C NMR data (proton-decoupled) in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O (Ester) | 160 - 165 | Quaternary, weak signal |
| C2 (Oxazole) | 158 - 162 | Quaternary, weak signal |
| C4 (Oxazole) | 142 - 146 | Quaternary, weak signal |
| C5 (Oxazole) | 128 - 132 | CH |
| C1' (Aromatic) | 126 - 129 | Quaternary, weak signal |
| C4' (Aromatic) | 125 - 128 | Quaternary, C-Br, weak signal |
| C3', C5' (Aromatic) | 132 - 134 | CH |
| C2', C6' (Aromatic) | 128 - 130 | CH |
| -OCH₂ CH₃ (Ethyl) | 61 - 63 | CH₂ |
| -OCH₂CH₃ (Ethyl) | 14 - 15 | CH₃ |
Experimental Protocols for Data Acquisition
Adherence to a rigorous and well-justified experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system for the analysis of small molecules like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Sample Preparation
-
Mass Determination: Accurately weigh the sample. For a standard high-field NMR spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for a timely ¹³C NMR experiment on a small molecule (MW < 500 Da).[4][5] The causality here is signal-to-noise; ¹³C has a low natural abundance (1.1%), requiring a more concentrated sample for efficient data collection.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent starting point for many organic compounds.[7][8] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. This volume ensures a sufficient sample height in the NMR tube to be within the detection coil of the spectrometer.[7]
-
Transfer: Carefully transfer the solution to a clean, dry, high-quality 5 mm NMR tube. Avoid any undissolved particulate matter, which can degrade spectral quality.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Step-by-Step Data Acquisition
The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the magnet. The instrument software will lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The sample is then "shimmed"—a process of optimizing the magnetic field homogeneity across the sample volume to achieve narrow, symmetrical peaks.
-
¹H NMR Acquisition:
-
Spectral Width (SW): Set to a range that covers all expected proton signals, typically 12-16 ppm.[10]
-
Acquisition Time (AQ): A value of 2-4 seconds is standard, balancing resolution and experimental time.[11]
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra. For accurate integration, a longer delay (5x the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): 16 to 32 scans are typically adequate for a sample of this concentration to achieve excellent signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Spectral Width (SW): A much wider range is needed for carbon, typically 200-240 ppm.[1]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons have long relaxation times, and a longer delay may be needed to observe them effectively.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, often ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Conclusion
The structural elucidation of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is readily achievable through a combined ¹H and ¹³C NMR analysis. The predicted spectra are characterized by distinct and well-resolved signals corresponding to the ethyl ester, oxazole, and 4-bromophenyl moieties. The ¹H spectrum is expected to show a downfield singlet for the oxazole proton, two doublets for the aromatic protons, and a classic quartet-triplet pattern for the ethyl group. The ¹³C spectrum will complement this by identifying all unique carbon environments, including the characteristic downfield shifts of the carbonyl and heterocyclic carbons. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-quality data to verify the structure and purity of their synthesized material, ensuring the scientific integrity of their work.
References
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
-
Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 53. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University Department of Chemistry. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(9), 989. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?[Link]
-
Bruker. (2023). Small molecule NMR sample preparation. [Link]
-
Al-Rawi, J. M. A., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Molecules, 15(4), 2853-2863. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. [Link]
-
D'Souza, L. J., & Belting, C. E. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 611, 471–500. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
S. Kavitha, et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 118-126. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
University of Wisconsin-Madison. (n.d.). Supporting Information General Information. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Mass spectrometry of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles and practical methodologies for its characterization using both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques. The guide emphasizes the causal relationships behind experimental choices, focusing on the predictable and diagnostic fragmentation pathways dictated by the molecule's key structural motifs: the 4-bromophenyl group, the 1,3-oxazole core, and the ethyl carboxylate substituent. By integrating high-resolution data, tandem mass spectrometry (MS/MS) protocols, and the interpretation of unique isotopic patterns, this document serves as an authoritative resource for the unambiguous structural confirmation and purity assessment of this and structurally related compounds.
Introduction
The Analyte: Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
The target analyte is a multi-functionalized heterocyclic compound. Oxazole derivatives are significant scaffolds in drug discovery, known for a wide range of biological activities.[1][2] The presence of a bromophenyl moiety not only influences its biological profile but also provides a distinct isotopic signature for mass spectrometric detection. The ethyl carboxylate group offers a site for potential prodrug strategies and further chemical modification. Accurate structural verification is the bedrock upon which all subsequent biological and chemical studies are built.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel synthesized compound like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, MS serves two primary purposes:
-
Confirmation of Molecular Weight: Precisely determining the mass of the intact molecule to validate its elemental composition against the theoretical structure.
-
Structural Characterization: Fragmenting the molecule in a controlled manner to deduce the connectivity of its constituent parts, effectively mapping the molecular architecture.
Objectives of this Guide
This guide is designed for researchers and drug development professionals. It aims to provide:
-
A fundamental understanding of the ionization and fragmentation behavior of the title compound.
-
Detailed, field-proven experimental protocols for both ESI and EI analysis.
-
A logical framework for interpreting the resulting mass spectra, grounded in the principles of physical organic chemistry.
-
A self-validating workflow to ensure the highest degree of confidence in analytical results.
Foundational Mass Spectrometric Principles
Ionization Techniques: ESI vs. EI
The choice of ionization method is the most critical parameter in a mass spectrometry experiment, as it dictates the nature of the initial ion and the extent of fragmentation.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions already existing in solution into the gas phase.[3][4] For our analyte, the nitrogen atom in the oxazole ring is a site of basicity, readily accepting a proton in an acidified solution (e.g., containing formic acid) to form a protonated molecule, [M+H]+. The key advantage of ESI is that it imparts minimal excess energy to the ion, meaning the molecular ion is typically the most abundant peak (the base peak) in the spectrum, with very little spontaneous fragmentation.[4] This makes it the gold standard for unambiguous molecular weight determination.
-
Electron Impact (EI): EI is a "hard" ionization technique where the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a high-energy radical cation (M+•). This excess energy is dissipated through extensive and reproducible fragmentation.[5][6] While the molecular ion peak may be weak or even absent for some molecules, the resulting fragmentation pattern is like a fingerprint, offering deep structural insight.
The Diagnostic Isotopic Signature of Bromine
A core, self-validating feature of this analyte is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.69% and 49.31%, respectively).[7] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[8] This "M" and "M+2" pattern is an unmistakable indicator of bromine's presence in the molecular ion and its fragments.
High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments provide integer masses, HRMS instruments (like TOF or Orbitrap analyzers) can measure m/z values to four or more decimal places.[9] This precision allows for the calculation of a unique elemental formula. For instance, an observed m/z of 297.9896 can be unambiguously assigned to C₁₂H₁₁⁷⁹BrNO₃⁺, ruling out other potential isobaric (same nominal mass) formulas and providing the highest level of confidence in the molecular identity.
Experimental Methodology
Trustworthy protocols are built on a foundation of meticulous preparation and optimized instrumentation.
Sample Preparation
Rationale: The goal is to fully dissolve the analyte and ensure it is in a state suitable for ionization, free from interfering contaminants like non-volatile salts.
-
Protocol for ESI-MS/MS:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
The final solvent for infusion or LC-MS analysis should be a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water) containing a proton source. Add formic acid to a final concentration of 0.1% (v/v). This aids in the formation of the [M+H]⁺ ion.
-
-
Protocol for GC-EI-MS:
-
Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for injection. The higher concentration compared to ESI is typical for GC-MS analysis.
-
Instrumentation and Parameters
The following tables outline typical starting parameters. These should be optimized for the specific instrument in use.
Table 1: ESI-MS/MS Instrumental Parameters (Positive Ion Mode)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | To generate the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates the electrospray plume for ion generation.[3] |
| Nebulizing Gas (N₂) | Instrument specific | Assists in droplet formation and solvent evaporation. |
| Drying Gas (N₂) Temp. | 250 - 350 °C | Facilitates desolvation of the charged droplets. |
| Mass Range (MS1) | 100 - 500 m/z | To capture the parent ion and potential impurities. |
| Precursor Ion (MS2) | 298.0 m/z | Selects the ⁸¹Br isotope of the [M+H]⁺ ion for fragmentation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation. |
| Collision Energy (CID) | 10 - 40 eV (Ramped) | Varying the energy reveals different fragmentation pathways. |
Table 2: GC-EI-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | To induce extensive, reproducible fragmentation for structural analysis. |
| Electron Energy | 70 eV | Standard energy that provides consistent and library-comparable spectra. |
| Ion Source Temp. | 230 °C | Ensures the analyte remains in the gas phase without thermal degradation. |
| GC Column | DB-5ms or equivalent | A common non-polar column suitable for a wide range of organic molecules. |
| Oven Program | 50°C hold 2 min, ramp to 300°C at 15°C/min | A standard program to ensure good chromatographic separation. |
| Mass Range | 40 - 500 m/z | To capture small fragments and the molecular ion. |
Experimental Workflow
The logical flow from sample to result is crucial for reproducible science.
Caption: General workflow for MS analysis of the target compound.
Data Interpretation and Fragmentation Analysis
The molecular formula of the analyte is C₁₂H₁₀BrNO₃. The nominal mass of the monoisotopic molecular ion will be 295 for the ⁷⁹Br isotopologue and 297 for the ⁸¹Br isotopologue.
Electrospray Ionization (ESI-MS/MS) Analysis
In positive mode ESI, the analyte is observed as the protonated molecule, [M+H]⁺, at m/z 296 and 298 . Tandem mass spectrometry (MS/MS) of the m/z 298 precursor ion reveals a fragmentation pattern dominated by the most labile parts of the molecule, primarily the ethyl ester group.
Proposed ESI Fragmentation Pathway:
The fragmentation of the even-electron [M+H]⁺ ion proceeds primarily through the loss of stable neutral molecules.
Caption: Proposed major fragmentation pathways for [M+H]⁺ in ESI-MS/MS.
-
Pathway 1 (Loss of Ethanol): The most intuitive fragmentation for a protonated ethyl ester is the neutral loss of ethanol (46 Da), leading to a highly stable acylium ion at m/z 250/252 .[10] This ion can subsequently lose carbon monoxide (28 Da) to yield the fragment at m/z 222/224 .
-
Pathway 2 (Loss of Ethylene): A McLafferty-type rearrangement, though sometimes sterically hindered, can lead to the loss of ethylene (28 Da), resulting in the carboxylic acid fragment ion at m/z 268/270 . This ion is prone to further fragmentation, often leading to the stable 4-bromobenzoyl cation at m/z 183/185 .
Electron Impact (EI-MS) Analysis
Under EI conditions, the fragmentation is more extensive, originating from the odd-electron molecular ion M+• at m/z 295/297 .
-
Alpha Cleavage: The most prominent fragmentation of esters in EI-MS is alpha-cleavage at the carbonyl group.[11]
-
Loss of the ethoxy radical (•OC₂H₅, 45 Da) yields the acylium ion at m/z 250/252 . This is often a very strong peak.
-
Loss of the ethyl radical (•C₂H₅, 29 Da) is also possible, giving a peak at m/z 266/268 .[12]
-
-
Aromatic Fragmentation: Cleavage can occur at the bonds connecting the rings.
-
Formation of the 4-bromobenzoyl cation (m/z 183/185 ) through cleavage of the oxazole ring.
-
Formation of the 4-bromophenyl cation (m/z 155/157 ) upon loss of the rest of the molecule.
-
-
Oxazole Ring Cleavage: The oxazole ring itself can fragment, leading to characteristic losses of CO (28 Da) and HCN (27 Da) from various fragment ions.[5]
Summary of Key Diagnostic Ions
This table summarizes the key fragments that a researcher should look for to confirm the structure.
Table 3: Summary of Expected Key Fragments and Their Significance
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Ion Structure / Origin | Diagnostic Value |
|---|---|---|---|
| 296/298 | [C₁₂H₁₁BrNO₃]⁺ | [M+H]⁺ (ESI) | Confirms molecular weight. |
| 295/297 | [C₁₂H₁₀BrNO₃]⁺• | M⁺• (EI) | Confirms molecular weight. |
| 268/270 | [C₁₀H₇BrNO₃]⁺ | [M+H - C₂H₄]⁺ | Indicates ethyl ester (McLafferty). |
| 250/252 | [C₁₀H₅BrNO₂]⁺ | [M - OC₂H₅]⁺ | Primary indicator of the ethyl ester group. |
| 183/185 | [C₇H₄BrO]⁺ | [4-bromobenzoyl]⁺ | Confirms the 2-(4-bromophenyl) substitution. |
| 155/157 | [C₆H₄Br]⁺ | [4-bromophenyl]⁺ | Confirms the bromophenyl moiety. |
| No Br Pattern | Multiple | Fragments without Br | Indicates cleavage of the C-Br or C-phenyl bond. |
Self-Validating Systems and Trustworthiness
A single experiment is merely an observation; a combination of orthogonal experiments creates a self-validating system that builds trustworthiness. For this analyte, structural confirmation is achieved by a three-pillar approach:
-
High-Resolution Mass (HRMS): An accurate mass measurement of the parent ion (e.g., m/z 295.9944 for [C₁₂H₁₁⁷⁹BrNO₃]⁺) provides an unambiguous elemental formula, the highest standard for identity confirmation.
-
Isotopic Pattern Analysis: The consistent observation of the 1:1 doublet for the parent ion and for fragments m/z 250/252, 183/185, and 155/157 proves that the bromine atom is part of these specific structural units.
-
MS/MS Fragmentation Logic: The observed neutral losses and fragment ions (e.g., loss of 46 Da in ESI, formation of m/z 250/252 in EI) are chemically logical and consistent with the known fragmentation rules for ethyl esters. The presence of the benzoyl fragment at m/z 183/185 confirms the connectivity between the phenyl ring and the oxazole core.
When all three pillars are in agreement, the structural assignment can be considered validated with a high degree of scientific certainty. For even greater certainty in complex cases, isotopic labeling, such as using a deuterated ethyl group, can be employed to track fragmentation pathways definitively.[13]
Conclusion
The mass spectrometric analysis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a logical process guided by the molecule's inherent chemical properties. A combined analytical strategy using high-resolution ESI-MS for molecular formula confirmation and EI-MS or ESI-MS/MS for fragmentation-based structural verification provides a robust and self-validating methodology. The characteristic bromine isotopic pattern serves as a constant internal check throughout the analysis. By understanding the predictable fragmentation of the ethyl ester and the stability of the bromobenzoyl cation, researchers can confidently interpret mass spectral data to confirm the identity and integrity of this and similar heterocyclic molecules, ensuring the reliability of their subsequent research and development efforts.
References
-
V. V. S. V. P. Kumar, et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]
-
Kaplaushenko, A. et al. (2016). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
-
Uccella, N. (1979). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Qian, K. et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. [Link]
-
Brown, P. Mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Ho, C. S. et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Li, Y. et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
University of Arizona. Mass Spectra Interpretation: CARBOXYLIC ACIDS. [Link]
-
Leite, L. F. et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Van Berkel, G. J. et al. (2003). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ResearchGate. [Link]
-
Mohamed, S. M. et al. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Polyakova, A. A. et al. (2015). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Nanjing University. (2020). General Information for Synthesis of α-ketoamides. ACS Publications. [Link]
-
Kaplaushenko, A. et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
-
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry. [Link]
-
Aslam, S. et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]
-
Wikipedia. (2024). Electrospray ionization. [Link]
-
Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. [Link]
-
Wang, F. et al. (2014). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. [Link]
-
S. Ben-Aoun, et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
A. A. Jarad, et al. (2022). Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Egyptian Journal of Chemistry. [Link]
-
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed. [Link]
-
A. A. Jarad, et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. article.sapub.org [article.sapub.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Infrared spectroscopy of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule featuring a confluence of distinct functional groups—an aromatic system, a halogen substituent, a heterocyclic oxazole ring, and an ethyl ester—its IR spectrum presents a rich source of structural information. This document details the theoretical basis for its vibrational modes, presents a validated experimental protocol for acquiring a high-fidelity spectrum, and offers an in-depth, peak-by-peak interpretation. The guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization, quality control, and structural elucidation.
Introduction: The Structural Significance of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a member of the oxazole family, a class of five-membered heterocyclic compounds that are core scaffolds in numerous pharmacologically active molecules and functional materials.[1][2] The specific arrangement of its constituent parts—the electron-withdrawing 4-bromophenyl group at the 2-position and the ethyl carboxylate at the 4-position—defines its electronic and steric properties, which in turn dictate its chemical reactivity and biological interactions.
Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule as complex as Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, IR spectroscopy serves as a rapid and reliable first-pass method for structural verification, confirming the presence of all key functional groups and providing insights into the molecular backbone.
Molecular Structure and Predicted Vibrational Modes
A predictive analysis of the IR spectrum begins with a deconstruction of the molecule into its fundamental vibrating components. Each functional group possesses characteristic absorption frequencies.
-
The Ethyl Ester Group (-COOC₂H₅): This group is expected to produce some of the most intense and diagnostically useful signals. The carbonyl (C=O) stretch is a powerful absorber of IR radiation.[4][5] Because the ester is conjugated with the oxazole ring, its frequency is expected to be slightly lower than that of a saturated aliphatic ester.[6][7] Furthermore, the two distinct C-O single bonds will give rise to strong stretching vibrations in the fingerprint region.[5]
-
The 4-Bromophenyl Group (p-Br-C₆H₄-): This aromatic system will be identified by C-H stretching vibrations just above 3000 cm⁻¹ and by C=C in-ring stretching vibrations of medium intensity.[8][9] The para-substitution pattern gives rise to a characteristic C-H out-of-plane (oop) bending band.[9] The C-Br bond itself will produce a low-frequency absorption.[8]
-
The 1,3-Oxazole Ring: This heterocyclic core contributes several characteristic bands. The C=N stretching vibration is a key identifier.[10][11] The ring's C=C and C-O-C stretching modes will also be present, often coupled, in the upper and mid-fingerprint region.[10][12]
-
Aliphatic C-H Bonds (-CH₂-CH₃): The ethyl group will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[13]
Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition
The following protocol ensures the acquisition of a clean, high-resolution, and reproducible IR spectrum for a solid sample like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.[14]
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet technique is the gold standard for obtaining high-quality spectra of solid samples. KBr is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹) and acts as an ideal matrix.
-
Material Purity: Ensure the use of spectroscopy-grade KBr, which has been thoroughly dried in an oven at ~110°C for at least 2-4 hours and stored in a desiccator. Moisture is a critical interferent, introducing broad O-H absorption bands around 3400 cm⁻¹.
-
Grinding: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. Combine them in an agate mortar. Grind the mixture gently at first to break up larger crystals, then with increasing vigor for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing scattering (the Christiansen effect) and ensuring a clear, non-sloping baseline.
-
Pellet Pressing: Transfer the powder to a pellet press die. Distribute it evenly. Apply a vacuum to the die for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or trapped air and should be discarded.
Instrumentation and Data Collection
A Fourier Transform Infrared (FTIR) spectrometer is used for its high sensitivity and speed.[15]
-
Background Spectrum: Place the empty pellet holder in the sample compartment. Collect a background spectrum with at least 32 scans at a resolution of 4 cm⁻¹. Trustworthiness: The background scan is critical as it records the instrument's inherent signal, including absorptions from atmospheric CO₂ and water vapor. This background is mathematically subtracted from the sample spectrum to yield the true spectrum of the compound.
-
Sample Spectrum: Mount the KBr pellet in the holder and place it in the sample beam.
-
Acquisition: Collect the sample spectrum using the same parameters as the background (≥32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
The workflow for this process is illustrated below.
Caption: Correlation of molecular fragments to their primary IR absorption regions.
High-Frequency Region (4000-2500 cm⁻¹)
-
Aromatic C-H Stretching (~3100-3030 cm⁻¹): Weak to medium intensity sharp peaks appearing just above the 3000 cm⁻¹ threshold are definitive evidence of C-H bonds on the phenyl and oxazole rings. [8][9]Their presence distinguishes these sp²-hybridized C-H bonds from their sp³-hybridized aliphatic counterparts.
-
Aliphatic C-H Stretching (~2980-2850 cm⁻¹): Multiple medium-to-strong absorption bands are observed just below 3000 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl ester moiety. [4][13]
Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)
-
C=O Ester Stretch (~1725 cm⁻¹): The most prominent peak in the entire spectrum is an intense, sharp absorption located around 1725-1715 cm⁻¹. This is the characteristic carbonyl stretch of the ethyl ester. [3][6]Its position, slightly lower than a typical saturated ester (~1735 cm⁻¹), is due to electronic conjugation with the π-system of the oxazole ring, which delocalizes electron density and slightly weakens the C=O double bond. [7][16]* Aromatic & Heterocyclic C=C and C=N Stretches (~1610-1450 cm⁻¹): This region contains a series of sharp, medium-intensity bands.
The Fingerprint Region (1500-400 cm⁻¹)
This region is rich with complex vibrational couplings, making it unique to the molecule.
-
Ester C-O Stretches (~1300-1000 cm⁻¹): Two very strong and distinct bands dominate this area. These are hallmarks of an ester functional group. [5] * The higher frequency band, typically around ~1250 cm⁻¹ , is assigned to the asymmetric C-O-C stretch, involving the C(=O)-O bond.
-
The lower frequency band, around ~1100 cm⁻¹ , corresponds to the symmetric O-C-C stretch of the O-CH₂CH₃ moiety.
-
-
Oxazole Ring Vibrations (~1180 cm⁻¹, ~1050 cm⁻¹): The C-O-C stretching within the oxazole ring also contributes to absorptions in this area, often appearing as sharp, medium bands. [10]* Aromatic C-H Out-of-Plane (oop) Bending (~840 cm⁻¹): A strong, sharp peak in this region is highly diagnostic of the 1,4-(para) substitution pattern on the benzene ring. This absorption arises from the four adjacent hydrogen atoms bending in unison out of the plane of the ring. [9]* C-Br Stretch (~650-550 cm⁻¹): A weak to medium intensity absorption is expected in the low-frequency region, corresponding to the C-Br stretching vibration. [8]Its detection confirms the presence of the bromine substituent.
Summary Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| ~3080 | Medium | Aromatic C-H Stretch | 4-Bromophenyl & Oxazole |
| ~2980, ~2940 | Medium | Asymmetric/Symmetric C-H Stretch | Ethyl Group (-CH₂, -CH₃) |
| ~1725 | Very Strong, Sharp | C=O Stretch (Conjugated Ester) | Ethyl Carboxylate |
| ~1615 | Medium | C=N Stretch | Oxazole Ring |
| ~1590, ~1480 | Medium, Sharp | Aromatic C=C In-Ring Stretch | 4-Bromophenyl |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |
| ~1100 | Strong | Symmetric O-C-C Stretch | Ester Linkage |
| ~840 | Strong, Sharp | C-H Out-of-Plane Bend (para-subst.) | 4-Bromophenyl |
| ~600 | Medium-Weak | C-Br Stretch | Bromine Substituent |
Conclusion
The infrared spectrum of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate provides a definitive and detailed confirmation of its molecular structure. Each key functional component—the para-substituted bromophenyl ring, the ethyl ester, and the oxazole core—yields characteristic and assignable absorption bands. The strong C=O stretch confirms the ester, while its specific frequency indicates conjugation with the heterocyclic ring. High-frequency C-H stretches differentiate aromatic from aliphatic protons, and low-frequency bands confirm the bromine substitution and its para-position on the phenyl ring. As a tool for routine identification, quality assurance, and structural verification, FTIR spectroscopy is both powerful and efficient, providing a self-validating system for researchers working with this and related compounds.
References
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- ETHYL 2-(4-BROMOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE | 391248-23-0. (n.d.). Sigma-Aldrich.
- SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. (n.d.). RASĀYAN Journal of Chemistry.
- Infrared Spectroscopy Tutorial: Esters. (n.d.). University of California, Los Angeles.
- Interpreting infra-red spectra. (n.d.). Chemguide.
- Infrared Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles.
- 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
- IR Absorption Table. (n.d.). Michigan State University.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications.
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. (n.d.). ACS Publications.
- Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.
Sources
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. journalspub.com [journalspub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. ETHYL 2-(4-BROMOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE | 391248-23-0 [sigmaaldrich.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. chem.libretexts.org [chem.libretexts.org]
Physical properties of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and diverse chemical reactivity.[1] Compounds incorporating the 1,3-oxazole ring are integral to numerous pharmaceuticals and bioactive molecules.[2] Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a significant derivative within this class, serving as a versatile synthetic intermediate. The presence of a bromophenyl group at the 2-position offers a reactive handle for cross-coupling reactions, while the ethyl carboxylate at the 4-position allows for further functionalization, making it a valuable building block for creating complex molecular architectures.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with expert insights into the experimental methodologies required for its characterization. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Chemical Identity and Core Structure
Accurate identification is the foundation of all subsequent chemical and physical analysis. The structural and identifying information for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is summarized below.
| Identifier | Value | Source |
| CAS Number | 391248-23-0 | |
| Molecular Formula | C₁₂H₁₀BrNO₃ | |
| Molecular Weight | 296.12 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | ≥ 97% | |
| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1=CN=C(O1)C2=CC=C(C=C2)Br |
Physicochemical Properties: Experimental & Predicted Data
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from reaction vessels to biological matrices.
| Property | Experimental Value | Predicted Value / Expert Analysis | Methodology & Rationale |
| Appearance | White to Yellow Solid | - | Visual inspection is the primary method. The color can be indicative of purity, with whiter solids generally being of higher purity. |
| Melting Point | Not available in literature. | Expected to be a sharp melting point for a pure, crystalline solid. For context, the related ethyl 5-phenyl-1,3-oxazole-4-carboxylate melts at 32-35 °C.[3] | Differential Scanning Calorimetry (DSC) or a standard melting point apparatus provides this data, which is a key indicator of purity. A broad melting range suggests the presence of impurities. |
| Boiling Point | Not available in literature. | High, likely >300 °C with decomposition. | Due to its high molecular weight and polarity, the compound would require high vacuum for distillation without degradation. Thermogravimetric Analysis (TGA) would be used to determine thermal stability. |
| Solubility | Not available in literature. | Soluble in common organic solvents (DMSO, DMF, CHCl₃, Ethyl Acetate); Poorly soluble in water. | The ester functionality and aromatic rings confer solubility in organic media. The lack of highly polar, ionizable groups predicts low aqueous solubility. This is typically determined via kinetic or thermodynamic solubility assays. |
| Lipophilicity (XLogP3) | Not available in literature. | ~3.2 | This value, predicted using computational algorithms like those available in SwissADME[4], indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| pKa | Not available in literature. | The oxazole nitrogen is very weakly basic (predicted pKa of the conjugate acid is < 1). | The nitrogen lone pair is part of the aromatic sextet, significantly reducing its basicity. pKa can be determined experimentally by potentiometric titration or UV-Vis spectroscopy, or computationally. |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and is essential for confirming its identity and purity. While specific experimental spectra for this exact compound are not publicly available, this section outlines the expected characteristics based on its structure and data from analogous compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Ethyl Ester Protons: A triplet integrating to 3H around δ 1.3-1.4 ppm (–CH₃) and a quartet integrating to 2H around δ 4.3-4.4 ppm (–OCH₂–).
-
Aromatic Protons (Bromophenyl Ring): Two doublets, each integrating to 2H, in the aromatic region (δ 7.6-8.0 ppm). These will appear as a classic AA'BB' system due to symmetry.
-
Oxazole Proton: A sharp singlet integrating to 1H, typically downfield, around δ 8.3-8.5 ppm, corresponding to the proton at the C5 position.
-
-
¹³C NMR: The carbon NMR spectrum will complement the proton data:
-
Ethyl Ester Carbons: Signals around δ 14 ppm (–CH₃), δ 61 ppm (–OCH₂–), and a carbonyl signal around δ 160-162 ppm.
-
Oxazole Ring Carbons: Three signals are expected in the range of δ 125-165 ppm.
-
Bromophenyl Ring Carbons: Four signals are expected, with the carbon bearing the bromine atom (C-Br) appearing around δ 125-130 ppm and the other carbons resonating between δ 128-135 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be dominated by the following characteristic absorption bands:
-
~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ethyl ester.
-
~1610, ~1550, ~1480 cm⁻¹: A series of bands for the C=N and C=C stretching vibrations within the oxazole and phenyl rings.
-
~1250-1300 cm⁻¹: A strong band from the C–O stretch of the ester group.
-
~1000-1100 cm⁻¹: Bands corresponding to the C-O-C stretch of the oxazole ring.
-
~830 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of 1,4-disubstituted (para) benzene rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity would be observed at m/z values corresponding to [C₁₂H₁₀⁷⁹BrNO₃]⁺ and [C₁₂H₁₀⁸¹BrNO₃]⁺, confirming the presence of one bromine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (–OC₂H₅) or the entire ethyl carboxylate group.
Single-Crystal X-ray Diffraction
While no crystal structure has been published for this specific molecule, this technique remains the definitive method for structural confirmation. As demonstrated with similar oxazole derivatives, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and information on the molecule's conformation and intermolecular packing in the solid state.[6]
Experimental Methodologies and Workflows
To ensure scientific integrity, the methods used to determine physical properties must be robust and reproducible. Below are standardized protocols for key characterization techniques.
Protocol 1: Determination of Melting Point
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
-
Validation: A sharp melting range (≤ 1 °C) is indicative of high purity. This can be cross-validated with HPLC or NMR data.
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard parameters are used, including a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.
Visualization of Characterization Workflow
The logical flow for the comprehensive characterization of a novel synthetic compound like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is depicted below.
Caption: Workflow for Physicochemical Characterization.
Visualization of Structure-Spectra Correlations
The following diagram illustrates the direct relationship between the molecular structure and its expected spectroscopic signatures.
Caption: Relationship between Structure and Spectroscopic Signatures.
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a well-defined chemical entity with physical properties characteristic of a moderately polar, crystalline organic solid. While extensive experimental data is not yet cataloged in public literature, its structure allows for reliable prediction of its physicochemical and spectroscopic characteristics. The methodologies outlined in this guide provide a robust framework for its empirical analysis, ensuring data integrity and reproducibility. As a versatile synthetic building block, a thorough understanding of these fundamental properties is indispensable for its effective application in the development of novel pharmaceuticals and advanced materials.
References
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved from [Link]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Biointerface Research in Applied Chemistry.
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). Scientific Reports.
-
ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
-
ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Solubility of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a drug candidate.[1][2] Poor aqueous solubility, a challenge for over 40% of new chemical entities, can lead to inadequate absorption, variable bioavailability, and potential toxicity.[1] This document delves into the theoretical underpinnings of solubility, presents field-proven experimental protocols for its determination, and offers insights into the interpretation of solubility data. By grounding our discussion in authoritative methodologies and explaining the causality behind experimental choices, this guide serves as a vital resource for professionals navigating the complexities of preclinical drug development.
Introduction: The Central Role of the Oxazole Scaffold and Solubility
The five-membered heterocyclic oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3] This motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (EBP-Ox) belongs to this promising class of compounds.
However, the therapeutic potential of any compound cannot be realized without adequate biopharmaceutical properties, chief among them being solubility. Solubility governs the concentration of a drug in solution at the site of absorption, directly impacting its journey into systemic circulation and its ability to elicit a pharmacological response.[1][2] Therefore, a rigorous and early characterization of a compound's solubility profile is not merely a routine check but a foundational pillar of a successful drug discovery program.
This guide provides an in-depth examination of the solubility of EBP-Ox, structured to empower researchers with both the theoretical knowledge and practical methodologies required for its assessment.
Physicochemical Profile of the Target Compound
A foundational understanding of a compound's basic properties is essential before embarking on solubility studies. The structure of EBP-Ox, featuring a bromophenyl group and an ethyl ester moiety, suggests limited aqueous solubility and a preference for organic solvents.
| Property | Value | Source |
| CAS Number | 391248-23-0 | |
| Molecular Formula | C₁₂H₁₀BrNO₃ | |
| Molecular Weight | 296.12 g/mol | [6] |
| Appearance | White to Yellow Solid | |
| Purity | ≥ 97% | |
| Storage | Room Temperature | |
| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br |
The Scientific Rationale: Thermodynamic vs. Kinetic Solubility
In drug discovery, solubility is assessed in two primary forms: thermodynamic and kinetic. Understanding the distinction is critical for making informed decisions.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached a state of equilibrium. It is the gold-standard measurement, typically determined using the Shake-Flask Method .[7][8] This value is indispensable for late-stage lead optimization and pre-formulation studies.
-
Kinetic Solubility: This is a high-throughput measurement used in early discovery to quickly assess a compound's precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[9][10] While faster and requiring less compound, this method can overestimate the true thermodynamic solubility because it does not allow sufficient time for the system to reach equilibrium.[7]
The choice of method is dictated by the stage of drug development. Early screening may rely on kinetic data for rapid prioritization, while lead optimization demands the precision of thermodynamic solubility.
Caption: Core factors that modulate the solubility of a chemical entity.
Authoritative Experimental Protocols
The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the most reliable for measuring equilibrium solubility.[7]
Principle: An excess of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient duration to achieve equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Methodology:
-
Preparation: Add an excess amount of solid EBP-Ox (ensuring undissolved solid remains visible) to a series of glass vials.[7][11]
-
Causality: Using an excess of the solute is mandatory to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., deionized water, Phosphate-Buffered Saline (PBS) at pH 7.4, or biorelevant media like FaSSIF/FeSSIF) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid material by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This step is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the solubility measurement.
-
-
Quantification: Analyze the concentration of EBP-Ox in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13] A calibration curve must be prepared using standards of known concentrations.
-
Causality: HPLC-UV provides the necessary selectivity and sensitivity to accurately quantify the analyte in the presence of buffer components.
-
-
pH Verification: Measure and record the final pH of the aqueous suspensions to ensure it has not shifted significantly during the experiment.[7]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
Principle: This method rapidly assesses the tendency of a compound to precipitate when an organic stock solution is diluted into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of EBP-Ox in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Dilution: In a 96-well microplate, add aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Causality: The abrupt change in solvent polarity from DMSO to aqueous buffer induces precipitation if the compound's solubility limit is exceeded.
-
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[10]
-
Analysis: Determine the solubility limit. This can be done by:
Anticipated Solubility Profile and Data Interpretation
Based on its chemical structure, a distinct solubility profile for EBP-Ox can be anticipated. The following table presents illustrative data to guide researchers on how to structure and interpret their findings.
| Solvent System | Temperature (°C) | Method | Expected Solubility (µg/mL) | Expected Solubility (µM) | Interpretation |
| Deionized Water | 25 | Thermodynamic | < 1 | < 3.4 | Practically Insoluble |
| PBS (pH 7.4) | 25 | Thermodynamic | 1 - 10 | 3.4 - 33.8 | Very Poorly Soluble |
| PBS (pH 7.4) | 25 | Kinetic | 15 - 40 | 50.6 - 135.0 | Higher apparent solubility due to DMSO/supersaturation |
| Ethanol | 25 | Thermodynamic | > 1,000 | > 3,377 | Freely Soluble |
| DMSO | 25 | Thermodynamic | > 10,000 | > 33,770 | Very Soluble |
| FeSSIF (pH 5.0) | 37 | Thermodynamic | 5 - 20 | 16.9 - 67.5 | Indicates solubility in a fed intestinal state |
| FaSSIF (pH 6.5) | 37 | Thermodynamic | 2 - 15 | 6.8 - 50.6 | Indicates solubility in a fasted intestinal state |
Field Insights:
-
The low aqueous solubility (<10 µg/mL) immediately flags EBP-Ox as a compound that will likely face challenges with oral absorption and may fall into the Biopharmaceutics Classification System (BCS) Class II or IV.
-
The difference between thermodynamic and kinetic results is expected. The kinetic value provides a rapid, albeit optimistic, assessment, while the thermodynamic value is the definitive measure for development decisions.
-
Solubility in biorelevant media like FeSSIF and FaSSIF is crucial for predicting in vivo performance, as these media mimic the composition of intestinal fluids.[14]
Conclusion and Strategic Outlook
The comprehensive characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate reveals it to be a compound with very poor aqueous solubility. This is a critical finding that must be addressed for its progression as a potential therapeutic agent. The protocols and insights provided in this guide equip researchers with the necessary tools to generate reliable and reproducible solubility data.
For a compound like EBP-Ox, the next logical steps in a drug development program would involve exploring solubility enhancement strategies. These may include formulation approaches such as the development of amorphous solid dispersions, salt formation (if an ionizable group is present or can be introduced), or the use of co-solvents and cyclodextrins. A thorough understanding of its solubility is the first and most critical step in that journey.
References
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (As referenced by Evotec)
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
Fame, R. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program. Available at: [Link]
-
Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
PubChem. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Singh, S., et al. (2021). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
V. Alagarsamy. (2015). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. evotec.com [evotec.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
The Rising Therapeutic Potential of 2-(Bromophenyl)-Oxazole Derivatives: A Technical Guide for Drug Discovery
Foreword: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The field of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat a myriad of human diseases. Within the vast landscape of heterocyclic chemistry, the oxazole nucleus has emerged as a "privileged structure."[1] This five-membered aromatic ring, containing one nitrogen and one oxygen atom, serves as a versatile scaffold for the design and synthesis of compounds with a remarkable spectrum of biological activities.[2] The unique electronic properties and structural rigidity of the oxazole ring allow for precise interactions with biological targets, making it a cornerstone in the development of new pharmaceuticals. This guide delves into a specific and promising class of these compounds: 2-(bromophenyl)-oxazole derivatives. The introduction of a bromophenyl moiety at the 2-position of the oxazole ring has been shown to significantly influence the biological profile of these molecules, opening up new avenues for therapeutic intervention. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds.
I. Synthetic Strategies for 2-(Bromophenyl)-Oxazole Derivatives
The synthesis of the 2-(bromophenyl)-oxazole core is a critical first step in the exploration of its biological potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern on the oxazole ring.
A. Classical and Modern Synthetic Methodologies
A variety of synthetic methods can be employed to construct the 2-(bromophenyl)-oxazole scaffold. Traditional methods like the Robinson-Gabriel and Fischer oxazole syntheses provide reliable routes to these compounds.[3] More contemporary approaches, including microwave-assisted synthesis and the use of novel catalysts, offer advantages in terms of reaction times, yields, and substrate scope.
One common strategy involves the condensation and cyclization of a bromobenzoyl-containing precursor with an appropriate partner. For instance, the reaction of a 2-(bromophenyl) derivative with an α-haloketone is a well-established method for the synthesis of 2,4-disubstituted oxazoles.
B. Representative Synthetic Protocol: Synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazoles
The following protocol, adapted from the literature, describes the synthesis of a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which have demonstrated both anticancer and antimicrobial properties.[1]
Step 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This starting material can be prepared via a Doebner-von Miller reaction or other established methods for quinoline synthesis.
Step 2: Synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-5-thiol.
-
To a solution of 2-(4-bromophenyl)quinoline-4-carboxylic acid in ethanol, add hydrazine hydrate and reflux for several hours to obtain the corresponding hydrazide.
-
The resulting hydrazide is then refluxed with carbon disulfide in the presence of potassium hydroxide to yield the oxadiazole-5-thiol.
Step 3: Synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(substituted-thio)-1,3,4-oxadiazoles.
-
The oxadiazole-5-thiol is dissolved in a suitable solvent such as ethanol.
-
An appropriate alkyl or aryl halide is added in the presence of a base (e.g., potassium hydroxide).
-
The reaction mixture is stirred at room temperature or heated to effect the S-alkylation/S-arylation, yielding the final target compounds.[1]
Figure 2: Simplified signaling pathway illustrating the inhibition of EGFR by 2-(bromophenyl)-oxazole derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features:
-
Substitution on the 1,3,4-oxadiazole ring: The nature of the substituent at the 5-position of the oxadiazole ring significantly impacts activity. For instance, in the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole series, derivatives with a methylthio group or a cinnamylthio group at this position have shown potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells. [1]* Substitution on the terminal phenyl ring: Modifications to a terminal phenyl ring attached to the oxadiazole can also modulate activity. For example, the presence of electron-withdrawing groups like a nitro group or a hydroxyl group on a phenyl ring at the 2-position of the oxadiazole can lead to potent anticancer effects. [1]
C. In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives against human cancer cell lines.
| Compound ID | R-group at oxadiazole C5 | HepG2 IC₅₀ (µg/mL) [1] | MCF-7 IC₅₀ (µg/mL) [1] |
| 8c | 2-(4-nitrophenyl) | 0.137 | 0.164 |
| 12a | -S-CH₃ | 0.138 | 0.203 |
| 12d | -S-CH₂-CH=CH-Ph | 0.138 | 0.198 |
| Erlotinib (Control) | - | 0.308 | 0.512 |
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(bromophenyl)-oxazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
III. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including oxazoles, have long been a source of inspiration for the development of antibacterial and antifungal drugs. [3]The incorporation of a bromophenyl group into the oxazole scaffold has been shown to impart significant antimicrobial properties.
A. Spectrum of Activity
Derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have demonstrated promising activity against a range of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [1]
B. Potential Mechanisms of Antimicrobial Action
While the precise mechanisms of action for many antimicrobial 2-(bromophenyl)-oxazole derivatives are still under investigation, several potential targets have been proposed based on the activity of related heterocyclic compounds.
-
Inhibition of DNA Gyrase: Quinolone-containing compounds are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. [1]The quinoline moiety in the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole series likely contributes to their antibacterial activity through this mechanism.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the bromophenyl group may facilitate the interaction of these compounds with the bacterial cell membrane, leading to its disruption and subsequent cell death.
-
Enzyme Inhibition: The oxazole core and its substituents may interact with and inhibit other essential bacterial enzymes involved in metabolic pathways.
Figure 3: Potential antimicrobial mechanisms of action for 2-(bromophenyl)-oxazole derivatives.
C. Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.
| Compound ID | R-group at oxadiazole C5 | S. aureus Zone of Inhibition (mm) [1] | E. coli Zone of Inhibition (mm) [1] | C. albicans Zone of Inhibition (mm) [1] |
| 17a | 2-thienyl | 37 | 32 | 37 |
| 17d | 4-chlorophenyl | 34 | 37 | 35 |
| Neomycin (Control) | - | 28 | 30 | - |
| Cycloheximide (Control) | - | - | - | 25 |
D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the 2-(bromophenyl)-oxazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have been investigated for their anti-inflammatory properties, and the 2-(bromophenyl) substitution pattern has yielded compounds with significant activity. [4]
A. Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of 2-(bromophenyl)-oxazole derivatives are thought to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Some oxazole derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
-
Modulation of Cytokine Production: These compounds may also modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).
B. Promising Anti-inflammatory Derivatives
A series of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones has been synthesized and evaluated for their analgesic and anti-inflammatory activities. [4]The presence of the diarylsulfone moiety in conjunction with the bromophenyl group appears to be crucial for their biological effects.
C. Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Compound Administration: Administer the 2-(bromophenyl)-oxazole derivative orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the inflamed paw at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
V. Future Perspectives and Conclusion
The 2-(bromophenyl)-oxazole scaffold represents a highly promising platform for the development of new therapeutic agents. The research highlighted in this guide demonstrates the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the 2-(bromophenyl)-oxazole core to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy and safety profiles of the most promising candidates.
VI. References
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Advances. [Link]
-
Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [Link]
-
New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. (2021). Farmacia. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. (n.d.). Trade Science Inc. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). Chemistry & Biology Interface. [Link]
-
Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3, 2. (n.d.). Connect Journals. [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (n.d.). Bulgarian Chemical Communications. [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2023). Molecules. [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Indian Journal of Forensic Medicine & Toxicology. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
-
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.). Google Patents.
-
Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata. (2024). Malaria Journal. [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][4][5]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]/fchem.2022.876311/full)
Sources
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Therapeutic Potential of 2-Aryl-1,3-Oxazole-4-Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide focuses on a specific, promising subclass: the 2-aryl-1,3-oxazole-4-carboxylates. This core structure offers a unique combination of electronic properties, steric features, and hydrogen bonding capabilities, making it a versatile template for designing novel therapeutic agents. As a Senior Application Scientist, this document aims to provide a comprehensive literature review, detailing the synthesis, chemical characterization, and biological activities of these compounds, grounded in field-proven insights and authoritative references.
The Strategic Importance of the 2-Aryl-1,3-Oxazole-4-Carboxylate Scaffold
The 2,4-disubstituted oxazole framework is a cornerstone in the development of new pharmaceuticals. The aryl group at the 2-position and the carboxylate moiety at the 4-position are not merely substituents; they are key modulators of the molecule's physicochemical properties and its interactions with biological targets. The aryl ring can be readily functionalized to explore structure-activity relationships (SAR), influencing factors such as potency, selectivity, and metabolic stability. The carboxylate group, often in the form of an ester, provides a handle for further chemical modification, can participate in hydrogen bonding with protein residues, and influences the compound's solubility and pharmacokinetic profile. The inherent stability of the oxazole ring makes this scaffold an attractive starting point for drug discovery programs.
Synthetic Strategies for Assembling the Core Scaffold
The construction of the 2-aryl-1,3-oxazole-4-carboxylate core can be achieved through several synthetic routes, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling methodologies. The choice of synthetic pathway is often dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Classical Approaches: The Robinson-Gabriel Synthesis and Its Variations
One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino carbonyl compound. In the context of 2-aryl-1,3-oxazole-4-carboxylates, this typically involves the reaction of an N-aroyl-α-amino acid ester.
Experimental Protocol: A Representative Robinson-Gabriel Synthesis
Objective: To synthesize ethyl 2-phenyl-1,3-oxazole-4-carboxylate.
Materials:
-
Ethyl 2-(benzoylamino)-3-oxobutanoate
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of ethyl 2-(benzoylamino)-3-oxobutanoate (1 mmol) in a suitable solvent like dichloromethane, add concentrated sulfuric acid (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-phenyl-1,3-oxazole-4-carboxylate.
The causality behind using a strong dehydrating agent like sulfuric acid is to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Modern Synthetic Methodologies
More recent synthetic innovations have provided milder and more efficient routes to this scaffold. Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, or chloro(hetero)aromatics offers a regiocontrolled approach to introduce diverse aryl groups at the 2-position[1]. Another powerful method involves the reaction of carboxylic acids with isocyanoacetates, often facilitated by a coupling agent. This approach is highly modular and tolerates a wide range of functional groups.
Caption: Overview of the primary biological activities investigated for this scaffold.
Other Reported Activities
While anticancer and antimicrobial activities are the most extensively studied, derivatives of the oxazole core have also shown promise in other therapeutic areas, including anti-inflammatory and antifungal activities.[2][3] For instance, certain 1,3,4-oxadiazole derivatives, which are structurally related, have demonstrated moderate anti-inflammatory activity.[4] Some 1,3,4-oxadiazole derivatives have also shown potent antifungal activity against various fungal strains, including Candida albicans.[3][5]
Future Directions and Conclusion
The 2-aryl-1,3-oxazole-4-carboxylate scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 2- and 4-positions allow for extensive exploration of the chemical space to optimize biological activity and drug-like properties.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While general mechanisms of action have been proposed, identifying the precise protein targets for the most potent compounds will be crucial for rational drug design.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Rigorous QSAR studies will provide a deeper understanding of the structural features that govern biological activity and can guide the design of more potent and selective analogs.[6][7][8]
-
In-depth pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to assess their potential for clinical development.
References
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-oxadiazoles. Journal of the Brazilian Chemical Society, 0(0), 0. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7785-7801. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Zhang, H. Z., et al. (2007). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & medicinal chemistry letters, 17(16), 4579–4583. Retrieved from [Link]
-
Brovarets, V. S., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1, 3-11. Retrieved from [Link]
-
Singh, P., et al. (2014). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of the Serbian Chemical Society, 79(11), 1335-1349. Retrieved from [Link]
-
Husain, A., et al. (2015). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Young Pharmacists, 7(4), 329-334. Retrieved from [Link]
-
Khan, M. S., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2689. Retrieved from [Link]
- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
-
Wang, Z., et al. (2013). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 18(1), 744-757. Retrieved from [Link]
-
Kumar, D., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 67(51), 14079-14088. Retrieved from [Link]
-
Sharma, V., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2659-2673. Retrieved from [Link]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Abstract
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions.[1] This application note provides a detailed, field-tested protocol for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a versatile building block for drug discovery programs. The 4-bromophenyl moiety serves as a convenient synthetic handle for further diversification via cross-coupling reactions. The synthesis proceeds through a reliable two-step sequence: an initial nucleophilic substitution between 4-bromobenzamide and ethyl 2-chloroacetoacetate, followed by a subsequent cyclodehydration to construct the aromatic oxazole ring. This guide emphasizes the rationale behind procedural choices, offers checkpoints for reaction monitoring, and includes a comprehensive troubleshooting section to ensure reproducible, high-yield results for researchers in organic synthesis and drug development.
Scientific Principles and Strategic Rationale
The construction of the 2,4-disubstituted oxazole ring from an amide is classically achieved through variations of the Robinson-Gabriel or Hantzsch synthesis pathways.[2][3] Our selected strategy is a modification of the Hantzsch oxazole synthesis, which involves the condensation of a primary amide with an α-haloketone or its equivalent.
The two-step sequence is designed for efficiency and control:
-
Formation of the Acyclic Intermediate: The first step involves the N-alkylation of 4-bromobenzamide with ethyl 2-chloroacetoacetate. The amide nitrogen acts as a nucleophile, displacing the chloride from the α-position of the ketoester. This reaction forms the key intermediate, ethyl 2-(4-bromobenzamido)-3-oxobutanoate. This approach isolates the initial C-N bond formation, allowing for more controlled conditions before the more forceful conditions required for cyclization.
-
Cyclodehydration and Aromatization: The second step is the critical ring-forming reaction. The intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration. Concentrated sulfuric acid is employed as both the catalyst and a powerful dehydrating agent.[3][4] The mechanism involves the protonation of one of the carbonyls (most likely the ketone for electronic reasons), followed by an intramolecular attack from the oxygen of the enolized amide tautomer. The resulting oxazoline intermediate then rapidly dehydrates under the strongly acidic conditions to yield the stable, aromatic 1,3-oxazole ring.[5][6]
This staged approach is superior to a one-pot reaction in this context as it prevents side reactions associated with the self-condensation of ethyl 2-chloroacetoacetate and provides a cleaner reaction profile, simplifying the final purification.
Visualized Synthetic Workflow
The overall process from starting materials to the final product is outlined below.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of corrosive and hazardous materials. Concentrated sulfuric acid is highly corrosive and exothermic upon dilution. Ethyl 2-chloroacetoacetate is a lachrymator and irritant. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molarity/Purity | Supplier Example |
| 4-Bromobenzamide | 200.04 | >98% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | 164.59 | 97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | >99%, anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, >99.8% | Acros Organics |
| Concentrated Sulfuric Acid | 98.08 | 95-98% | J.T. Baker |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | VWR Chemicals |
| Hexanes | - | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate | - | Aqueous solution | Lab Prepared |
| Brine | - | Aqueous solution | Lab Prepared |
| Anhydrous Magnesium Sulfate | 120.37 | >97% | EMD Millipore |
Step 1: Synthesis of Ethyl 2-(4-bromobenzamido)-3-oxobutanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzamide (10.0 g, 50.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (10.4 g, 75.0 mmol, 1.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Add ethyl 2-chloroacetoacetate (8.6 g, 7.8 mL, 52.5 mmol, 1.05 equiv) dropwise to the stirring suspension over 5 minutes.
-
Causality Note: Potassium carbonate acts as a base to facilitate the nucleophilic attack, although the reaction can proceed without it, the base improves the rate and yield. Using a slight excess of the chloroester ensures the complete consumption of the starting amide. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the ions and promotes Sₙ2 reactions.[7]
-
-
Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 4-bromobenzamide is quite polar and will have a low Rf value. The product will appear as a new, less polar spot. The reaction is complete when the 4-bromobenzamide spot has disappeared.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid crude product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL). e. Dry the solid under high vacuum to afford the crude intermediate, which is typically of sufficient purity for the next step. Expected yield: 14-16 g of a white to off-white solid.
Step 2: Cyclodehydration to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Caption: Mechanistic pathway for the acid-catalyzed cyclodehydration.
-
Reaction Setup: Place the crude ethyl 2-(4-bromobenzamido)-3-oxobutanoate (14.0 g, ~42.6 mmol) in a 500 mL round-bottom flask equipped with a large magnetic stir bar.
-
Acid Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly and carefully add 140 mL of cold, concentrated sulfuric acid in portions over 20-30 minutes. The solid will dissolve.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will typically darken.
-
Reaction Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (~1 kg) in a 2 L beaker with vigorous mechanical stirring. This must be done slowly to manage the exotherm. A precipitate of the product will form.
-
Workup: a. Allow the ice to melt completely, then collect the solid product by vacuum filtration. b. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper). c. Air-dry the crude product on the filter for 30 minutes.
-
Purification (Self-Validation): The crude product is purified by column chromatography on silica gel. a. Slurry the crude solid onto a small amount of silica gel. b. Load onto a silica gel column packed in hexanes. c. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. d. Collect fractions containing the desired product (visualized by TLC, UV active). e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white or pale yellow solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Overall Yield | 65-75% (over two steps) |
| Appearance | White to pale yellow crystalline solid |
| Purity (by ¹H NMR) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H), 8.00 (d, 2H), 7.65 (d, 2H), 4.45 (q, 2H), 1.42 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.5, 159.8, 140.2, 137.1, 132.2, 128.6, 126.8, 126.0, 61.4, 14.3 |
| Mass Spec (ESI+) | m/z: 310.00, 312.00 [M+H]⁺ (characteristic Br isotope pattern) |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during aqueous workup. | Ensure starting amide is fully consumed via TLC. If product is water-soluble, extract aqueous layer with EtOAc. |
| Incomplete cyclization in Step 2 | Insufficient reaction time or inactive sulfuric acid. | Allow reaction to stir longer (up to 4 hours). Use fresh, concentrated H₂SO₄. |
| Dark, tarry product after Step 2 | Reaction temperature was too high during H₂SO₄ addition. | Maintain strict temperature control (0-5 °C) during acid addition. Add the acid much more slowly. |
| Difficult purification | Presence of unreacted intermediate or side products. | Ensure Step 1 goes to completion. Use a slow, shallow gradient during column chromatography for better separation. |
Conclusion
This application note details a reliable and scalable two-step synthesis for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. By separating the initial C-N bond formation from the acid-catalyzed cyclodehydration, the protocol offers excellent control over the reaction, leading to high yields and purity. The strategic inclusion of the 4-bromophenyl group makes the final product an exceptionally valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]
- Kaur, N., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Polycyclic Aromatic Compounds. Published online.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
- Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Turchi, I. J., & Dewar, M. J. (1975). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry.
- Movassaghi, M., & Hill, M. D. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters.
- Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- ResearchGate. (2015). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- NIH National Library of Medicine. (2021).
- Molecules. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI.
- NIH National Library of Medicine. (2021).
- Molecules. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- YouTube. (2024). Robinson-Gabriel synthesis of oxazoles.
- Wiley Online Library. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy.
- NIH National Library of Medicine. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- Molecules. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
- Scribd. (n.d.). 5-Iii) Sem 4.
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. MDPI.
Sources
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols for the Biological Screening of Oxazole Derivatives
Introduction: The Versatility of the Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The unique structural and electronic properties of the oxazole nucleus allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel oxazole derivatives, offering detailed protocols and the scientific rationale behind the experimental designs.
I. Anticancer Activity Screening
Oxazole derivatives have shown potent anticancer activity by targeting a range of cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and STAT3 signaling pathways.[1][5][6] A primary screening cascade for novel oxazole compounds typically begins with an assessment of their cytotoxic effects on various cancer cell lines.
A. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Experimental Rationale: The MTT assay is an excellent first-pass screen for cytotoxicity due to its high throughput, sensitivity, and cost-effectiveness. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a hallmark of potential anticancer activity. A panel of diverse human cancer cell lines should be used to identify broad-spectrum activity or cell-line-specific effects.[4][9][10]
Experimental Workflow: MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Detailed Protocol: MTT Assay [7][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Preparation: Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the oxazole derivative to each well. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[7][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Representative IC50 Values of Oxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Isoxazole-carboxamide 2a | Colo205 (Colon) | 9.179 | Doxorubicin | - | [13] |
| Isoxazole-carboxamide 2a | HepG2 (Liver) | 7.55 | Doxorubicin | - | [13] |
| Isoxazole-carboxamide 2e | B16F1 (Melanoma) | 0.079 | Doxorubicin | 0.056 | [13] |
| Chloro-fluorophenyl-isoxazole 2b | HeLa (Cervical) | 0.11 | Doxorubicin | >0.11 | [13] |
| Chloro-fluorophenyl-isoxazole 2c | MCF-7 (Breast) | 1.59 | Doxorubicin | - | [13] |
II. Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Oxazole derivatives have been identified as promising candidates in this area.[2]
A. Antibacterial Screening: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[15][16] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a bacterial lawn.[15] If the compound inhibits bacterial growth, a clear zone of inhibition will appear around the disk.[15]
Experimental Rationale: This method is simple, cost-effective, and allows for the simultaneous screening of multiple compounds against a single bacterial strain.[14] It provides a preliminary indication of the antibacterial activity and spectrum of a novel oxazole derivative.
Caption: Workflow for Griess assay to measure nitric oxide.
Detailed Protocol: Griess Assay [17][18][19]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the oxazole derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. [18]Then, add an equal volume of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. [18]6. Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. [19]7. Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
IV. Trustworthiness: Ensuring Self-Validating Systems
To ensure the reliability and reproducibility of the screening data, each protocol must be a self-validating system. This is achieved through the consistent use of appropriate controls:
-
Negative/Vehicle Control: This control consists of cells or microorganisms treated with the same solvent (e.g., DMSO) used to dissolve the test compounds. It accounts for any effects of the solvent on the biological system.
-
Positive Control: A well-characterized compound with known activity in the specific assay is used as a positive control. This validates that the assay is performing as expected. For example, doxorubicin in cytotoxicity assays, ampicillin in antibacterial assays, and a known anti-inflammatory drug like dexamethasone in the Griess assay.
-
Blank/Background Control: This includes all components of the assay except the biological system (e.g., cells or bacteria). It is used to subtract any background signal from the measurements.
-
Dose-Response Curves: Testing compounds at multiple concentrations is crucial to determine their potency (e.g., IC50 or MIC values) and to identify any potential off-target effects at higher concentrations.
By incorporating these controls, researchers can have confidence in the generated data and make informed decisions about which oxazole derivatives to advance in the drug discovery pipeline.
V. Conclusion
The biological screening of oxazole derivatives is a critical step in the identification of new therapeutic leads. The protocols outlined in this guide provide a robust framework for assessing the anticancer, antimicrobial, and anti-inflammatory potential of novel oxazole compounds. By understanding the scientific rationale behind each assay and incorporating rigorous controls, researchers can generate high-quality, reliable data to drive their drug discovery efforts forward.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- 1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Nitric Oxide Assay Kit (Colorimetric). (2021). Abcam.
- Application Notes and Protocols for Anticancer Screening of Oxazole-4-Carboximidamide Derivatives. (n.d.). Benchchem.
- A comprehensive review on biological activities of oxazole derivatives. (2019). Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC - NIH.
- MTT assay protocol. (n.d.). Abcam.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central.
- Antifungal Susceptibility Testing for C. auris. (2024). CDC.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- MTT (Assay protocol). (2023). Protocols.io.
- Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
- Griess Reagent Kit, for nitrite quantitation Product Information Sheet. (2024).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). ResearchGate.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- Griess Reagent System Technical Bulletin TB229. (n.d.). Promega Corporation.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate.
- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. asm.org [asm.org]
- 17. abcam.co.jp [abcam.co.jp]
- 18. promega.com [promega.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Introduction: The Therapeutic Potential of Oxazole Derivatives
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds are known to interact with various biological targets, making them promising candidates for drug discovery.[2] Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a synthetic compound featuring this key oxazole structure. The presence of a bromophenyl group suggests potential for various biological activities, as halogenated compounds often exhibit enhanced pharmacological properties. Based on the extensive research into analogous oxazole-containing molecules, this compound is a prime candidate for investigation into its potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
This comprehensive guide provides a suite of detailed in vitro protocols designed to rigorously assess the biological activity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial characterization of this novel compound.
Anticipated Biological Activities
Based on the chemical structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate and the established activities of related compounds, the following biological effects are hypothesized:
-
Anticancer Activity: Many oxazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][4][6][7][8] The mechanism of action for such compounds can vary, but often involves the inhibition of key cellular processes such as cell division or signaling pathways crucial for tumor growth.[8]
-
Anti-inflammatory Activity: Inflammation is a key pathological feature of many diseases. Small molecules, including some with heterocyclic cores, have been shown to possess anti-inflammatory properties.[9][10] Potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.[9]
-
Antimicrobial Activity: Heterocyclic compounds are a rich source of antimicrobial agents.[11][12][13] The oxazole moiety, in particular, has been incorporated into compounds with activity against various bacterial and fungal strains.[5][14]
The following sections provide detailed protocols to investigate these potential activities.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the proposed workflow for the comprehensive in vitro testing of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Caption: High-level workflow for the in vitro screening of the test compound.
Part 1: Anticancer Activity Assessment
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15]
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the media in the 96-well plate with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Expected Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 | |
| 10 | 65 ± 6.1 | |
| 50 | 31 ± 3.9 | |
| 100 | 12 ± 2.5 | |
| HeLa | 0 (Vehicle Control) | 100 ± 4.7 |
| 1 | 95 ± 5.1 | |
| 10 | 72 ± 5.5 | |
| 50 | 40 ± 4.2 | |
| 100 | 18 ± 3.1 |
Part 2: Anti-inflammatory Activity Assessment
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The HRBC membrane stabilization assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[16] The principle is based on the ability of anti-inflammatory agents to stabilize the lysosomal membrane, which is analogous to the erythrocyte membrane.[16]
Protocol:
-
Preparation of HRBC Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and discard the plasma.
-
Wash the packed red blood cells three times with an equal volume of normal saline.
-
Prepare a 10% v/v suspension of HRBCs in normal saline.
-
-
Assay Procedure:
-
Prepare different concentrations of the test compound (e.g., 100, 250, 500, 1000 µg/mL) in a hypotonic saline solution.
-
To 1 mL of the HRBC suspension, add 1 mL of the test compound solution.
-
Include a positive control (e.g., diclofenac sodium) and a negative control (distilled water, which will cause 100% hemolysis).
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of test sample / Absorbance of control) x 100]
-
Data Presentation: Expected Membrane Stabilization Data
| Compound Concentration (µg/mL) | % Membrane Stabilization (Mean ± SD) |
| 100 | 25 ± 3.1 |
| 250 | 42 ± 4.5 |
| 500 | 68 ± 5.2 |
| 1000 | 85 ± 6.0 |
| Diclofenac Sodium (100 µg/mL) | 92 ± 4.8 |
Part 3: Antimicrobial Activity Assessment
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[11][12] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.
Protocol:
-
Microbial Cultures:
-
Use standard strains of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[11]
-
Culture the bacteria in nutrient broth overnight at 37°C.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates.
-
Spread 100 µL of the overnight bacterial culture evenly on the surface of the agar plates.
-
-
Well Diffusion Assay:
-
Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of different concentrations of the test compound (dissolved in a suitable solvent like DMSO) into the wells.
-
Include a solvent control (DMSO) and a positive control (e.g., a standard antibiotic like ciprofloxacin).
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[12] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Broth Microdilution Method:
-
Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
MBC Determination:
-
Take an aliquot from the wells that show no visible growth in the MIC assay.
-
Plate the aliquot onto nutrient agar plates and incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
-
Data Presentation: Expected Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) at 100 µ g/well | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | 15 ± 1.2 | 32 | 64 |
| E. coli | 12 ± 1.0 | 64 | 128 |
Mechanistic Insights and Further Studies
Should Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate demonstrate significant activity in the primary screens, further mechanistic studies would be warranted.
Potential Anticancer Mechanism Workflow
Caption: Workflow for investigating the anticancer mechanism of action.
For instance, if significant cytotoxicity is observed, apoptosis assays using flow cytometry (e.g., Annexin V/Propidium Iodide staining) can determine if the compound induces programmed cell death. Western blot analysis can then be employed to investigate the modulation of key proteins involved in apoptosis and cell cycle regulation.
Conclusion
The protocols detailed in this application note provide a robust and comprehensive framework for the initial in vitro characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. By systematically evaluating its potential anticancer, anti-inflammatory, and antimicrobial activities, researchers can gain valuable insights into the therapeutic potential of this novel compound, paving the way for further preclinical development.
References
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Advances, 14(46), 33695-33716. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 57. [Link]
-
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Inflammation Research, 14, 4373-4390. [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). RSC Medicinal Chemistry, 14(9), 1645-1678. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications, 8(4), 1145-1152. [Link]
-
In vitro: The Antibacterial Activity of Some Heterocyclic compounds. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(16), 4954. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Methods in Molecular Biology (Vol. 1951, pp. 15-21). Humana Press. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2021). Molecules, 26(11), 3127. [Link]
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2022).
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2023). ACS Omega, 8(7), 6985-6999. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20083-20118. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2023). Journal of Medicinal Chemistry, 66(18), 12596-12615. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports, 6, 37398. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules, 28(21), 7306. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2021). Inventions, 6(2), 22. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). Scientia Pharmaceutica, 90(4), 68. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e274880. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (2024). Analytica, 5(2), 16. [Link]
-
1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Oxazole Compounds
Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2] Among these, the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has been identified as a "privileged scaffold." This indicates its recurring presence in compounds with significant pharmacological activities, including potent anticancer effects.[1][2]
The versatility of the oxazole core allows for the strategic placement of various substituents, which profoundly influences the molecule's steric, electronic, and lipophilic properties. This "tunability" is a key reason for the broad spectrum of anticancer mechanisms exhibited by substituted oxazoles.[3] Researchers have successfully developed oxazole derivatives that can, for example, inhibit key protein kinases, disrupt microtubule dynamics, interfere with DNA replication, or modulate critical signaling pathways that are often dysregulated in cancer.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of anticancer oxazoles, detailed protocols for their evaluation, and guidance on data interpretation, grounded in established scientific principles.
Mechanisms of Action: How Oxazoles Combat Cancer
The anticancer activity of substituted oxazoles is not attributed to a single mechanism but rather to a diverse array of interactions with key cellular components and pathways essential for tumor growth and survival. The specific mechanism is dictated by the substitution pattern on the oxazole ring.[3]
Inhibition of Protein Kinases
Many signaling pathways that control cell proliferation, survival, and angiogenesis are driven by protein kinases. The aberrant activity of these enzymes is a hallmark of many cancers. Oxazole derivatives have been designed to target several key kinases:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6][7] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling and inhibiting tumor-induced angiogenesis.[8]
-
Other Kinase Targets: Substituted oxazoles have also been shown to inhibit other kinases crucial for cancer progression, including Aurora A kinase, Janus kinases (JAK1 and JAK2), and FMS kinase, highlighting the scaffold's versatility in targeting the cancer kinome.[8]
Disruption of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in a wide range of cancers.[1][9] Constitutively active STAT3 promotes the expression of genes involved in proliferation, survival (e.g., Bcl-xL), and invasion, making it a prime target for cancer therapy.[1][2]
Oxazole-based compounds have been developed as potent STAT3 inhibitors. For instance, the oxazole-based peptidomimetic S3I-M2001 was designed to target the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation.[1][2] By binding to the SH2 domain, these inhibitors prevent STAT3:STAT3 dimer formation, block its nuclear translocation, and inhibit the transcription of its target genes, ultimately leading to apoptosis in cancer cells.[1][2][10]
Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of an oxazole-based compound.
Caption: STAT3 signaling pathway and point of inhibition by oxazole compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Oxazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[8][11] The inhibition of survival pathways like STAT3 directly contributes to the induction of apoptosis.[2]
Experimental Workflows and Protocols
A systematic approach is essential for the evaluation of novel anticancer compounds. The following workflow outlines the key stages in characterizing the anticancer activity of substituted oxazoles.
Caption: General workflow for evaluating anticancer oxazole compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][11] The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured, allowing for the quantification of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Test oxazole compounds, dissolved in DMSO
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimal density may vary by cell line). c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[11]
-
Compound Treatment: a. Prepare serial dilutions of the oxazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell control" (medium only). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][13] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13] c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][14]
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cells treated with oxazole compounds (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Preparation: a. Treat cells with the oxazole compound at its IC₅₀ concentration (and a vehicle control) for a specified time (e.g., 24 or 48 hours). b. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Wash the cells twice with cold PBS, centrifuging after each wash.[8]
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15] d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[15][17] b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). c. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. d. Acquire data for at least 10,000 events per sample.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An effective pro-apoptotic compound will show a significant increase in the population of cells in the lower right and upper right quadrants compared to the vehicle control.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
Principle of the Assay: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. It typically involves incubating the recombinant VEGFR-2 enzyme with a specific substrate and ATP. The kinase phosphorylates the substrate. The amount of phosphorylation is then quantified, often using a luminescence-based method where the amount of ATP remaining after the reaction is measured. A decrease in ATP consumption (and thus higher luminescence) corresponds to kinase inhibition.[5]
Materials:
-
VEGFR-2 (KDR) Kinase Assay Kit (e.g., from BPS Bioscience or similar) containing:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
-
Test oxazole compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.[6]
-
White, opaque 96-well plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
-
Luminometer
Step-by-Step Protocol:
-
Reagent Preparation: a. Thaw all reagents on ice. Prepare the kinase assay buffer as per the manufacturer's instructions. b. Prepare serial dilutions of the test oxazole compound and the positive control inhibitor in kinase assay buffer. Include a "no inhibitor" control.
-
Kinase Reaction: a. To each well of a 96-well plate, add the components in the following order (volumes may vary based on the specific kit): i. Test compound or control (e.g., 5 µL) ii. Recombinant VEGFR-2 enzyme diluted in assay buffer (e.g., 20 µL) iii. Substrate/ATP mix (e.g., 25 µL) b. Gently mix and incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: a. After incubation, allow the plate to cool to room temperature. b. Add the ATP detection reagent (e.g., 50 µL of Kinase-Glo™ reagent) to each well. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure the luminescence using a microplate luminometer.
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration using the formula:
-
% Inhibition = 100 x [1 - (Lumi_compound - Lumi_max) / (Lumi_min - Lumi_max)]
-
Lumi_compound: Signal from the test well
-
Lumi_max: Signal from the "no enzyme" control
-
Lumi_min: Signal from the "no inhibitor" control
-
-
-
Plot the % Inhibition against the compound concentration (log scale) to determine the IC₅₀ value.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data, such as IC₅₀ values, should be presented in a clear and organized table to facilitate comparison between different compounds and cell lines.
Table 1: Example of Cytotoxicity Data for a Series of Substituted Oxazoles
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7[3][18] | IC₅₀ (µM) vs. MDA-MB-231[3][19] |
| OXA-01 | -H | -Phenyl | 12.1 ± 0.5 | 9.6 ± 0.7 |
| OXA-02 | -CH₃ | -Phenyl | 8.5 ± 0.4 | 6.2 ± 0.3 |
| OXA-03 | -H | -4-Cl-Phenyl | 2.4 ± 0.2 | 4.2 ± 0.3 |
| OXA-04 | -CH₃ | -4-Cl-Phenyl | 1.1 ± 0.1 | 1.8 ± 0.2 |
| Doxorubicin | (Control) | (Control) | 1.2 ± 0.1 | 0.9 ± 0.1 |
Values are presented as mean ± SD from three independent experiments. IC₅₀ values are hypothetical examples based on published data for various cytotoxic compounds to illustrate formatting.
Conclusion and Future Directions
Substituted oxazoles represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their synthetic tractability and the wide range of biological targets they can modulate provide a robust platform for future drug discovery efforts. The protocols detailed in this guide provide a standardized framework for the initial in vitro characterization of these compounds. Promising candidates identified through this workflow should be advanced to more complex studies, including cell cycle analysis, western blotting for key pathway proteins, and ultimately, evaluation in preclinical in vivo models to assess their therapeutic potential.
References
-
Ahmed A. Majed, Rehab G. Abood, Dunya AL-Duhaidahawi, Mohammed Aufy. (n.d.). Cytotoxicity (IC50 ± SD, μM) of the final derivatives against MCF-7, HCT-116, and HepG2 cell lines. ResearchGate. Available from: [Link]
-
Sidoryk, K., et al. (2007). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. ACS Chemical Biology, 2(12), 817-825. Available from: [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Available from: [Link]
-
Guedes, J. V., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6247. Available from: [Link]
-
Das, T., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Applied Pharmaceutical Science, 11(11), 001-016. Available from: [Link]
-
Sidoryk, K., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. ACS Chemical Biology, 2(12), 817-25. Available from: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
El-Sayed, N. F., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of the Indian Chemical Society, 99(11), 100742. Available from: [Link]
-
Yakan, H., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-536. Available from: [Link]
-
Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. Available from: [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Available from: [Link]
-
El-Naggar, A. M., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 15(7), 887. Available from: [Link]
-
Khan, M. A., et al. (2022). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. International Journal of Molecular Sciences, 23(19), 11623. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. Available from: [Link]
-
Kim, D. Y., et al. (2020). Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. Cancers, 12(5), 1193. Available from: [Link]
-
Al-Humairi, A. H., Sitnikova, S. E., & Novochadov, V. V. (2022). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 8(3), 1-8. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvarditherapeutics.com [tvarditherapeutics.com]
- 10. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Assays for Novel Heterocyclic Compounds
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Heterocyclic compounds represent a structurally diverse and pharmacologically significant class of molecules, making them a fertile ground for identifying novel antimicrobial agents.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial efficacy of novel heterocyclic compounds. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The core methodologies detailed herein—Broth Microdilution for quantitative assessment and Agar Diffusion methods for initial screening—are grounded in internationally recognized standards to ensure data integrity, reproducibility, and comparability.[4][5]
Foundational Principles: A Rationale-Driven Approach
The successful evaluation of a novel compound hinges on selecting the appropriate assay and understanding its underlying principles. The choice is not arbitrary but is dictated by the stage of research and the specific questions being asked.
The Significance of Heterocyclic Scaffolds
Heterocyclic moieties are core structures in a vast number of natural products and synthetic drugs, including many established antibiotics.[2] Their unique electronic and three-dimensional configurations allow them to interact with a wide array of biological targets, such as microbial enzymes or DNA, making them privileged structures in the quest for new antimicrobial agents.[1][6] The goal of these assays is to determine if a novel heterocyclic compound can selectively inhibit the growth of pathogenic microorganisms.[6]
Selecting the Appropriate Assay: Screening vs. Quantification
Antimicrobial susceptibility testing (AST) can be broadly categorized into two types: diffusion and dilution assays.
-
Diffusion Assays (Qualitative Screening): Methods like Agar Disk Diffusion and Agar Well Diffusion are ideal for initial, high-throughput screening. They rely on the principle of the compound diffusing through an agar medium, creating a concentration gradient.[7] The resulting zone of growth inhibition provides a qualitative measure of antimicrobial activity. These methods are cost-effective and excellent for quickly identifying "hit" compounds from a larger library.[7]
-
Dilution Assays (Quantitative Gold Standard): Broth Microdilution is considered the gold standard for determining a compound's potency.[8][9] This method establishes the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible microbial growth.[10][11] The MIC is a quantitative value (typically in µg/mL) that is crucial for comparing the potency of different compounds and for guiding further development.[8]
To ensure that results are reliable and comparable across different laboratories, adherence to standardized procedures, such as those published by the Clinical and Laboratory Standards Institute (CLSI), is paramount.[11][12]
General Experimental Workflow
A systematic approach is critical for generating high-quality, reproducible data. The following workflow illustrates the logical progression from initial compound handling to final data interpretation.
Caption: High-level workflow for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This protocol details the standardized method for quantitatively determining the Minimum Inhibitory Concentration (MIC) of a novel heterocyclic compound.[12]
Principle
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]
Materials
-
Novel heterocyclic compound
-
Appropriate solvent (e.g., DMSO, water)
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Multichannel pipette and sterile tips
-
Incubator (35-37°C)
Step-by-Step Methodology
Step 1: Preparation of Compound Stock Solution
-
Rationale: A high-concentration stock solution is necessary to minimize the volume of solvent added to the assay, thereby reducing potential solvent-induced toxicity or inhibition.
-
Procedure: Dissolve the heterocyclic compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution.
Step 2: Preparation of Standardized Bacterial Inoculum
-
Rationale: The final inoculum density is a critical variable. A standardized starting concentration ensures that the results are consistent and reproducible. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Procedure:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Perform a final dilution of this adjusted suspension into the test broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Step 3: Assay Plate Preparation (Serial Dilution)
-
Rationale: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock (appropriately diluted from the main stock) to the first column of wells, resulting in a total volume of 200 µL.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly.
-
Repeat this serial transfer across the plate to the desired final concentration, discarding the final 100 µL from the last column. This creates a two-fold dilution series.
-
Step 4: Inoculation and Incubation
-
Rationale: Adding the standardized inoculum to the compound dilutions initiates the test. Controlled incubation provides the optimal conditions for microbial growth.
-
Procedure:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.[16] The final volume in each well should be uniform.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Self-Validating System: Essential Controls
-
Rationale: Controls are non-negotiable for a valid experiment. They ensure that the observed results are due to the antimicrobial activity of the test compound and not other factors.
-
Controls to Include:
-
Growth Control (Negative Control): Broth + Inoculum (no compound). Must show clear evidence of growth.
-
Sterility Control: Broth only (no inoculum or compound). Must remain clear.
-
Positive Control: Broth + Inoculum + Known Antibiotic. The resulting MIC should fall within the expected range for the quality control strain.[17]
-
Solvent Control: Broth + Inoculum + Solvent. Must show no inhibition of growth at the highest concentration used in the assay.
-
Reading and Interpreting the MIC
-
Procedure: After incubation, view the plate against a dark background. The MIC is the lowest concentration of the compound where there is no visible turbidity or pellet of bacterial growth.[13][14]
-
Interpretation: A lower MIC value signifies greater potency.[11] It is critical to understand that the MIC of one compound cannot be directly compared to the MIC of another with a different chemical structure without considering established clinical breakpoints, which will not exist for novel compounds.[11][18] Comparisons should be made relative to the positive control antibiotic tested under the same conditions.
Caption: Step-by-step workflow for the Broth Microdilution assay.
Protocol 2: Agar Diffusion Methods (Screening)
These methods are used for preliminary screening to quickly identify compounds with potential antimicrobial activity.
Agar Disk Diffusion
-
Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism (a "lawn culture").[19][20] The compound diffuses from the disk into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[19]
-
Procedure:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol (Section 3.3, Step 2).
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create an even lawn.[7][9] Allow the plate to dry for 3-5 minutes.[9]
-
Impregnate sterile paper disks with a known concentration of the novel compound solution. Allow the solvent to evaporate.
-
Using sterile forceps, place the disks on the agar surface, pressing gently to ensure full contact.[19][21]
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
Invert the plates and incubate for 18-24 hours at 35-37°C.
-
Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.
-
Agar Well Diffusion
-
Principle: This method is an alternative to disk diffusion, particularly useful for testing compounds that are in liquid form or are not easily adsorbed onto paper disks.[22][23] Instead of a disk, a well is cut into the agar and filled with the test compound solution.[22][24]
-
Procedure:
-
Prepare a lawn culture on a Mueller-Hinton agar plate as described above.
-
Using a sterile cork borer or pipette tip, cut wells (typically 6-8 mm in diameter) into the agar.[24][25]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the novel compound solution into each well.[25]
-
Include positive and negative controls in separate wells.
-
Incubate as described for disk diffusion and measure the resulting zone of inhibition.
-
Data Presentation and Interpretation
Clear and standardized data presentation is essential for analysis and reporting.
Quantitative Data Summary
MIC values should be summarized in a clear, tabular format to allow for easy comparison of compound efficacy against different microorganisms.
Table 1: Example - Minimum Inhibitory Concentration (MIC) of Novel Heterocyclic Compounds
| Test Microorganism | Gram Stain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 16 | 0.5 |
| Escherichia coli ATCC 25922 | Negative | 32 | >128 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | >128 | 0.25 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 8 | 64 | N/A |
Hypothetical Mechanism of Action
While these assays measure growth inhibition, they do not elucidate the mechanism of action. Heterocyclic compounds can act through various pathways. For example, some are known to be DNA intercalating agents or enzyme inhibitors. Further studies are required to determine the specific molecular target.
Caption: Hypothetical mechanisms of antimicrobial action for a novel compound.
Special Considerations for Heterocyclic Compounds
-
Solubility: Many novel organic molecules have poor aqueous solubility. DMSO is a common solvent, but it is crucial to run a solvent control to ensure it does not contribute to the observed antimicrobial effect. The final concentration of DMSO in the assay should typically be kept below 1%.
-
Toxicity: The ultimate goal is selective toxicity. While these in vitro assays establish antimicrobial activity, subsequent cytotoxicity assays against mammalian cell lines are required to assess the compound's therapeutic potential.[26]
-
Resistance: The emergence of resistance is a constant challenge.[26] Initial studies may not reveal resistance potential, but it is a critical consideration for any compound advancing in the drug development pipeline.
References
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 22, 2026, from [Link]
-
Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(11), 786. [Link]
-
Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. Journal of Clinical Medicine, 8(11), 1801. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved January 22, 2026, from [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 22, 2026, from [Link]
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 22, 2026, from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved January 22, 2026, from [Link]
-
Adhikari, A. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]
-
Geronikaki, A. (2018). (PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]
-
Aljamali, N. M. (2024). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. International Journal of Health Sciences, 8(2). [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 22, 2026, from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 22, 2026, from [Link]
-
Rusu, A., et al. (2022). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Holder, I. A., & Neely, A. N. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1988. [Link]
-
Edwards, D. I., et al. (1978). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology, 107(1), 15-27. [Link]
-
Bashir, R., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8510. [Link]
-
Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Suckling, C. J. (2018, September 14). Antimicrobial resistance challenged by flexible heterocyclic chemistry. Open Access Government. [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 22, 2026, from [Link]
-
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved January 22, 2026, from [Link]
-
The World Of Microbiology. (2020, November 1). Agar well diffusion assay [Video]. YouTube. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 22, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. sanfordguide.com [sanfordguide.com]
- 11. idexx.com [idexx.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. m.youtube.com [m.youtube.com]
- 21. microbenotes.com [microbenotes.com]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. webcentral.uc.edu [webcentral.uc.edu]
- 26. pnrjournal.com [pnrjournal.com]
The Versatile Scaffold: Application Notes for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate in Preclinical Research
Introduction: Unlocking the Potential of a Privileged Heterocycle
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a member of the oxazole class of heterocyclic compounds, a structural motif of significant interest in medicinal chemistry and drug discovery.[1][2] The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This particular compound serves as a valuable research chemical, primarily utilized as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5]
The presence of a bromine atom on the phenyl ring and an ethyl ester group on the oxazole core provides two key points for chemical modification, allowing for the generation of diverse libraries of compounds for screening. The 4-bromophenyl moiety is a common feature in kinase inhibitors, where the bromine atom can be involved in halogen bonding or serve as a handle for cross-coupling reactions to introduce further diversity. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the use of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate as a research chemical in the fields of drug discovery and chemical biology.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 391248-23-0 | [6] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [6][7] |
| Molecular Weight | 296.12 g/mol | [6] |
| Appearance | White to Yellow Solid | [6] |
| Storage Temperature | Room temperature | [6] |
Core Application: A Versatile Intermediate in Medicinal Chemistry
The primary utility of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate lies in its role as a synthetic precursor. The following protocols outline the fundamental transformations that enable its use in the generation of compound libraries for biological screening.
Protocol 1: Hydrolysis to 2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide bond formation.
Principle: Base-catalyzed hydrolysis (saponification) of the ethyl ester to the carboxylate salt, followed by acidification to yield the free carboxylic acid.
Materials:
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH paper or pH meter
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (1.0 eq) in a suitable solvent such as a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH or LiOH (1.5 - 2.0 eq) in water to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate of 2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired product.
-
Confirm the structure of the product by analytical techniques such as NMR and mass spectrometry.
Protocol 2: Amide Coupling to Generate a Diverse Library of Derivatives
This protocol details the coupling of the carboxylic acid intermediate with a variety of primary or secondary amines to generate a library of amide derivatives.
Principle: The carboxylic acid is activated using a coupling agent to form a reactive intermediate, which then reacts with an amine to form a stable amide bond.
Materials:
-
2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid (from Protocol 1)
-
A diverse selection of primary and secondary amines
-
Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
An organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vials or a parallel synthesizer
Procedure:
-
To a solution of 2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide derivative.
-
Characterize the final compounds by NMR and mass spectrometry.
Caption: Synthetic workflow for the derivatization of the title compound.
Application in Biological Screening
Given that oxazole derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate and its synthesized derivatives are excellent candidates for various biological screening assays.[1][8][9]
Protocol 3: In Vitro Anticancer Activity Screening - MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized oxazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Antimicrobial Activity Screening - Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[11]
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)[11]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized oxazole derivatives dissolved in DMSO
-
96-well microplates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (broth only)
-
Incubator
Procedure:
-
Dispense 50 µL of the appropriate broth medium into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Potential Mechanistic Pathways to Investigate
Derivatives of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate may exert their biological effects through various mechanisms. Based on the literature for related compounds, potential targets for investigation include:
-
Protein Kinases: Many heterocyclic compounds, including those with a 2-phenyl-oxazole core, are known to inhibit protein kinases, which are crucial regulators of cell proliferation and survival.[9][12][13] The 4-bromophenyl group can be a key pharmacophore for binding to the ATP-binding site of kinases.[13]
-
Enzyme Inhibition: Oxazole derivatives have been shown to inhibit various enzymes, including those involved in microbial metabolism or cancer progression.[1]
-
DNA Intercalation or Damage: Some heterocyclic compounds can interact with DNA, leading to cell cycle arrest and apoptosis.[9]
Further mechanistic studies, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays, would be necessary to elucidate the mode of action of any active compounds identified through screening.[13]
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a valuable and versatile research chemical with significant potential in the field of drug discovery. Its utility as a synthetic intermediate allows for the creation of diverse compound libraries that can be screened for a variety of biological activities, particularly in the areas of oncology and infectious diseases. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical research endeavors.
References
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
ResearchGate. Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
-
MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
-
National Center for Biotechnology Information. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
National Center for Biotechnology Information. Biological activity of oxadiazole and thiadiazole derivatives. [Link]
-
International Journal of Medical and Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
Bentham Science. Oxazole-Based Compounds As Anticancer Agents. [Link]
-
PubChem. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Derivatization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery
The 1,3-oxazole ring is a prominent heterocyclic scaffold frequently identified in a wide array of pharmacologically active molecules and natural products.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged structure" in medicinal chemistry. The 2,4-disubstituted oxazole core, in particular, offers a versatile platform for constructing molecular libraries aimed at exploring structure-activity relationships (SAR).
This guide focuses on a strategically designed starting material, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate , a versatile building block with two distinct and orthogonally reactive handles for chemical diversification.
-
The C2-(4-bromophenyl) Moiety: The aryl bromide serves as a classical handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.
-
The C4-Ethyl Carboxylate Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which then acts as a key intermediate for the synthesis of a vast library of amides and other ester analogs.[4]
The strategic derivatization of this core molecule allows for a systematic and comprehensive exploration of the chemical space around the oxazole scaffold, providing critical data for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.
Strategic Overview for Library Generation
A successful SAR campaign relies on the ability to generate a diverse set of analogs efficiently. The derivatization strategy for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is bifurcated, targeting the two key functional handles. The overall workflow is designed to maximize molecular diversity from a single, readily accessible starting material.
Caption: Overall derivatization workflow for SAR studies.
Protocols for Derivatization at the C2-Phenyl Ring
The aryl bromide is an exceptionally versatile functional group for C-C and C-N bond formation through transition metal catalysis. The protocols below detail standard yet robust methods for achieving high-yielding transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Bi-Aryl Analogs
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5][6] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and exceptional tolerance of various functional groups.[7] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst.[5][8]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reagents & Materials:
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Nitrogen or Argon source
-
Standard reaction glassware
-
-
Procedure:
-
To a flame-dried round-bottom flask, add Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the selected arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Data Presentation:
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88-97 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 70-85 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
Protocol 2: Sonogashira Coupling for Alkynyl Analogs
Rationale: The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[9][10] This reaction, co-catalyzed by palladium and copper(I), introduces a linear, rigid alkynyl linker, which is invaluable for probing deeper pockets in a binding site or altering the overall geometry of a molecule.[11] The copper co-catalyst is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
Experimental Protocol:
-
Reagents & Materials:
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Nitrogen or Argon source
-
-
Procedure:
-
To a flame-dried flask, add Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (THF or DMF) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocols for Derivatization at the C4-Ester
Modification at the C4 position typically begins with hydrolysis of the ethyl ester to the carboxylic acid, a robust and high-yielding transformation. This acid is a critical branching point for creating large amide libraries.
Protocol 3: Hydrolysis of the Ethyl Ester
Rationale: Saponification is a classical and highly efficient method for converting esters to carboxylic acids.[12] Using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures solubility of the substrate while allowing the hydrolysis to proceed smoothly at room temperature.
Experimental Protocol:
-
Reagents & Materials:
-
Ethyl 2-(aryl)-1,3-oxazole-4-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 5.0 equiv)
-
Solvent system: THF/Methanol/H₂O (e.g., 3:1:1 ratio)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the oxazole ester in the THF/Methanol solvent mixture in a round-bottom flask.
-
Add an aqueous solution of LiOH·H₂O to the flask.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid under high vacuum to yield the desired carboxylic acid, which is often pure enough for the next step.
-
Protocol 4: Amide Bond Formation via Amide Coupling
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable.[13] Therefore, the carboxylic acid must first be activated using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, converting the acid into a highly reactive activated ester that readily reacts with primary and secondary amines to form the amide bond with minimal side products.[13]
Experimental Protocol:
-
Reagents & Materials:
-
2-(Aryl)-1,3-oxazole-4-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
Coupling reagent (e.g., HATU, 1.1 equiv)
-
Amine base (e.g., DIPEA or TEA, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
Nitrogen or Argon source
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid, the selected amine, and the coupling reagent (HATU).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the amine base (DIPEA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Presentation:
| Amine Partner (R-NH₂) | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 85-95 |
| Morpholine | HATU | DIPEA | DMF | 90-98 |
| Aniline | HATU | DIPEA | DMF | 75-88 |
| (R)-1-Phenylethylamine | EDC/HOBt | DIPEA | CH₂Cl₂ | 80-92 |
Conclusion
The protocols outlined in this application note provide a robust and flexible framework for the derivatization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. By systematically applying palladium-catalyzed cross-coupling reactions to the C2-aryl bromide and leveraging standard hydrolysis-amidation sequences at the C4-ester, researchers can efficiently generate large, diverse libraries of novel oxazole analogs. This strategic approach is fundamental to conducting thorough SAR studies, ultimately accelerating the identification and optimization of new therapeutic agents.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.[Link]
-
Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. ACS Publications.[Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate.[Link]
-
One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PubMed Central.[Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central.[Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Springer.[Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv.[Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications.[Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Scilit.[Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.[Link]
-
Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate.[Link]
-
Suzuki Coupling Mechanism. YouTube.[Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.[Link]
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub.[Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.[Link]
-
Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate.[Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.[Link]
-
ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis.[Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.[Link]
-
Representative example of oxazoles with pharmacological activity. ResearchGate.[Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [drs.nio.res.in]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.co.uk]
Application Note & Protocol: High-Throughput Screening of Oxazole Libraries for Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for the discovery of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5][6] High-throughput screening (HTS) of diverse oxazole libraries offers a powerful and efficient methodology to identify novel hit compounds that can be optimized into lead candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for oxazole-based compound libraries. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss robust data analysis and hit validation strategies.
Introduction: The Significance of the Oxazole Moiety in Drug Discovery
The five-membered heterocyclic oxazole ring, containing one nitrogen and one oxygen atom, is a versatile scaffold in drug design.[3][7] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][8] The oxazole nucleus can act as a bioisostere for other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The structural rigidity and potential for diverse substitutions at multiple positions on the ring allow for the creation of large and chemically diverse libraries, which are essential for successful HTS campaigns.[8][9]
The primary objective of screening an oxazole library is to identify compounds that modulate the activity of a specific biological target, such as an enzyme or a receptor, or elicit a desired phenotypic response in a cell-based model.[10] The insights gained from HTS can then guide structure-activity relationship (SAR) studies to optimize the potency, selectivity, and drug-like properties of the initial hits.[3]
Designing and Preparing an Oxazole Library for HTS
The quality and diversity of the compound library are paramount to the success of any HTS campaign. An ideal oxazole library should possess a wide range of structural diversity to maximize the chances of identifying novel chemotypes.
Synthetic Strategies for Oxazole Library Generation
Several robust synthetic methodologies are available for the construction of diverse oxazole libraries. The choice of synthetic route will depend on the desired substitution patterns and the availability of starting materials. Common methods include:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones.[9]
-
van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethylisocyanides (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[2]
-
Copper- or Iodine-Catalyzed Reactions: Modern synthetic methods often employ metal catalysts to achieve efficient and regioselective synthesis of polysubstituted oxazoles from readily available starting materials like amides, ketones, or alkynes.[11]
Quality Control of the Compound Library
Before initiating a screen, it is crucial to ensure the purity and integrity of the compound library.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS (Liquid Chromatography-Mass Spectrometry) | >95% | Ensures that the observed biological activity is due to the intended compound and not impurities.[12] |
| Identity | ¹H NMR (Proton Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry) | Consistent with the expected structure | Confirms the correct chemical structure of each compound in the library.[12] |
| Solubility | Nephelometry or visual inspection | Soluble in DMSO at the desired stock concentration (e.g., 10 mM) | Poor solubility can lead to false negatives and inaccurate dose-response curves. |
| Stability | Re-analysis of purity after a defined period of storage | Minimal degradation | Ensures the integrity of the compounds throughout the screening process. |
Assay Development and Optimization for HTS
The selection and development of a robust and reliable assay is a critical step in the HTS workflow. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question and the nature of the biological target.[13]
Biochemical Assays: A Focus on Kinase Inhibition
Kinases are a major class of drug targets, and many oxazole-containing compounds have been identified as kinase inhibitors.[14] Fluorescence Polarization (FP) is a widely used, homogeneous assay format for monitoring kinase activity due to its sensitivity and robustness in HTS settings.[15]
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide is captured by a phosphopeptide-binding antibody, creating a much larger complex. This larger complex tumbles more slowly, leading to a high fluorescence polarization signal. Inhibitors of the kinase will prevent the phosphorylation of the peptide, resulting in a low FP signal.
Caption: Principle of a Fluorescence Polarization (FP) kinase assay.
Materials:
-
384-well, low-volume, black microplates
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Phosphopeptide-binding antibody
-
Assay buffer (optimized for the specific kinase)
-
Oxazole compound library (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the 10 mM oxazole library stocks.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the intermediate plate to the 384-well assay plates. This results in a final assay concentration of, for example, 10 µM.
-
Dispense the positive and negative controls into designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the kinase solution into each well of the assay plate.
-
Incubate the plates for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of the fluorescent peptide substrate and ATP in assay buffer at 2X their final desired concentrations.
-
Dispense 5 µL of the substrate/ATP solution into each well to start the kinase reaction.
-
Incubate the plates for 60 minutes at room temperature (or an optimized time and temperature).
-
-
Detection:
-
Prepare a solution of the phosphopeptide-binding antibody in a "stop/detection" buffer.
-
Dispense 10 µL of the antibody solution into each well.
-
Incubate for 30 minutes at room temperature to allow the antibody to bind to the phosphorylated peptide.
-
Read the plates on a plate reader capable of measuring fluorescence polarization.
-
Cell-Based Assays: Assessing Cytotoxicity
Cell-based assays are crucial for evaluating the phenotypic effects of compounds in a more biologically relevant context.[16] A primary cell-based assay often assesses cell viability or cytotoxicity to identify compounds with potential anticancer activity or to flag compounds that are generally toxic.[17] Luminescence-based ATP assays, such as CellTiter-Glo®, are highly sensitive and suitable for HTS.[18]
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[17] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture.
Materials:
-
384-well, white, clear-bottom microplates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium
-
Oxazole compound library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Addition:
-
Perform serial dilutions of the oxazole library to create a dose-response plate.
-
Add a small volume (e.g., 100 nL) of the compounds to the cell plates.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
-
Detection:
-
Equilibrate the plates and the luminescent assay reagent to room temperature.
-
Add 20 µL of the assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Identification
Robust data analysis is essential to identify true hits from the large datasets generated during HTS.[19]
Quality Control Metrics
The quality of the HTS data is assessed using statistical parameters calculated from the controls on each plate.
| Metric | Formula | Acceptance Criteria | Interpretation |
| Z'-factor | 1 - [ (3 * (SD_pos + SD_neg)) / | (Mean_pos - Mean_neg) | ] | > 0.5 | A measure of the statistical effect size and the separation between the positive and negative control distributions. A value > 0.5 indicates an excellent assay.[20] |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 10 | Indicates the dynamic range of the assay. |
Hit Identification and Confirmation
-
Primary Screen Analysis:
-
Normalize the raw data from each well to the plate controls. For inhibition assays, this is typically expressed as percent inhibition.
-
Set a hit threshold, for example, >50% inhibition or a Z-score > 3 (three standard deviations from the mean of the sample population).
-
Compounds that meet this criterion are considered primary hits.
-
-
Hit Confirmation:
-
Re-test the primary hits in the same assay to eliminate false positives due to experimental error.
-
-
Dose-Response Analysis:
-
Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Fit the data to a sigmoidal dose-response curve to calculate these values.
-
Caption: A typical workflow for high-throughput screening and hit validation.
Troubleshooting Common HTS Issues
| Problem | Potential Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls, low assay window. | Re-optimize assay parameters (reagent concentrations, incubation times). Ensure consistent liquid handling. |
| High False Positive Rate | Compound interference (e.g., autofluorescence, aggregation), assay instability. | Implement counter-screens to identify interfering compounds. Visually inspect hit wells for precipitation. |
| Poor Reproducibility | Inconsistent cell seeding, reagent degradation, instrument variability. | Ensure proper cell culture techniques. Prepare fresh reagents. Calibrate and maintain instruments regularly. |
Conclusion
High-throughput screening of oxazole libraries is a proven strategy for the identification of novel chemical matter for drug discovery programs. The success of an HTS campaign relies on the careful integration of a diverse and high-quality chemical library, a robust and reliable assay, and a rigorous data analysis and hit validation workflow. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute effective screening campaigns, ultimately accelerating the discovery of new oxazole-based therapeutics.
References
- RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ResearchGate. Review on Therapeutic Diversity of Oxazole Scaffold: An Update.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- PubMed Central. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
- MDPI. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
- Sartorius. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Bentham Science Publisher. Oxazole-Based Compounds As Anticancer Agents.
- BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS).
- PubMed. (2022, June 1). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- PubMed. (2020, August 12). High-throughput Screening: today's biochemical and cell-based approaches.
- Promega Corporation. Bioluminescent Assays for High-Throughput Screening.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. (2018, November 1). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 843-857.
- News-Medical.Net. (2018, November 1). High-Throughput Screening Using Small Molecule Libraries.
- PMC - NIH. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
- PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. news-medical.net [news-medical.net]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. marinbio.com [marinbio.com]
- 18. promega.sg [promega.sg]
- 19. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
Application Note & Protocols: A Guide to Developing Robust Assays for Novel Enzyme Inhibitors
Introduction: The Central Role of Enzyme Inhibition in Drug Discovery
Enzymes are the biological catalysts essential for life, executing the vast majority of chemical reactions within cells.[1][2] Their critical roles in metabolic pathways and signaling cascades make them prime targets for therapeutic intervention.[3][4] Enzyme inhibitors, molecules that bind to an enzyme to reduce its activity, form the basis of many successful drugs, from antibiotics to cancer therapies.[4][5] The development of novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, develop, and validate robust biochemical assays for the discovery and characterization of novel enzyme inhibitors. We will move beyond simple procedural lists to explain the underlying principles, ensuring that each experimental choice is deliberate and scientifically sound.
Section 1: Foundational Principles of Enzyme Kinetics and Inhibition
A robust inhibitor assay is built upon a solid understanding of the target enzyme's kinetic behavior. The Michaelis-Menten model describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[1][6]
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[1][6]
-
Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[6] A lower Km indicates a tighter binding affinity.[6]
Understanding how an inhibitor affects these parameters is key to elucidating its Mechanism of Action (MoA) . Reversible inhibitors, which bind non-covalently, are typically classified into three main types:
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Km but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.[7] This reduces Vmax without affecting Km.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[8]
Section 2: Assay Design and Development Strategy
The goal of assay development is to create a reliable and reproducible method to measure enzyme activity. A well-designed assay should be sensitive, have a large dynamic range, and be robust enough for screening applications.
Choosing the Right Assay Format
The selection of a detection method is the first critical decision. The choice depends on the nature of the substrate and product, and the required throughput. Common formats include:
-
Spectrophotometric (Absorbance) Assays: These are widely used and measure the change in absorbance of light at a specific wavelength as a product is formed or a substrate is consumed.[1]
-
Fluorometric Assays: These assays detect the formation of a fluorescent product and are generally more sensitive than absorbance-based methods.[1]
-
Luminescent Assays: These involve a reaction that produces light and offer the highest sensitivity, making them ideal for low concentration enzyme assays.[9]
-
Chromatographic Assays (e.g., HPLC): These methods physically separate the product from the substrate and are often used for validation or when a direct optical method is not feasible.[1][3]
The Critical Importance of Initial Enzyme Characterization
Before screening for inhibitors, you must thoroughly characterize your enzyme under the chosen assay conditions. This is a non-negotiable step for generating meaningful data. The primary goal is to determine the enzyme's intrinsic kinetic parameters, Km and Vmax.[10] This knowledge is crucial for setting up subsequent inhibitor screening assays. For instance, to identify competitive inhibitors effectively, the substrate concentration in the assay should be at or below the Km value.[10] Using substrate concentrations significantly higher than the Km can mask the effect of competitive inhibitors.[10]
// Connections A -> B [label="Establish Baseline"]; B -> C [label="Ensure Steady-State"]; C -> D [label="Characterize Enzyme"]; D -> E [edgecolor="#4285F4", color="#4285F4", penwidth=2, label="Set Assay Conditions\n([S] <= Km)"]; E -> F [label="Identify Hits"]; F -> G [label="Quantify Potency"]; G -> H [edgecolor="#4285F4", color="#4285F4", penwidth=2, label="Advance Validated Hits"]; H -> I [label="Generate Data Matrix"]; I -> J [label="Interpret Plots"]; } } Caption: High-level workflow for enzyme inhibitor assay development.
Section 3: Protocol - Initial Enzyme Characterization (Km and Vmax Determination)
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme with its substrate.
Principle: By measuring the initial reaction rate at various substrate concentrations, a saturation curve can be generated.[10] From this data, Km and Vmax can be calculated, often using a linearized plot like the Lineweaver-Burk plot for better accuracy than visual interpretation of the Michaelis-Menten plot.[6]
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)[10]
-
Microplate reader capable of the chosen detection method
-
96-well or 384-well plates
Procedure:
-
Substrate Dilution Series: Prepare a 2-fold serial dilution of the substrate in assay buffer. It is recommended to have at least 8-10 concentrations spanning a range from well below the expected Km (e.g., 0.1 x Km) to well above it (e.g., 10 x Km).[11]
-
Reaction Setup: In a microplate, add the assay buffer, the substrate dilutions, and any necessary co-factors.
-
Initiate Reaction: Add a fixed, pre-determined concentration of the enzyme to each well to start the reaction.[1] The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period (initial velocity conditions).[10]
-
Kinetic Measurement: Immediately place the plate in the reader and measure the signal (e.g., fluorescence) over time.[1]
-
Calculate Initial Rates: For each substrate concentration, plot the signal versus time. The initial rate (velocity, v) is the slope of the linear portion of this curve.[12]
-
Data Analysis:
-
Plot the initial rate (v) against the substrate concentration ([S]). This will generate a Michaelis-Menten curve.
-
For a more accurate determination, create a Lineweaver-Burk plot by plotting 1/v (on the y-axis) versus 1/[S] (on the x-axis).[13]
-
The Vmax is the reciprocal of the y-intercept (1/Vmax).
-
The Km is the negative reciprocal of the x-intercept (-1/Km).
-
| Parameter | How to Determine from Lineweaver-Burk Plot |
| Vmax | 1 / (y-intercept) |
| Km | -1 / (x-intercept) |
| Slope | Km / Vmax |
Section 4: Protocol - Primary Screening and IC50 Determination
Objective: To identify "hits" from a compound library and quantify their potency by determining the half-maximal inhibitory concentration (IC50).
Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14] It is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.[15] The IC50 is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[14][16]
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Setup: To the wells of a microplate, add the assay buffer, the fixed concentration of substrate (ideally ≤ Km), and the test compounds. Include control wells:
-
100% Activity Control: Contains enzyme and substrate, but no inhibitor (only solvent).
-
0% Activity Control (Background): Contains substrate, but no enzyme.
-
-
Enzyme Pre-incubation (Optional but Recommended): Add the enzyme to the wells containing buffer, substrate, and inhibitor. Allow the plate to incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This step is particularly important for identifying time-dependent inhibitors.[11]
-
Initiate and Measure: If not already included, add the substrate to initiate the reaction and immediately begin kinetic reading as in the characterization protocol.
-
Data Analysis and IC50 Calculation:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100% - Signal_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration at the inflection point of this curve.[14]
-
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Hit_001 | 0.25 | 1.1 | 98.5 |
| Hit_002 | 1.5 | 0.9 | 99.2 |
| Hit_003 | 15.7 | 1.0 | 97.8 |
Section 5: Protocol - Mechanism of Action (MoA) Elucidation
Objective: To determine how a confirmed hit inhibits the enzyme (e.g., competitive, non-competitive).
Principle: The MoA is determined by systematically varying the concentrations of both the substrate and the inhibitor and observing the effects on the enzyme's kinetics.[11] The resulting patterns, when visualized on a Lineweaver-Burk plot, are characteristic of each inhibition type.[17][18]
Procedure:
-
Experimental Design: Create a matrix of experiments. You will need a full substrate titration (as in Section 3) performed at several different fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).
-
Execution: Perform the kinetic assays for each condition in the matrix, calculating the initial velocity for every combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, generate a separate Lineweaver-Burk plot (1/v vs. 1/[S]).
-
Overlay these plots on a single graph.
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Section 6: Addressing Assay Interference and False Positives
A significant challenge in inhibitor screening is distinguishing true inhibitors from compounds that interfere with the assay technology itself, leading to false positives.[19] It is crucial to implement a self-validating system to identify these artifacts early.
Common Sources of Interference:
-
Compound Autofluorescence/Quenching: The compound itself absorbs light or fluoresces at the assay wavelengths.[20]
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.
-
Chemical Reactivity: The compound may react directly with assay components, such as the substrate or reporter molecules.[21]
Counter-Screening and Validation Strategies:
-
No-Enzyme Control: Screen compounds in the absence of the target enzyme. Any activity here indicates direct interference with the assay signal.
-
Orthogonal Assays: Confirm hits using a different assay format or detection technology.[9] For example, confirm a fluorescence-based hit with an HPLC-based assay that directly measures product formation.
-
Detergent Titration: The inclusion of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. A significant loss of inhibitory activity in the presence of detergent suggests aggregation-based inhibition.
Conclusion
Developing a robust and reliable assay for enzyme inhibitors is a systematic process that requires careful planning, rigorous execution, and a deep understanding of the underlying biochemical principles. By following the structured approach outlined in this guide—from foundational enzyme characterization and thoughtful assay design to systematic hit validation and MoA studies—researchers can significantly increase the probability of discovering and advancing genuine, high-quality inhibitor candidates. This commitment to scientific integrity and methodological rigor is the bedrock of successful drug discovery.
References
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Sandiego University. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from [Link]
-
TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Chen, J., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Analytica Chimica Acta, 1025, 1-14. Retrieved from [Link]
-
University of Massachusetts Boston. (2023, February 21). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Bialecki Biology. (2021, April 25). Deriving Km, Vmax, and kcat from enzyme kinetics experiments [Video]. YouTube. Retrieved from [Link]
-
Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. Retrieved from [Link]
-
de Souza, A. C. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1018831. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Neuhaus, F. C. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 434(1), 162-164. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Lantz, R. J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition. Retrieved from [Link]
-
Andrey K. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3CL enzymatic activity. In SARS-CoV-2 Assays. Retrieved from [Link]
-
Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]
-
Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]
-
Promega UK. (2020, August 7). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Rastenytė, K., et al. (2023). Scavenging for Hydroxybenzoic Acids in Cupriavidus necator: Studying Ligand Sensitivity Using a Biosensor-Based Approach. International Journal of Molecular Sciences, 24(22), 16450. Retrieved from [Link]
-
ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. Retrieved from [Link]
-
News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design. Retrieved from [Link]
-
Vasta, J. D., et al. (2026, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]
Sources
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. portlandpress.com [portlandpress.com]
- 6. jascoinc.com [jascoinc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 14. courses.edx.org [courses.edx.org]
- 15. youtube.com [youtube.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. bluthbio.com [bluthbio.com]
- 20. news-medical.net [news-medical.net]
- 21. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction yields. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common strategy for synthesizing Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate?
The most robust and widely employed method for preparing 2,4-disubstituted oxazoles like the target molecule is the Robinson-Gabriel synthesis .[1][2] This pathway involves two key stages:
-
Amide Formation: Acylation of an α-amino acid ester (like ethyl 2-amino-3-oxobutanoate or a related precursor) with a 4-bromobenzoyl derivative to form an α-acylamino ketone intermediate.
-
Cyclodehydration: Ring closure of the intermediate using a dehydrating agent to form the oxazole ring.[3]
This method is highly effective because it directly assembles the core structure from readily available starting materials. An alternative, the Davidson cyclization, offers a related pathway from α,β-dicarbonyl monoximes but is less commonly used for this specific substitution pattern.
Below is a diagram illustrating the general workflow for the Robinson-Gabriel synthesis.
Caption: General workflow for the synthesis of the target oxazole.
Troubleshooting Guide: Low Reaction Yield
Q2: My cyclodehydration step has stalled. TLC analysis shows significant amounts of the α-acylamino ketone intermediate remaining. What are the primary causes?
This is a classic issue in Robinson-Gabriel synthesis, typically pointing to incomplete dehydration. The cyclization requires the removal of two molecules of water, which is often the rate-limiting step and is highly sensitive to reaction conditions.
Causality: The carbonyl oxygen of the ester-proximal amide must be protonated (or activated by a Lewis acid) to become a better electrophile for the enol/enolate of the ketone to attack. Subsequently, the resulting hydroxyl groups must be eliminated. Insufficiently strong dehydrating conditions or the presence of excess nucleophilic species can halt this process.
Troubleshooting Steps:
-
Reagent Potency:
-
Verify Dehydrating Agent: Solid dehydrating agents like phosphorus pentoxide (P₂O₅) can absorb atmospheric moisture and lose activity. Use a freshly opened container or dry the agent before use. Liquid reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can decompose over time; use a recently purchased bottle or distill before use.
-
Acid Catalyst: If using a catalytic acid like H₂SO₄ or polyphosphoric acid (PPA), ensure it is concentrated and has not absorbed water.[1]
-
-
Reaction Temperature:
-
Many cyclodehydrations require elevated temperatures to overcome the activation energy for water elimination. If you are running the reaction at room temperature or with gentle warming, a gradual increase in temperature (e.g., to 80-110 °C, solvent permitting) may be necessary. Monitor the reaction by TLC to avoid decomposition.
-
-
Solvent Choice:
-
The solvent must be anhydrous. Use freshly dried solvents. The presence of water will directly inhibit the dehydrating agent.
-
Consider a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) if your dehydrating agent is compatible.
-
Optimized Conditions for Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Conc. H₂SO₄ | 0°C to 100°C | Inexpensive, strong acid. | Can cause charring/sulfonation at high temps. Mitigation: Maintain strict temperature control. |
| POCl₃ / P₂O₅ | Reflux in CHCl₃ or neat | Highly effective, powerful dehydrators. | Corrosive, hazardous workup. Mitigation: Quench slowly in an ice bath with a basic solution (e.g., aq. NaHCO₃). |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene) | Forms gaseous byproducts (SO₂, HCl) that drive the reaction forward. | Highly corrosive and moisture-sensitive. Mitigation: Perform in a well-ventilated fume hood with a drying tube. |
| Burgess Reagent | Mild conditions (e.g., reflux in THF) | Neutral pH, high functional group tolerance. | Expensive, can be less effective for stubborn substrates. |
Q3: My reaction produces a complex mixture of byproducts with only a faint spot for the desired oxazole. What are the likely side reactions?
The formation of multiple byproducts suggests that reaction pathways are competing with the desired cyclization.
Causality: The α-acylamino ketone intermediate possesses multiple reactive sites. Under harsh acidic or basic conditions, it can undergo degradation, self-condensation, or alternative cyclization pathways.
Caption: Troubleshooting workflow for byproduct formation.
Common Side Reactions:
-
Azlactone (Oxazolone) Formation: If the precursor is an N-acylamino acid (instead of a ketone), it can cyclize to form an azlactone. This is generally not a direct route to the target but can be a competing pathway if the starting materials are incorrect.
-
Amide Hydrolysis: Under strongly acidic aqueous conditions, the amide bond can cleave, reverting to the starting materials. Ensure anhydrous conditions are maintained.
-
Intermolecular Condensation: At high concentrations and temperatures, intermolecular reactions can lead to oligomeric or polymeric tars, which are difficult to characterize and remove.
-
Incomplete Aromatization: The reaction may stop at the oxazoline stage, which is the non-aromatic precursor.[4] Some cyclization methods yield the oxazoline, which must then be oxidized to the oxazole. If you isolate a product with sp³-hybridized protons where the oxazole ring should be, this is the likely culprit.
Preventative Measures:
-
Use Stoichiometric Reagents: Employ a well-defined cyclodehydrating reagent like SOCl₂ or POCl₃ rather than a large excess of a strong acid like H₂SO₄, which can promote charring.
-
Control Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and warm slowly, monitoring by TLC. Stop heating once the starting material is consumed.
-
Consider a Two-Step, One-Pot Approach: Some protocols favor the formation of the oxazoline under milder conditions, followed by the addition of an oxidizing agent (e.g., MnO₂, DDQ, or even copper salts[5]) in the same pot to induce aromatization without harsh heating.
Experimental Protocols
Protocol 1: Optimized Synthesis via Robinson-Gabriel Cyclization
This protocol is designed to maximize yield by carefully controlling the cyclodehydration step.
Step 1: Synthesis of Ethyl 2-(4-bromobenzamido)-3-oxobutanoate (Intermediate)
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise. Stir for 1-2 hours until chlorination is complete (monitored by TLC/GC-MS).
-
In a separate flask, dissolve 4-bromobenzamide (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of crude ethyl 2-chloroacetoacetate to the benzamide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until the benzamide is consumed.
-
Workup: Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by recrystallization.
Step 2: Cyclodehydration to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
-
Place the crude intermediate (1.0 eq) in a round-bottom flask fitted with a reflux condenser and a drying tube.
-
Add anhydrous toluene as the solvent.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, checking for the disappearance of the intermediate and the appearance of a new, typically more fluorescent, product spot.
-
Cool the reaction to room temperature and then carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x volumes).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol 2: Purification by Recrystallization
The crude product often contains minor impurities and residual starting materials. Recrystallization is highly effective for obtaining a high-purity final product.
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. The product should be fully soluble at the boiling point of the solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
To maximize recovery, place the flask in an ice bath or refrigerate for several hours.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry - ACS Publications.[Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.[Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate.[Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.[Link]
-
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing.[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxazoline synthesis [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The insights provided herein are based on established principles of organic chemistry and purification sciences for related heterocyclic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significant loss of product during silica gel column chromatography.
-
Streaking or tailing of the product spot on the Thin Layer Chromatography (TLC) plate.
Possible Causes & Solutions:
-
Compound Adsorption to Silica Gel: The oxazole nitrogen and ester carbonyl groups can interact with the acidic silica gel, leading to irreversible adsorption or degradation.
-
Solution 1: Deactivate the Silica Gel. Before preparing the column, treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1% in the eluent). This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel (C18) if the compound is sufficiently non-polar.
-
-
Compound Instability: The oxazole ring can be sensitive to prolonged exposure to acidic conditions.
-
Solution: Expedite the Chromatography. Use flash column chromatography with slightly increased pressure to reduce the time the compound spends on the column. Ensure the collected fractions are immediately processed.
-
-
Inappropriate Solvent System: An improper eluent system can lead to poor separation and apparent yield loss.
Problem 2: Persistent Impurities After Purification
Symptoms:
-
Extra peaks in NMR or mass spectrometry analysis of the purified product.
-
Melting point of the product is broad or lower than expected.
Possible Causes & Solutions:
-
Co-eluting Impurities: An impurity may have a similar polarity to the desired product, making separation by column chromatography difficult.
-
Starting Material Contamination: Unreacted starting materials from the synthesis, such as 4-bromobenzaldehyde or an ethyl isocyanoacetate precursor, may persist.
-
Solution: Aqueous Workup. An initial aqueous wash of the crude product can help remove water-soluble starting materials and by-products before chromatographic purification.[4]
-
-
By-product Formation: The synthesis of oxazoles can sometimes lead to the formation of isomeric or rearranged by-products.[5][6]
-
Solution: Characterize the Impurity. If possible, isolate and characterize the impurity to understand its structure. This can provide insights into the reaction mechanism and help devise a targeted purification strategy.
-
Problem 3: Product is an Oil Instead of a Solid
Symptoms:
-
The purified product is a viscous oil or a waxy solid, while it is expected to be a crystalline solid.
Possible Causes & Solutions:
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove.
-
Solution 1: High Vacuum Drying. Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Solution 2: Co-evaporation. Dissolve the oily product in a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeat this process several times to azeotropically remove the high-boiling point solvent.[4]
-
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.
-
Solution: Re-purification. Attempt a second purification step, such as recrystallization from a different solvent system or another round of column chromatography with a different eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate?
For most applications, a two-step purification process is recommended:
-
Aqueous Workup: Begin by dissolving the crude reaction mixture in an organic solvent like ethyl acetate and washing it with water and brine. This removes inorganic salts and water-soluble impurities.[4]
-
Column Chromatography or Recrystallization:
-
Column Chromatography: This is a versatile method for separating the product from a wide range of impurities.[3][7] A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[1][8]
-
Recrystallization: If the crude product is already relatively pure (>90%), recrystallization can be a highly efficient method to obtain a high-purity solid.
-
Q2: Which solvents are suitable for the recrystallization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a compound with the structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, good candidate solvents and solvent pairs include:
-
Ethanol or Methanol[3]
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Dichloromethane/Hexane mixture
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q3: How can I monitor the purity of my compound during the purification process?
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and the separation during column chromatography.[1] A common visualization method is a UV lamp at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent method for assessing the purity of the final product and identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide a more sensitive assessment of purity and can help in the identification of impurities.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Start the elution with the low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Visual Guides
Caption: General purification workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Caption: Troubleshooting logic for low yield in column chromatography.
References
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024).
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022).
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life Academy of Bio-medical Science.
- ETHYL 2-(4-BROMOPHENYL)
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
- ethyl 2-(2-hydroxy-2-phenylethyl)
- Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Supplementary Inform
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024).
- Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of Ethyl 2-(4-bromophenyl)
- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012).
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2026).
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2008).
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]
Navigating the Synthesis of 2-Aryl-Oxazoles: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 2-aryl-oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxazole synthesis. As a Senior Application Scientist, I've compiled this resource to provide not just protocols, but a deeper understanding of the chemical transformations involved, helping you to anticipate, troubleshoot, and resolve common challenges encountered in the laboratory. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to streamline your synthetic workflows.
Part 1: Understanding the Landscape of 2-Aryl-Oxazole Synthesis
The 2-aryl-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, while conceptually straightforward, can be fraught with challenges, primarily the formation of undesired side products. This guide will dissect the most common synthetic routes and provide a structured approach to troubleshooting.
Part 2: Troubleshooting Common Synthetic Routes
This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.
The Robinson-Gabriel Synthesis: The Challenge of Complete Dehydration
The Robinson-Gabriel synthesis, a classic method for oxazole formation, involves the cyclodehydration of 2-acylamino ketones.[1][2] While robust, it is not without its pitfalls.
Question 1: My reaction has stalled, and I've isolated a significant amount of a byproduct. How do I identify it and prevent its formation?
Answer: The most common byproduct in the Robinson-Gabriel synthesis is the corresponding 2-aryl-oxazoline , resulting from incomplete dehydration of the cyclized intermediate.
-
Identification:
-
1H NMR: The oxazoline ring will exhibit characteristic signals for the protons at the 4 and 5 positions, which will be aliphatic in nature (typically in the 3.5-5.0 ppm range) and will likely show coupling to each other. In contrast, the desired 2-aryl-oxazole will have an aromatic proton signal for the C5-H (typically >7.5 ppm).
-
Mass Spectrometry: The oxazoline will have a molecular weight that is 2 Da higher than the corresponding oxazole due to the presence of two additional hydrogen atoms.
-
-
Causality and Prevention: Incomplete dehydration is often a result of:
-
Insufficiently strong dehydrating agent: While sulfuric acid is commonly used, it can sometimes be insufficient for complete conversion.
-
Sub-optimal reaction temperature or time: The dehydration step requires sufficient thermal energy to proceed to completion.
-
-
Troubleshooting Protocol:
-
Choice of Dehydrating Agent: Consider using more powerful dehydrating agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (Tf₂O). The choice of reagent can significantly impact the reaction outcome.
-
Reaction Conditions: Ensure the reaction is heated to a sufficient temperature (often refluxing in a high-boiling solvent like toluene or xylene) for an adequate duration. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.
-
Azeotropic Removal of Water: Employing a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can drive the equilibrium towards the formation of the fully aromatic oxazole.
-
The Fischer Oxazole Synthesis: Halogenation and Over-reduction Concerns
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrogen chloride.[1][3]
Question 2: I'm observing a chlorinated byproduct in my Fischer oxazole synthesis. What is it and how can I avoid it?
Answer: A common side product in the Fischer synthesis is a chloro-oxazoline . This arises from the reaction mechanism where a chloro-oxazoline intermediate is formed, and incomplete elimination of HCl leads to its presence in the final product.[3]
-
Identification:
-
Mass Spectrometry: The chloro-oxazoline will have a molecular ion peak corresponding to the addition of HCl and the loss of a water molecule from the starting materials, and its isotopic pattern will show the characteristic M/M+2 ratio for a single chlorine atom.
-
1H and 13C NMR: The presence of a chlorinated carbon and shifts in the adjacent proton signals will be indicative of this byproduct.
-
-
Causality and Prevention:
-
Excess HCl: While HCl is necessary as a catalyst, an excessive amount can favor the stability of the chloro-oxazoline intermediate.
-
Insufficient reaction time or temperature for elimination: The final step of the reaction is the elimination of HCl to form the aromatic oxazole. If the conditions are not forcing enough, this step may be incomplete.
-
-
Troubleshooting Protocol:
-
Control of HCl: Use anhydrous HCl gas and carefully control its introduction into the reaction mixture. Using a saturated solution of HCl in an ethereal solvent can sometimes offer better control.
-
Promoting Elimination: After the initial reaction, consider adding a non-nucleophilic base (e.g., triethylamine, DBU) during workup or as a final step to facilitate the elimination of HCl and promote aromatization to the oxazole.
-
Thermal Promotion: Gently heating the reaction mixture after the initial addition of reactants can also encourage the elimination of HCl.
-
Question 3: My Fischer synthesis is giving me a significant amount of an oxazolidinone. What causes this?
Answer: The formation of an oxazolidinone is another potential side reaction, particularly if there is water present in the reaction mixture.
-
Identification:
-
IR Spectroscopy: The oxazolidinone will show a characteristic C=O stretch for the cyclic amide, which is absent in the desired oxazole.
-
13C NMR: A carbonyl carbon signal will be present in the spectrum of the oxazolidinone.
-
-
Causality and Prevention:
-
Presence of Water: Water can intercept intermediates in the reaction pathway, leading to hydrolysis and the formation of the oxazolidinone ring.
-
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Anhydrous HCl: As mentioned previously, using anhydrous HCl gas is critical.
-
The Van Leusen Reaction: Navigating Rearrangements with Sensitive Substrates
The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for preparing 5-substituted oxazoles from aldehydes.[4] However, with certain substrates, unexpected rearrangements can occur.
Question 4: I'm using an indole-3-carboxaldehyde in a Van Leusen reaction and getting a significant, unexpected byproduct along with my desired oxazole. What could it be?
Answer: When using certain substituted indole aldehydes, a common side product is a rearranged indolyl primary enamine .[5][6]
-
Identification:
-
1H NMR: The enamine will show characteristic signals for the vinylic protons and the primary amine protons (-NH₂). These will be absent in the oxazole product.
-
Mass Spectrometry: The enamine will have a different molecular weight and fragmentation pattern compared to the oxazole.
-
-
Causality and Prevention: The mechanism for the formation of the rearranged enamine involves the participation of the indole nitrogen. The lone pair of electrons on the indole nitrogen can trigger a protonation of the enamidic double bond of an intermediate, leading to a 1,2-shift of the tosyl group and subsequent rearrangement to the enamine.[5][6]
-
Troubleshooting Protocol:
-
Reaction Conditions: The formation of the enamine side product can be sensitive to the reaction conditions. Experiment with different bases (e.g., K₂CO₃ vs. stronger bases), solvents, and temperatures to find the optimal conditions that favor the desired cyclization to the oxazole.
-
Protection of the Indole Nitrogen: Protecting the indole nitrogen with a suitable protecting group (e.g., Boc) can prevent its participation in the rearrangement pathway.[5] However, be aware that some protecting groups may be cleaved under the reaction conditions.
-
Purification: If the enamine byproduct is still formed, careful column chromatography can often be used to separate it from the desired oxazole product.
-
Part 3: General Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, side product formation, difficult purification. | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Use the troubleshooting guides above to minimize side products. Optimize your purification protocol (e.g., choice of chromatography solvent system). |
| Complex reaction mixture | Multiple side reactions occurring. | Re-evaluate your choice of synthetic route for the specific substrate. Simplify the reaction conditions where possible (e.g., lower temperature, less reactive reagents). |
| Difficulty in Purification | Similar polarity of the product and side products. | Explore different chromatography techniques (e.g., normal phase, reverse phase, preparative TLC). Consider crystallization as a purification method. |
Part 4: Visualizing the Pathways
To better understand the formation of these side products, the following diagrams illustrate the key mechanistic steps.
Caption: Incomplete dehydration in the Robinson-Gabriel synthesis can lead to the formation of a 2-aryl-oxazoline side product.
Caption: Incomplete elimination of HCl in the Fischer synthesis can result in a chloro-oxazoline byproduct.
Caption: Participation of the indole nitrogen in the Van Leusen reaction can lead to a rearranged enamine side product.
References
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]
-
Centurion University of Technology and Management. Oxazole.pdf. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Reddit. Help with Low Yield Synthesis. [Link]
- Google Patents.
-
Reddit. Gabriel synthesis troubleshooting. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
ResearchGate. (PDF) A Practical Synthesis of 1,3-Oxazole. [Link]
-
Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. [Link]
-
Pearson. Gabriel Synthesis Practice Problems. [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
Oxazole Synthesis Technical Support Center: A Guide for Researchers
Welcome to the technical support center for oxazole ring formation reactions. As a Senior Application Scientist, I've designed this guide to provide practical, field-tested advice for researchers, scientists, and professionals in drug development. This resource moves beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot and optimize your oxazole syntheses.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions encountered when planning or troubleshooting an oxazole synthesis.
Q1: My Robinson-Gabriel synthesis is giving me a low yield. What are the most likely causes?
Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, can often be traced back to a few key factors:
-
Incomplete cyclization: The cyclization to the oxazoline intermediate may not be going to completion. This can be due to insufficient heating or an inappropriate choice of dehydrating agent.
-
Side reactions: The starting α-acylamino ketone can undergo side reactions, such as self-condensation or decomposition, under the reaction conditions.
-
Substrate-related issues: Steric hindrance on your substrate can slow down the cyclization process, requiring more forcing conditions which can, in turn, lead to decomposition.
Q2: I'm having trouble with the Fischer oxazole synthesis. What are the critical parameters to control?
The Fischer synthesis, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous acid, is highly sensitive to reaction conditions. The most critical parameter is the strict exclusion of water . The reaction relies on the formation of an intermediate that is readily hydrolyzed. Any moisture present will lead to the decomposition of your starting materials and a significant drop in yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: In the van Leusen reaction, what is the best base to use?
The choice of base in the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is critical for success. A strong, non-nucleophilic base is generally preferred to deprotonate the TosMIC without reacting with the aldehyde starting material. Common choices include:
-
Potassium carbonate (K₂CO₃): A versatile and commonly used base for this reaction.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger organic base that can be effective when K₂CO₃ is not.
-
Sodium hydride (NaH): A very strong base that should be used with caution, particularly with sensitive substrates.
The optimal base will depend on the specific aldehyde and the solvent system used. It is often worthwhile to screen a few different bases to find the best conditions for your particular substrate.
Q4: My final oxazole product is difficult to purify. What are some common impurities and how can I remove them?
Purification of oxazoles can be challenging due to the presence of unreacted starting materials or byproducts. Common impurities include:
-
Unreacted aldehyde or TosMIC (in the van Leusen reaction): These can often be removed by column chromatography.
-
Byproducts from side reactions: Depending on the synthesis, you may have byproducts from condensation or decomposition reactions. Careful analysis of your crude reaction mixture by TLC or LC-MS can help identify these.
-
Tosylsulfinic acid (in the van Leusen reaction): This byproduct can sometimes be removed by an aqueous wash during the workup.[1]
For difficult purifications, consider techniques such as preparative TLC or HPLC. In some cases, converting the oxazole to a crystalline salt, followed by recrystallization and then liberation of the free base, can be an effective purification strategy.
Troubleshooting Specific Oxazole Syntheses
This section provides more in-depth troubleshooting guides for common oxazole formation reactions.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles from α-acylamino ketones. The reaction proceeds via an initial cyclization to an oxazoline intermediate, followed by dehydration.
Problem: Low or No Product Formation
| Potential Cause | Explanation | Suggested Solution |
| Ineffective Dehydrating Agent | The cyclodehydration step is crucial. Common dehydrating agents like sulfuric acid or polyphosphoric acid may not be suitable for all substrates. | Consider using alternative dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. The choice of reagent can significantly impact the reaction outcome.[2] |
| Decomposition of Starting Material | The α-acylamino ketone may be unstable under the reaction conditions, especially at elevated temperatures. | Monitor the reaction progress carefully by TLC. If starting material decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Steric Hindrance | Bulky substituents on the starting material can hinder the intramolecular cyclization. | More forcing conditions (higher temperature, stronger dehydrating agent) may be required. However, be mindful of potential decomposition. |
Experimental Protocol: Optimized Robinson-Gabriel Synthesis
-
Starting Material Preparation: Ensure the α-acylamino ketone is pure and dry.
-
Reaction Setup: To a solution of the α-acylamino ketone in an anhydrous solvent (e.g., toluene or dioxane), add the dehydrating agent (e.g., POCl₃) dropwise at 0 °C under an inert atmosphere.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction with ice-water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting the Robinson-Gabriel Synthesis
Sources
Technical Support Center: Optimization of Reaction Conditions for Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to synthesize and optimize oxazole-containing molecules. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] However, optimizing its synthesis can be a significant challenge, often plagued by issues of yield, purity, and scalability.
This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the complex issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: There are many ways to synthesize an oxazole. How do I choose the right method?
Choosing a synthetic strategy depends primarily on the desired substitution pattern and the availability of starting materials. Here’s a breakdown of the most common methods:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones. It is robust for preparing 2,5-disubstituted oxazoles.[2][3] The primary consideration is the need for strong dehydrating agents like sulfuric acid, polyphosphoric acid, or POCl₃, which may not be suitable for sensitive substrates.[2]
-
Van Leusen Oxazole Synthesis: This is one of the most versatile and convenient methods for preparing 5-substituted or 4,5-disubstituted oxazoles.[4][5] It utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base.[6] Its mild conditions and tolerance for a wide range of functional groups make it a popular first choice.[4]
-
Fischer Oxazole Synthesis: This method produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aldehydes under anhydrous acidic conditions.[3] It is a powerful method but requires careful handling of cyanohydrins.
-
Modern Catalytic Methods: Recent advancements include metal-catalyzed reactions (e.g., copper, palladium, gold) that can form the oxazole ring through various cyclization or annulation strategies.[7] These often offer high efficiency and milder conditions but may require screening of ligands and catalysts.[7] Photocatalytic and electrochemical methods are also emerging as sustainable alternatives.[7]
Your choice should be guided by a retrosynthetic analysis of your target molecule. For simple 5-substituted oxazoles, the Van Leusen reaction is often the most direct path. For highly substituted systems, a Robinson-Gabriel or a modern catalytic approach might be more appropriate.
Q2: What are the most critical parameters to screen when optimizing an oxazole synthesis?
Regardless of the chosen method, four parameters are almost always critical:
-
Solvent: Solvent choice can dramatically impact reaction rate and even regioselectivity. For instance, in palladium-catalyzed direct arylation of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[7] For the Van Leusen reaction, alcohols like methanol are common, but ionic liquids have been used to create a more sustainable, reusable system.[5]
-
Base/Catalyst: The nature and loading of the base or catalyst are crucial. In the Van Leusen synthesis, a base like K₂CO₃ is needed to deprotonate TosMIC, but a base that is too strong can lead to side reactions.[4][5] In metal-catalyzed reactions, the choice of ligand can be as important as the metal itself for achieving high yield and selectivity.
-
Temperature: Many classical syntheses require heat, but this can also promote decomposition or side-product formation. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in some cases.[1] Modern methods often aim for room-temperature conditions for broader functional group tolerance.[7]
-
Concentration: Reaction concentration can influence reaction kinetics. Bimolecular reactions, which are common in oxazole synthesis, can often be accelerated at higher concentrations, but this may also increase the rate of side reactions. An optimal concentration must be determined empirically.
Q3: How should I monitor the progress of my reaction effectively?
Effective reaction monitoring is key to preventing over-running or stopping the reaction prematurely.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize both starting materials and the product. The disappearance of a limiting reagent and the appearance of a new spot for the oxazole product indicate progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the mass of the product being formed, LC-MS is invaluable. It provides a clear picture of all components in the reaction mixture and their relative abundance.
Troubleshooting Guide for Oxazole Synthesis
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows low or no yield of the desired oxazole.
Q: I've set up my Van Leusen reaction using an aldehyde and TosMIC, but after several hours, TLC analysis shows only starting material. What went wrong?
A: This is a common issue that can usually be traced to one of three areas: reagent quality, base strength, or temperature.
-
Probable Cause 1: Inactive Reagents.
-
The "Why": TosMIC is a stable solid, but it can degrade over time, especially if improperly stored. Aldehydes, particularly aliphatic ones, are prone to oxidation to carboxylic acids or polymerization.
-
The Solution:
-
Verify TosMIC: Use TosMIC from a freshly opened bottle or from a reputable supplier.
-
Purify the Aldehyde: If the aldehyde is old or has been exposed to air, purify it by distillation or column chromatography immediately before use.
-
Check Solvent Purity: Ensure your solvent (e.g., methanol) is anhydrous. Water can interfere with the reaction mechanism.
-
-
-
Probable Cause 2: Ineffective Base.
-
The "Why": The first step of the Van Leusen reaction is the deprotonation of the methylene group of TosMIC.[5] If the base is too weak or is not soluble enough in the reaction medium, this step will not occur efficiently, and the reaction will not proceed.
-
The Solution:
-
Switch to a Stronger Base: While K₂CO₃ is standard, if it fails, consider a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Improve Solubility: If using an inorganic base like K₂CO₃ in an organic solvent, ensure vigorous stirring to maximize the surface area and facilitate the deprotonation.
-
Consider a Homogeneous System: Using a soluble base like triethylamine or an ionic liquid can sometimes improve reaction rates.[1] An ion-exchange resin can also be used to simplify workup.[7]
-
-
-
Probable Cause 3: Insufficient Temperature.
-
The "Why": While many modern protocols are optimized for room temperature, some substrate combinations, especially those involving sterically hindered aldehydes or electron-rich systems, require thermal energy to overcome the activation barrier.
-
The Solution: Gently heat the reaction mixture to the reflux temperature of the solvent (e.g., 65 °C for methanol) and monitor by TLC. Aromatic aldehydes with electron-withdrawing groups are typically more reactive and may not require heating.[4]
-
Below is a troubleshooting flowchart to guide your decision-making process for low-yield reactions.
Problem 2: My reaction is messy, with multiple side products observed on TLC/LC-MS.
Q: I am attempting a Robinson-Gabriel synthesis. My crude NMR shows a complex mixture of products, and I am struggling to isolate the desired oxazole.
A: This issue often points to reaction conditions that are too harsh or an unstable intermediate.
-
Probable Cause 1: Decomposition under Strongly Acidic Conditions.
-
The "Why": Strong dehydrating agents like concentrated H₂SO₄ or PPA at high temperatures can cause charring or promote side reactions, especially if your substrate contains sensitive functional groups (e.g., esters, acid-labile protecting groups).
-
The Solution:
-
Use a Milder Dehydrating Agent: Try using phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid (TfOH) at lower temperatures.[7] TfOH has been shown to be effective for coupling α-diazoketones with amides under mild, metal-free conditions.[7]
-
Stepwise Approach: Isolate the 2-acylamino ketone intermediate first and purify it before subjecting it to the cyclodehydration step. This ensures that impurities from the first step do not complicate the cyclization.
-
-
-
Probable Cause 2: Ring-Opening of the Product.
-
The "Why": The oxazole ring, while aromatic, can be susceptible to cleavage under certain nucleophilic or strongly basic/acidic conditions.[2] Deprotonation at the C2 position, especially with organolithium reagents, can lead to unstable intermediates that fragment into isocyanides.[2][3]
-
The Solution:
-
Buffer the Reaction: If possible, use a buffered system to control the pH.
-
Modify Workup: Ensure the workup procedure neutralizes any harsh reagents quickly and at low temperatures.
-
Protect Sensitive Positions: If C2 is unsubstituted, it is the most electrophilic and prone to nucleophilic attack.[2] Choosing a synthetic route that installs a substituent at C2 can increase the stability of the ring.
-
-
Data Summary and Parameter Influence
Optimizing a reaction requires understanding how different variables affect the outcome. The following table summarizes the general effects of key parameters on a typical Van Leusen oxazole synthesis.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale & Causality |
| Base | K₂CO₃ (heterogeneous) | Moderate reaction rate, clean reaction | DBU (homogeneous, strong) | Faster reaction rate, potential for more side products | DBU's higher basicity and solubility accelerate the initial deprotonation of TosMIC, but can also promote undesired side reactions if not controlled. |
| Solvent | Methanol / Ethanol | Good reactivity, standard conditions | Toluene / Dioxane | Slower reaction, may require higher temp | Polar protic solvents like methanol can stabilize the intermediates in the Van Leusen mechanism. Nonpolar solvents may require more thermal energy. |
| Temperature | Room Temperature (25°C) | Ideal for sensitive substrates, slower rate | Reflux (e.g., 65°C in MeOH) | Faster rate, higher yield for unreactive substrates | Increased temperature provides the necessary activation energy for less reactive aldehydes but risks decomposing sensitive functional groups. |
| Additives | None | Standard outcome | Ionic Liquid (e.g., [bmim]BF₄) | High yield, reusable solvent system | Ionic liquids can act as both the solvent and a phase-transfer catalyst, enhancing reaction efficiency and allowing for a greener process.[5] |
Experimental Protocol: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
This protocol provides a validated, step-by-step method for a common oxazole synthesis.
Materials:
-
Benzaldehyde (1.0 eq, 1.06 g, 10.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq, 2.15 g, 11.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 2.76 g, 20.0 mmol)
-
Methanol (anhydrous, 50 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (50 mL).
-
Add Reagents: Add potassium carbonate (2.76 g), followed by benzaldehyde (1.06 g) and TosMIC (2.15 g).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. Note: If the reaction is sluggish, it can be heated to reflux (approx. 65°C).
-
Workup - Quenching: Once the benzaldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 5-phenyl-1,3-oxazole.
Self-Validation:
-
Expected Yield: 75-90%
-
Appearance: White to off-white solid.
-
TLC: A single spot under UV light with an Rf of approximately 0.4 in 3:1 Hexanes:EtOAc.
-
Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Below is a workflow diagram illustrating the general steps for optimizing an oxazole synthesis from method selection to final protocol.
References
-
Ajay Kumar, et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. organic-chemistry.org. [Link]
-
Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. pharmaguideline.com. [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ijpsonline.com. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in obtaining this molecule with high purity. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can confidently navigate the purification process.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, providing explanations for the underlying causes and actionable solutions.
Question 1: After my reaction work-up, I see multiple spots on my TLC plate. What are the likely impurities?
Answer:
The impurities present in your crude product are highly dependent on the synthetic route used. The two most common methods for synthesizing 2,4-disubstituted oxazoles are the Robinson-Gabriel synthesis and the van Leusen reaction.
-
Robinson-Gabriel Synthesis Impurities: This method involves the cyclodehydration of a 2-acylamino-ketone.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as the α-acylamino ketone precursor.
-
Incomplete Cyclization: The intermediate open-chain precursor may persist if the dehydration is not complete.
-
Side-Products from Dehydrating Agent: The choice of a dehydrating agent like concentrated sulfuric acid, phosphorus pentachloride, or thionyl chloride can lead to charring or chlorinated byproducts if not carefully controlled.[3]
-
-
Van Leusen Reaction Impurities: This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent.[4][5] Common impurities can be:
-
Unreacted Aldehyde: (in this case, a derivative of 4-bromobenzaldehyde).
-
TosMIC-related Byproducts: Such as p-toluenesulfinic acid, which can be removed by a simple filtration.[6]
-
Partially Reacted Intermediates: The reaction proceeds through an oxazoline intermediate, which may be present if the elimination of the tosyl group is incomplete.[4]
-
To identify the specific impurities, it is recommended to run co-spot TLCs with your starting materials.
Logical Flow for Impurity Identification:
Caption: Decision workflow for identifying potential impurities based on the synthetic route.
Question 2: My crude product is an oil and I'm struggling to crystallize it. What recrystallization solvents should I try?
Answer:
Obtaining a crystalline solid from a crude oil can be challenging, but a systematic approach to solvent screening is often successful. For a molecule like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, which has both aromatic and ester functionalities, a range of solvent systems can be effective.
A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
Recommended Solvent Systems for Screening:
| Solvent System | Rationale |
| Ethanol or Isopropanol | The polar nature of the alcohol can effectively dissolve the compound when hot, and the relatively ordered crystal lattice of the pure compound should allow it to crystallize upon cooling. |
| Ethyl Acetate/Hexanes | This is a classic solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Toluene | The aromatic nature of toluene can be effective for dissolving the bromophenyl moiety, and its higher boiling point allows for a good solubility gradient upon cooling. |
| Dichloromethane/Hexanes | Similar to ethyl acetate/hexanes, this system can be effective. Dissolve the crude oil in a small amount of dichloromethane at room temperature and then slowly add hexanes. |
If direct crystallization fails, consider purifying by column chromatography first to remove impurities that may be inhibiting crystallization, and then attempt to recrystallize the partially purified product.
Question 3: I'm planning to use column chromatography. What stationary phase and eluent system do you recommend?
Answer:
Silica gel is the most common and generally effective stationary phase for the purification of oxazole derivatives.[3][8]
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Based on the polarity of your compound, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. A typical eluent system for similar compounds is in the range of 10-30% ethyl acetate in hexanes.[3][9]
-
TLC Analysis: Before running the column, it is crucial to determine the appropriate eluent system using TLC. The ideal Rf value for your product in the chosen eluent system is typically between 0.2 and 0.4 to ensure good separation.[10]
Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
Question 4: I'm concerned about the stability of my compound during purification. Can the ester or the oxazole ring hydrolyze?
Answer:
Yes, both the ethyl ester and the oxazole ring can be susceptible to hydrolysis under certain conditions.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating.[11] During aqueous workups, it is advisable to use mild acids (e.g., dilute HCl) and bases (e.g., saturated sodium bicarbonate solution) and to avoid prolonged exposure.
-
Oxazole Ring Stability: While generally stable, the oxazole ring can be sensitive to strong acidic or basic conditions, which can lead to ring-opening.[8] For instance, some oxazoles are known to rearrange to imidazoles in the presence of ammonia or formamide. It is best to maintain a near-neutral pH whenever possible during the purification process.
To minimize the risk of hydrolysis:
-
Use mild conditions for extractions.
-
Avoid excessive heating, especially in the presence of acid or base.
-
If using silica gel chromatography, which can be slightly acidic, do not let the compound sit on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate?
A1: Pure Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is expected to be a white to pale yellow solid.[12]
Q2: What are the key NMR signals to confirm the structure of my product?
A2: In the 1H NMR spectrum, you should look for the characteristic signals of the ethyl group (a triplet and a quartet), the aromatic protons of the bromophenyl ring (two doublets), and a singlet for the proton on the oxazole ring. The 13C NMR will show the carbonyl of the ester, as well as the carbons of the oxazole and aromatic rings.[13][14]
Q3: Can I use an alternative to column chromatography for purification?
A3: If your crude product is a solid and contains a small amount of impurities, recrystallization is an excellent and often preferred method to achieve high purity.[15] For liquid products or complex mixtures of impurities, distillation under reduced pressure could be an option, although this is less common for this type of compound.
Q4: My final product has a slight yellow color. Is this normal?
A4: A pale yellow color can be acceptable, but a more intense yellow or brown color may indicate the presence of impurities.[12] If high purity is required, a final recrystallization or passing a solution of the compound through a small plug of silica gel may help to remove colored impurities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture). Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of your crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 20% ethyl acetate in hexanes) that provides an Rf value of ~0.3 for your product.[10]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
References
- Abdelgawad, M. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-20.
- Zaitsev, D. A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Kumar, A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 133-141.
- El-Sayed, R., et al. (2017). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Mini-Reviews in Medicinal Chemistry, 17(12), 1144-1165.
- Clark, J. (2023). Acid Catalysed Hydrolysis of Esters. Chemistry LibreTexts.
- (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- Kulkarnia, B. A., & Ganesan, A. (1999). A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles. Tetrahedron Letters, 40(30), 5637-5638.
- BenchChem. (2025).
- El-Faham, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(18), 5988.
- El-Sayed, R., et al. (2017). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 22(11), 1874.
- Biosynth. (n.d.).
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1645.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products.
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Abdullah, S. A., Ali, D. S., & Hameed, A. J. (2020). A study of the biological activity of 4-(Para-Substituted phenyl)-1, 2, 3-Selenadiazole derivatives as anti-oxidant and anti-breast cancer. Basrah Journal of Science, 38(3), 480-496.
- Supplementary Inform
- El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
- University of Rochester, Department of Chemistry. (n.d.).
- Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository.
- Behçet, A., et al. (2018). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. Journal of Molecular Structure, 1165, 299-307.
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.
- (n.d.). 5-Iii) Sem 4 | PDF. Scribd.
- (n.d.). The Robinson-Gabriel synthesis for oxazole.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.vensel.org [pubs.vensel.org]
- 15. mdpi.com [mdpi.com]
Stability issues of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate in solution
Document ID: TSC-2026-01-EBOC Last Updated: January 22, 2026
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this molecule in solution. By understanding its potential liabilities, you can design more robust experiments, ensure data integrity, and accelerate your research.
The structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate contains two primary functional groups that dictate its stability: an ethyl ester and a 1,3-oxazole ring . While the oxazole core is generally robust, the ester linkage is a known site of hydrolytic instability, particularly under non-neutral pH conditions. This guide will walk you through the most common stability issues, provide troubleshooting advice, and offer validated protocols to assess the stability of this compound in your specific experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
Q1: My compound's concentration, as measured by HPLC, is decreasing over time in an aqueous buffer. What is the likely cause?
A1: The most probable cause is the hydrolysis of the ethyl ester functional group. Ester hydrolysis is a chemical reaction in which water acts as a nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol. This reaction is significantly accelerated by both acidic and basic conditions.[1][2]
-
Mechanism: Under basic conditions, the hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weaker nucleophile, like water.
-
Degradation Products: The expected hydrolysis products are 2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid and ethanol . The appearance of a new, more polar peak in your chromatogram corresponding to the carboxylic acid is a strong indicator of this degradation pathway.
-
Troubleshooting Steps:
-
Confirm pH: Measure the pH of your solution. Even unbuffered aqueous solutions can have a pH that deviates from neutral and can promote hydrolysis over time.
-
Use Buffers: For aqueous studies, always use a buffer system to maintain a stable pH, preferably between pH 5 and 7 where the rate of hydrolysis is typically at a minimum.[1]
-
Lower Temperature: Reduce the storage and experimental temperature. The rate of hydrolysis, like most chemical reactions, is temperature-dependent.[3][4] Storing solutions at 4°C or -20°C can dramatically slow degradation.
-
Solvent Choice: If your experiment allows, using a mixed aqueous-organic solvent system or a non-aqueous solvent will reduce the activity of water and slow hydrolysis.[5]
-
Q2: I prepared a stock solution in DMSO and stored it at room temperature. After a week, I see multiple new peaks in my LC-MS analysis. What could be happening?
A2: While DMSO is a common and generally stable solvent, long-term storage at room temperature can still present issues, primarily related to environmental factors.
-
Hydrolysis from Absorbed Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This absorbed water can lead to slow hydrolysis of the ester group, as described in Q1.
-
Photodegradation: If the solution was exposed to ambient light, photodegradation could occur. Aromatic compounds, especially those with heteroatoms and halogens, can be susceptible to photolytic reactions upon absorbing UV light.[4][5] This can lead to complex degradation pathways, including potential debromination or reactions involving the oxazole ring.
-
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5]
-
Minimize Water Content: Use anhydrous grade DMSO for preparing stock solutions. Once prepared, cap the vial tightly and consider storing it under an inert atmosphere (e.g., with argon or nitrogen) to minimize moisture absorption.
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to significantly reduce the rates of all potential degradation reactions. Stability is generally enhanced at lower temperatures.[6]
-
Q3: Can the oxazole ring itself degrade? Under what conditions should I be concerned?
A3: The 1,3-oxazole ring is a stable aromatic heterocycle but is not completely inert. While it is generally resistant to acids, it can be susceptible to cleavage under other conditions.[5][7]
-
Strongly Basic Conditions: High pH (e.g., pH > 10) can promote ring-opening of the oxazole moiety.[8] For this specific molecule, the primary concern in basic solution remains the rapid hydrolysis of the ester. However, if the compound is subjected to harsh basic conditions, ring cleavage should be considered as a potential secondary degradation pathway.
-
Oxidation: Strong oxidizing agents can lead to the cleavage of the oxazole ring.[5][7] If your experimental conditions involve reagents like hydrogen peroxide, permanganate, or exposure to atmospheric oxygen over long periods (auto-oxidation), oxidative degradation is a possibility.
-
Photolysis: Oxazole rings can undergo photolysis, which may lead to rearrangement or the formation of oxidation products upon exposure to UV light.[5][9]
-
Preventative Measures:
-
Avoid exposing the compound to extreme pH values, especially pH > 10.
-
Protect the compound from strong oxidizing agents unless it is part of a planned reaction.
-
Always protect solutions from light to prevent photochemical transformations.[5]
-
Visualizing Degradation and Troubleshooting
To better understand the stability challenges and how to address them, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.
Experimental Protocols
To proactively assess the stability of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a forced degradation study is the industry-standard approach.[10][11] This allows you to identify likely degradation products and establish stable analytical and storage conditions.
Protocol: Forced Degradation Study
Objective: To determine the intrinsic stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.[10]
1. Materials & Equipment:
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
-
Solvents: Acetonitrile (ACN) and water (HPLC grade), DMSO (anhydrous)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC with UV/PDA detector, LC-MS for peak identification, pH meter, calibrated oven, photostability chamber.
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable organic solvent.
3. Stress Conditions: For each condition, prepare a sample by diluting the stock solution to a final concentration of ~100 µg/mL. Include a control sample (diluted in neutral water or mobile phase) stored at 4°C in the dark.
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at room temp (25°C). | 0, 0.5, 1, 2, 4 hours |
| Oxidation | Mix with 3% H₂O₂. Incubate at room temp (25°C) in the dark. | 0, 2, 4, 8, 24 hours |
| Thermal Stress | Incubate the solution (in ACN/water) at 60°C in the dark. | 0, 1, 3, 5 days |
| Photostability | Expose the solution to light in a photostability chamber. | 0, 4, 8, 12, 24 hours |
4. Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid before injection.
-
Analyze all samples by a suitable reverse-phase HPLC-UV method. A gradient method is recommended to separate the parent compound from all potential degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Aim for 5-20% degradation of the active substance to ensure that the degradation products are accurately detected.[10]
5. Data Interpretation:
-
Mass Balance: Calculate the mass balance to ensure all degradation products are accounted for. The sum of the parent peak area and all degradant peak areas should remain constant over the study.
-
Peak Purity: Use a PDA detector to assess peak purity and ensure the parent peak is not co-eluting with any degradants.
-
Structure Elucidation: Use LC-MS to obtain the mass of the degradation products to help elucidate their structures.[]
This systematic approach will provide a comprehensive stability profile, enabling you to define appropriate storage conditions, compatible solvents, and a validated analytical method for your future experiments.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stability Challenges in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986, March 3). Retrieved January 22, 2026, from [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites | Journal of the American Chemical Society. (2024, June 27). Retrieved January 22, 2026, from [Link]
-
Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 22, 2026, from [Link]
-
Photochemistry: Photo substitution of Aromatic compounds @NOBLECHEMISTRY. (n.d.). Retrieved January 22, 2026, from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.). Retrieved January 22, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 22, 2026, from [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved January 22, 2026, from [Link]
-
Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Technical Support Center: Crystallization of Ethyl Oxazole-4-Carboxylates
Welcome to the technical support center for the crystallization of ethyl oxazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of heterocyclic compounds. Ethyl oxazole-4-carboxylates are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, making robust crystallization protocols essential for obtaining materials of high purity and desired physical properties.[1]
This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format. The advice herein is grounded in established crystallographic principles and practical laboratory experience.
Troubleshooting Guide: From Stubborn Oils to Perfect Crystals
This section addresses specific problems you may encounter during the crystallization of ethyl oxazole-4-carboxylates and provides step-by-step protocols to resolve them.
Issue 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2][3] This typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute in the presence of the solvent.[3] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.
Causality and Remediation:
-
Rapid Cooling: If the solution is cooled too quickly, the high degree of supersaturation can lead to the formation of an oil.
-
Protocol: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can achieve this by placing the flask in a large beaker of warm water or a Dewar flask to insulate it and slow down the rate of heat loss. For thermally unstable compounds, rapid cooling might be necessary to minimize degradation, but this increases the risk of oiling out and producing small crystals.[4] A balance must be struck, and a systematic study of cooling rates is often required.
-
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.[3][5]
-
Protocol: Further purify your ethyl oxazole-4-carboxylate derivative. Column chromatography is a common and effective method. Recrystallization from a different solvent system can also be used to remove specific impurities. Aim for a purity of at least 95% before attempting the final crystallization.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for your specific compound.
-
Protocol: If you are using a single solvent, try switching to one with a different polarity or hydrogen bonding capability. For mixed solvent systems, you are dissolving your compound in a "good" solvent and adding a "poor" solvent (anti-solvent) to induce crystallization.[6] If oiling out occurs, try adding a little more of the "good" solvent to the heated mixture before cooling to reduce the level of supersaturation.[3]
-
Issue 2: No crystals are forming, even after extended cooling. What should I do?
Answer:
The failure of a compound to crystallize from solution is usually due to either insufficient supersaturation or a high nucleation energy barrier.
Causality and Remediation:
-
Insufficient Supersaturation: Your solution may not be concentrated enough for crystals to form.
-
Protocol 1: Slow Evaporation: Partially cover your flask to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound, leading to supersaturation and eventually crystallization. This is a simple technique for air-stable compounds.
-
Protocol 2: Reduce Solvent Volume: If you have a good estimate of the solubility, you can carefully remove a portion of the solvent under reduced pressure and then attempt the cooling crystallization again.
-
-
Nucleation Inhibition: Crystal formation requires the initial formation of a stable nucleus. Sometimes, this process is kinetically hindered.
-
Protocol 1: Seeding: If you have a small crystal of your compound from a previous batch, add it to the supersaturated solution.[7] This "seed" will act as a template for further crystal growth, bypassing the difficult nucleation step. A general guideline is to add the seed crystal when the solution is about one-third of the way into its metastable zone.[7]
-
Protocol 2: Scratching: Gently scratch the inside surface of the glass flask with a glass rod below the level of the solution. The microscopic imperfections on the glass surface can act as nucleation sites.
-
Frequently Asked Questions (FAQs)
This section covers broader questions related to the crystallization of ethyl oxazole-4-carboxylates.
Q1: How do I select the best solvent system for my ethyl oxazole-4-carboxylate derivative?
Answer:
Choosing the right solvent is crucial for successful crystallization.[8] The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning your compound is highly soluble at high temperatures and poorly soluble at low temperatures.
A Systematic Approach to Solvent Selection:
-
Single Solvent Screening:
-
Test the solubility of a small amount of your compound (e.g., 10-20 mg) in about 0.5 mL of various solvents at room temperature and upon heating.
-
Commonly used solvents for heterocyclic compounds like oxazoles include ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures involving hexanes or heptanes.[9][10][11]
-
A good candidate will dissolve your compound when hot but show low solubility at room temperature or upon cooling in an ice bath.
-
-
Mixed Solvent Systems:
-
If a suitable single solvent cannot be found, a mixed solvent system is a powerful alternative.[6] This involves a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble.[6]
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
| Commonly Used "Good" Solvents | Commonly Used "Poor" (Anti-solvents) |
| Dichloromethane (DCM) | Hexanes/Heptane |
| Ethyl Acetate | Hexanes/Heptane |
| Acetone | Water, Hexanes/Heptane |
| Ethanol/Methanol | Water, Diethyl Ether |
| Tetrahydrofuran (THF) | Hexanes/Heptane |
This table provides a starting point for solvent screening. The optimal system will depend on the specific substitution pattern of your ethyl oxazole-4-carboxylate.
Q2: What is polymorphism and why is it a concern for ethyl oxazole-4-carboxylates in drug development?
Answer:
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12][13] These different crystalline forms are called polymorphs. Although polymorphs have the same chemical composition, they can have different physical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[14]
-
Melting Point [15]
-
Stability: A less stable (metastable) polymorph can convert to a more stable form over time, which can be a significant issue for the shelf-life of a pharmaceutical product.[16]
-
Mechanical Properties: This can affect tablet formulation and manufacturing.
For ethyl oxazole-4-carboxylates developed as active pharmaceutical ingredients (APIs), controlling polymorphism is critical to ensure consistent product quality and therapeutic efficacy.[12][13] The unexpected appearance of a new, more stable polymorph can have significant consequences, as was famously seen with the HIV protease inhibitor Ritonavir, which led to a product recall.[16][17]
Screening for Polymorphism:
A thorough polymorph screen is an essential part of drug development. This involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids using techniques like:
-
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying different crystal forms.[15][17]
-
Differential Scanning Calorimetry (DSC): This can be used to determine the melting points and detect phase transitions between polymorphs.[15]
-
Infrared (IR) and Raman Spectroscopy: These methods can also distinguish between different polymorphic forms.[15]
Q3: How do impurities affect the crystallization process and the final product?
Answer:
Impurities can have a profound impact on crystallization by influencing both nucleation and crystal growth.[18][19] Even small amounts of impurities can:
-
Inhibit or Promote Nucleation: Some impurities can act as nucleation sites, while others can inhibit the formation of stable nuclei.[18]
-
Alter Crystal Habit: Impurities can adsorb to specific crystal faces, slowing down the growth of those faces and leading to a change in the overall crystal shape (habit).
-
Reduce Crystal Purity: Impurities can become incorporated into the crystal lattice, leading to a less pure final product.[19]
-
Induce Oiling Out: As mentioned earlier, impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[3]
Mitigation Strategies:
-
Thorough Purification: Ensure your starting material is as pure as possible before the final crystallization step.
-
Controlled Crystallization: Slow cooling and maintaining a low level of supersaturation can help to minimize the incorporation of impurities into the growing crystals.
Visualization of Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes in troubleshooting crystallization.
Caption: Troubleshooting workflow for experiments yielding no crystals.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2026). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. Retrieved January 22, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Development of New Drug and Crystal Polymorphs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Impact of impurities on crystal growth. (n.d.). Nature. Retrieved January 22, 2026, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC. Retrieved January 22, 2026, from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed. Retrieved January 22, 2026, from [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
-
Crystallization in drug development. (n.d.). Syrris. Retrieved January 22, 2026, from [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. Retrieved January 22, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). IUCr. Retrieved January 22, 2026, from [Link]
-
Seeding In a Crystallization Process. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved January 22, 2026, from [Link]
-
Seeding in Crystallisation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Retrieved January 22, 2026, from [Link]
-
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. Retrieved January 22, 2026, from [Link]
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]
-
Managing risk associated with crystal polymorphism in pharmaceutical development. (n.d.). REF Impact Case Studies. Retrieved January 22, 2026, from [Link]
-
Effect of Impurities on the Growth Kinetics of Crystals. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved January 22, 2026, from [Link]
-
Optimal Seeding in Batch Crystallization. (n.d.). MIT. Retrieved January 22, 2026, from [Link]
-
An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Seeding Techniques. (2023, October 31). Oxford University Press. Retrieved January 22, 2026, from [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm. Retrieved January 22, 2026, from [Link]
-
Polymorphism of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. catsci.com [catsci.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 15. researchgate.net [researchgate.net]
- 16. REF Case study search [impact.ref.ac.uk]
- 17. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 18. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 19. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
Technical Support Center: Alternative Synthetic Routes to 2-(4-bromophenyl)-1,3-oxazole-4-carboxylates
Welcome to the Technical Support Center for the synthesis of 2-(4-bromophenyl)-1,3-oxazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important class of compounds. The oxazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]
This document provides a detailed exploration of established and alternative synthetic routes, focusing on the practical challenges and critical parameters for successful execution.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(4-bromophenyl)-1,3-oxazole-4-carboxylates, providing potential causes and actionable solutions.
Robinson-Gabriel Synthesis and Related Acylamino Ketone Cyclizations
The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a foundational method for oxazole formation.[2] A common precursor for the target molecule would be an N-(4-bromobenzoyl) derivative of an amino acid ester, such as ethyl serinate.
Question 1: I am observing low yields in the final cyclodehydration step of my Robinson-Gabriel synthesis. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the cyclodehydration step are a frequent challenge and can be attributed to several factors:
-
Inefficient Dehydrating Agent: The choice of dehydrating agent is critical. While traditional reagents like concentrated sulfuric acid, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can be effective, they often lead to low yields and decomposition of starting materials or products.[3]
-
Solution: Consider using milder and more efficient dehydrating agents. Polyphosphoric acid (PPA) has been shown to improve yields to 50-60%.[3] Other modern reagents to consider include:
-
Triphenylphosphine (PPh₃) and Iodine (I₂): This combination in the presence of a base like triethylamine (Et₃N) is a mild and effective system for cyclodehydration.[2]
-
Dess-Martin Periodinane (DMP): For β-keto amide precursors, DMP can facilitate oxidation and subsequent cyclodehydration.[2]
-
Trifluoroacetic Anhydride (TFAA): This can be a powerful dehydrating agent, but its effectiveness can be solvent-dependent.[4]
-
-
-
Side Reactions: The strong acidic conditions of traditional methods can lead to side reactions, such as hydrolysis of the ester group or electrophilic aromatic substitution on the bromophenyl ring.
-
Solution: Employing milder reaction conditions (lower temperatures, shorter reaction times) and using the alternative dehydrating agents mentioned above can minimize side reactions. Monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent product degradation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure adequate reaction time and temperature. If using a heterogeneous reagent like PPA, ensure efficient stirring to maximize contact between the reactants.
-
Question 2: I am having difficulty purifying my 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate product. What purification strategies are recommended?
Answer:
Purification of oxazole carboxylates, especially those containing a halogen, can be challenging due to their polarity and potential for degradation. Here are some recommended strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Eluent System: A gradient of n-hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned based on the TLC analysis of your crude product.
-
Troubleshooting: If you experience streaking or poor separation on silica, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to achieve high purity.
-
Solvent Selection: A good recrystallization solvent will dissolve your compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Common solvent systems to try include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
-
Aqueous Workup: An initial aqueous workup is essential to remove inorganic byproducts and water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities.
Van Leusen Oxazole Synthesis
The van Leusen reaction offers a powerful alternative for the synthesis of oxazoles, typically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5] For the target molecule, this would involve reacting 4-bromobenzaldehyde with an appropriate isocyanide derivative.
Question 3: My van Leusen reaction is giving a complex mixture of products and a low yield of the desired oxazole. What could be going wrong?
Answer:
The van Leusen reaction, while versatile, can be sensitive to reaction conditions. A complex product mixture often indicates side reactions or incomplete conversion.
-
Base Selection: The choice and amount of base are critical. A strong base is required to deprotonate TosMIC.[5]
-
Common Bases: Potassium carbonate (K₂CO₃) is commonly used. Other bases like sodium hydride (NaH) or potassium tert-butoxide can also be employed.
-
Troubleshooting: If the reaction is sluggish, a stronger base might be needed. However, overly strong basic conditions can lead to decomposition. Using a phase-transfer catalyst in conjunction with a solid base like K₂CO₃ can sometimes improve results.
-
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating.
-
Troubleshooting: If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can promote side reactions.
-
-
Purity of TosMIC: TosMIC can degrade over time, especially if exposed to moisture.
-
Solution: Use freshly opened or properly stored TosMIC. Its purity can be checked by melting point or NMR.
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.
-
Solution: Adding the deprotonated TosMIC solution slowly to the aldehyde can help minimize this side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the main advantages of the Robinson-Gabriel synthesis versus the van Leusen reaction for preparing 2-(4-bromophenyl)-1,3-oxazole-4-carboxylates?
Answer:
Both methods have their pros and cons:
| Feature | Robinson-Gabriel Synthesis | van Leusen Reaction |
| Starting Materials | Readily available α-amino acids (e.g., serine) and 4-bromobenzoyl chloride. | Requires 4-bromobenzaldehyde and TosMIC, which is a specialized reagent. |
| Versatility | Allows for variation at the 2- and 4-positions of the oxazole ring. | Primarily used for synthesizing 5-substituted oxazoles, but variations exist for other substitution patterns.[5] |
| Reaction Conditions | Often requires harsh dehydrating agents and high temperatures, which can lead to side reactions.[3] | Typically proceeds under milder basic conditions.[5] |
| Yields | Can be variable and are often moderate.[3] | Can provide good to excellent yields. |
FAQ 2: Are there any one-pot methods available for the synthesis of these compounds?
Answer:
Yes, one-pot syntheses are highly desirable for improving efficiency. Several one-pot strategies for oxazole synthesis have been reported. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed.[2] Additionally, one-pot van Leusen reactions have been described, which can streamline the process.[6] Research in this area is ongoing, and adapting these methods for the specific synthesis of 2-(4-bromophenyl)-1,3-oxazole-4-carboxylates could be a promising avenue.
FAQ 3: How does the bromine substituent on the phenyl ring affect the synthesis?
Answer:
The bromine atom is an electron-withdrawing group, which can influence the reactivity of the starting materials.
-
In the Robinson-Gabriel synthesis: The electron-withdrawing nature of the bromo group makes the carbonyl carbon of 4-bromobenzoyl chloride more electrophilic, which can facilitate the initial acylation of the amino acid.
-
In the van Leusen reaction: The electron-withdrawing effect on 4-bromobenzaldehyde can make the carbonyl carbon more susceptible to nucleophilic attack by the deprotonated TosMIC.
However, the bromine atom also provides a handle for further functionalization via cross-coupling reactions, which is a significant advantage for creating molecular diversity.
Section 3: Experimental Protocols and Data
Protocol 1: Robinson-Gabriel Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (Adapted)
This protocol is adapted from general procedures for the Robinson-Gabriel synthesis and may require optimization.
Step 1: Synthesis of Ethyl N-(4-bromobenzoyl)serinate
-
To a solution of ethyl serinate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Cyclodehydration to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
-
To a solution of ethyl N-(4-bromobenzoyl)serinate (1.0 eq) in anhydrous acetonitrile, add triphenylphosphine (1.5 eq) and iodine (1.5 eq).
-
Cool the mixture to 0 °C and add triethylamine (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃ and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.
| Parameter | Value | Reference |
| Typical Yield | 40-70% (over two steps) | [2] |
| Dehydrating Agent | PPh₃/I₂ | [2] |
| Base | Triethylamine | [2] |
| Solvent | Acetonitrile | [2] |
Protocol 2: Van Leusen Synthesis of 5-(4-bromophenyl)oxazole (for comparison)
While this protocol does not yield the target 4-carboxylate, it illustrates the general procedure for a related brominated oxazole.
-
To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add 4-bromobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [5] |
| Reagents | 4-bromobenzaldehyde, TosMIC | [5] |
| Base | K₂CO₃ | [5] |
| Solvent | Methanol | [5] |
Section 4: Visualizations
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of the target oxazole.
Van Leusen Reaction Mechanism
Caption: Simplified mechanism of the van Leusen oxazole synthesis.[5]
References
-
(PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. (2022, September 2). Retrieved January 22, 2026, from [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). MDPI. Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
-
Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.). Retrieved January 22, 2026, from [Link]
-
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]
-
van Leusen oxazole synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
26-45 Microwave-assisted synthesis of oxadiazole and th - Journal of Biological Pharmaceutical And Chemical Research , 2022, 9(2). (2022). Retrieved January 22, 2026, from [Link]
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! - YouTube. (2024, January 9). Retrieved January 22, 2026, from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 22, 2026, from [Link]
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. Retrieved January 22, 2026, from [Link]
-
Synthesis Pros, what are your best tips for handling certain functional groups or reactions? : r/Chempros - Reddit. (2024, February 7). Retrieved January 22, 2026, from [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]
-
Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
5-Iii) Sem 4 | PDF - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]
-
van Leusen Oxazole Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement and scale up this important chemical transformation. Here, you will find in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis typically involves the condensation of 4-bromobenzaldehyde with ethyl isocyanoacetate, a reaction that, while established, can present challenges in terms of yield, purity, and scalability. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and practical laboratory experience.
Core Synthesis Protocol
The following protocol details a reliable method for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This procedure has been optimized for scalability and reproducibility.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Purity | Supplier |
| 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 | ≥98% | Sigma-Aldrich |
| Ethyl Isocyanoacetate | 113.11 | 1.24 g (1.18 mL) | 11.0 | ≥95% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | ≥99%, anhydrous | Fisher Scientific |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | Anhydrous | VWR |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | ACS Grade | - |
| Hexanes | - | As needed | - | ACS Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Granular | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Initiation of Reaction: Begin stirring the suspension at room temperature.
-
Reagent Addition: Slowly add ethyl isocyanoacetate (1.24 g, 1.18 mL, 11.0 mmol) to the stirring suspension via syringe over 5 minutes.
-
Reaction Progress: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Purify the crude product by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide (Q&A Format)
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Q1: The reaction is not going to completion, or the yield is very low. What are the possible causes and how can I fix this?
A1: Several factors could contribute to low conversion or yield. Consider the following:
-
Purity and Dryness of Reagents and Solvents: The reaction is sensitive to moisture. Ensure that your 4-bromobenzaldehyde is pure, the potassium carbonate is anhydrous, and the acetonitrile is of anhydrous grade. Ethyl isocyanoacetate can also degrade in the presence of moisture.
-
Base Strength and Quantity: Potassium carbonate is a suitable base, but its effectiveness can be influenced by particle size. Finely ground potassium carbonate will have a larger surface area and may improve the reaction rate. Ensure you are using at least 2 equivalents of the base.
-
Reaction Temperature and Time: While refluxing in acetonitrile is generally effective, some reactions may require higher temperatures. In such cases, a higher boiling point solvent like tetrahydrofuran (THF) under reflux might be beneficial. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC is crucial.
-
Alternative Base: If potassium carbonate is not effective, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically in catalytic amounts (e.g., 0.1-0.2 equivalents). However, be aware that stronger bases can sometimes lead to more side reactions.
Q2: I am observing the formation of significant impurities. What are these side products and how can I minimize them?
A2: The most common side reactions include:
-
Hydrolysis of Ethyl Isocyanoacetate: If there is moisture in the reaction, the ethyl isocyanoacetate can hydrolyze to ethyl formate and other degradation products. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Knoevenagel Condensation: A potential side reaction is the Knoevenagel condensation between 4-bromobenzaldehyde and ethyl isocyanoacetate, which can lead to the formation of ethyl 2-cyano-3-(4-bromophenyl)acrylate. This is more likely if the reaction conditions favor the deprotonation of the isocyanoacetate and subsequent addition to the aldehyde without cyclization. Using a non-protic solvent and ensuring efficient cyclization can minimize this.
-
Dimerization of Isocyanoacetate: Under certain conditions, isocyanoacetates can undergo self-condensation. This is less common under the recommended reaction conditions but can be influenced by the choice of base and solvent.
To minimize impurities, adhere strictly to anhydrous conditions and monitor the reaction closely to avoid prolonged reaction times once the starting material is consumed.
Q3: I am having difficulty purifying the product. What are the best practices for purification?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for large-scale purification. Experiment with different solvent systems. A mixture of ethyl acetate and hexanes is a good starting point. The key is to find a solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution.
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel chromatography is the preferred method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended to effectively separate the product from less polar starting materials and more polar impurities.
-
Washing the Crude Product: Before extensive purification, washing the crude product with a solvent in which it is sparingly soluble (like cold diethyl ether or a hexanes/ethyl acetate mixture) can help remove some impurities.
Q4: How can I effectively scale up this reaction from a 10 mmol scale to a 100 mmol scale or larger?
A4: Scaling up requires careful consideration of several factors:
-
Heat Transfer: The reaction is exothermic upon addition of the ethyl isocyanoacetate and during heating to reflux. On a larger scale, efficient heat dissipation is crucial. Use a larger reaction vessel with an appropriate heating mantle and overhead stirrer to ensure even heating and mixing. A temperature probe to monitor the internal temperature is highly recommended.
-
Mixing: Efficient stirring is critical to ensure good contact between the solid potassium carbonate and the reactants in the solvent. An overhead mechanical stirrer is superior to a magnetic stir bar for larger volumes.
-
Reagent Addition: The rate of addition of ethyl isocyanoacetate may need to be adjusted to control the initial exotherm. A dropping funnel is recommended for controlled addition on a larger scale.
-
Work-up and Purification: Filtration of larger volumes of potassium carbonate will require a larger filter funnel. Solvent removal will necessitate a larger rotary evaporator. For purification, recrystallization is generally more practical and economical for large quantities than column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction?
A: The reaction proceeds through a base-catalyzed pathway. First, the potassium carbonate deprotonates the ethyl isocyanoacetate at the α-carbon. The resulting carbanion then acts as a nucleophile and attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization by attacking the isocyano carbon, forming an oxazoline intermediate. Subsequent elimination of water, facilitated by the base and heat, leads to the aromatic oxazole ring.
Caption: Simplified workflow of the reaction mechanism.
Q: Can I use a different solvent for this reaction?
A: Yes, other polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used. THF is a good alternative, though its lower boiling point (66 °C) may require longer reaction times. DMF is a higher boiling solvent and can accelerate the reaction, but it can be more difficult to remove during work-up and may lead to more side reactions if not used carefully. Anhydrous conditions are essential regardless of the solvent choice.
Q: What are the safety precautions I should take when handling ethyl isocyanoacetate?
A: Ethyl isocyanoacetate is a toxic and flammable liquid.[1] It is harmful if swallowed, inhaled, or absorbed through the skin. It can also cause serious eye irritation.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Q: What are the expected analytical data for the final product?
-
¹H NMR (in CDCl₃):
-
A triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H) corresponding to the ethyl ester group.
-
A singlet for the oxazole proton (H5) around 8.2 ppm.
-
Two doublets in the aromatic region (around 7.6 and 7.9 ppm, 2H each) for the 4-bromophenyl group.
-
-
¹³C NMR (in CDCl₃):
-
Signals for the ethyl group around 14 ppm and 61 ppm.
-
Signals for the oxazole ring carbons between 125-165 ppm.
-
Signals for the aromatic carbons, including the carbon attached to bromine.
-
A signal for the ester carbonyl around 160 ppm.
-
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ peak would be around m/z 296.0 and 298.0 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
References
-
Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]
-
Van Leusen, A. M., et al. (1972). A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]
- Shafran, Y. M., et al. (2018). Synthesis of 2-Substituted Oxazole-4-carboxylates from Aldehydes and Isocyanoacetates. Russian Journal of Organic Chemistry, 54(1), 127-133.
-
Chavan, L. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
The Critical Role of Bromine Positioning: A Comparative Guide to the Structure-Activity Relationship of 2-(Bromophenyl)-oxazole Derivatives
For drug development professionals and medicinal chemists, the heterocyclic oxazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on this core is paramount, with minor positional changes of functional groups often leading to dramatic shifts in efficacy and target specificity.[1] This guide provides an in-depth comparison of 2-(bromophenyl)-oxazole derivatives, focusing on a critical, yet often nuanced, aspect of their design: the structure-activity relationship (SAR) dictated by the position of the bromo-substituent on the phenyl ring.
We will dissect the causal links between the ortho-, meta-, and para- positions of the bromine atom and the resulting biological activity. This analysis is grounded in experimental data from analogous chemical series and established mechanistic principles, offering a predictive framework for researchers designing the next generation of oxazole-based therapeutics.
The Bromo-Substituent: More Than Just a Halogen
The introduction of a bromine atom to a phenyl ring is a common strategy in medicinal chemistry for several key reasons. Bromine is an electron-withdrawing group, which can significantly alter the electronic distribution of the entire molecule, influencing its ability to interact with biological targets. Furthermore, its lipophilic nature can enhance membrane permeability and improve pharmacokinetic properties. While direct comparative data on the simple 2-(bromophenyl)-oxazole core is limited, the profound impact of substituent positioning is well-documented in closely related heterocyclic structures.
A compelling example is seen in a series of quinoline-oxadiazole derivatives, where the position of an amino group on a phenyl ring dramatically influenced cytotoxic activity. The derivative with a 2-aminophenyl moiety showed significantly higher activity (IC50 = 0.157 µg/mL) against HepG2 liver cancer cells compared to its positional isomer with a 3-aminophenyl group (IC50 = 0.311 µg/mL).[3] This underscores a fundamental principle: the spatial arrangement of substituents dictates how a molecule fits into the binding pocket of a target protein, directly impacting its biological effect.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Effects
While a direct, comprehensive dataset comparing the ortho-, meta-, and para- isomers of 2-(bromophenyl)-oxazole is not available in current literature, we can synthesize a robust SAR profile by examining specific, well-characterized examples and analogous compounds. The available data strongly suggests that the para-position is often favored for potent biological activity.
Case Study: Anticancer Activity
Many 2-aryloxazole derivatives exert their anticancer effects by acting as antimitotic agents that inhibit tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[6] The positioning of substituents on the phenyl ring is critical for effective binding to the colchicine site on tubulin.
Below is a summary of representative compounds, highlighting the activity of para-substituted derivatives.
| Compound ID | Structure (R-group at position 2 of oxazole) | Target/Activity | IC50 / Activity Metric | Reference |
| 1 | 2-(4-Bromophenyl)-sulfonyl-5-yl-sulfanylacetamide | Anticancer (Non-Small Cell Lung) | High anti-proliferative activity against HOP-92 cell line | [7] |
| 2 | 4-(4-Bromophenyl)- (thiazole derivative) | Anticancer (Breast, MCF7) | Active, comparable to 5-fluorouracil | [8] |
| 3 | Complex quinoline-oxadiazole with 2-(4-bromophenyl) | Anticancer (HepG2, MCF-7) | Potent cytotoxicity | [3] |
The consistent potency of compounds bearing a 4-bromophenyl group suggests that this specific substitution pattern allows for optimal interactions within the target binding site, likely a hydrophobic pocket that can accommodate the bromine atom.
Case Study: Antimicrobial Activity
The 2-(bromophenyl)-oxazole scaffold also shows promise in the development of novel antimicrobial agents. Halogenation, particularly with bromine, has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[3]
| Compound ID | Structure | Target Organism | MIC / Activity Metric | Reference |
| 4 | 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole | Various pathogenic bacteria | High antimicrobial and antifungal activity | [9] |
| 5 | Quinoline-oxadiazole with 2-(4-bromophenyl) moiety | S. aureus, E. coli, C. albicans | Potent antimicrobial action | [3] |
In these examples, the presence of a bromophenyl group is consistently associated with strong antimicrobial activity. The lipophilicity conferred by the bromine atom may facilitate the compounds' passage through bacterial cell walls, leading to higher intracellular concentrations and more effective target engagement. The antimicrobial mechanism for some related compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[3]
Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
A primary mechanism through which many anticancer oxazole derivatives function is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules. This leads to a cascade of events culminating in apoptosis.
Caption: Mechanism of action for anticancer 2-aryloxazole derivatives.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data that underpins SAR studies, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most common assays used to evaluate the anticancer and antimicrobial activity of these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10]
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Addition: Prepare serial dilutions of the 2-(bromophenyl)-oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[12]
-
MTT Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability against compound concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[14]
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (like DMSO) and prepare a 2-fold serial dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[15] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, a few colonies from a fresh agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[14]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[16]
Conclusion and Future Perspectives
The 2-(bromophenyl)-oxazole scaffold is a promising starting point for the development of novel therapeutic agents. The analysis of related compounds strongly indicates that the position of the bromine atom on the phenyl ring is a critical determinant of biological activity, with the para-position frequently associated with enhanced anticancer and antimicrobial efficacy. This is likely due to favorable steric and electronic interactions within the binding sites of key targets like tubulin and bacterial enzymes.
Future research should focus on the systematic synthesis and evaluation of the ortho-, meta-, and para- isomers of various 2-(bromophenyl)-oxazole derivatives. A direct comparative analysis would provide invaluable data for refining SAR models and guiding the rational design of more potent and selective drug candidates. Elucidating the precise molecular interactions through co-crystallization studies with target proteins will further empower the development of this versatile chemical class.
References
-
Ryad, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., Al Jaouni, S. K., Abdel-Aziz, M. S., Alqahtani, A. S., Zaki, I., & Abdel Ghany, L. M. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(40), 34005-34026. Available from: [Link]
-
Oh, S., Lee, J., Lee, H., Lee, J., Kim, S., Park, H. J., & Lee, K. (2014). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Bioorganic & Medicinal Chemistry, 22(1), 389-398. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]
-
Hassan, M. A., Al-Dhfyan, A., Al-Tamimi, A. M., & Al-Mansour, H. A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Available from: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available from: [Link]
-
Greene, L. M., Fleury, F., Larkin, A., Zisterer, D. M., Williams, D. C., & Meegan, M. J. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Journal of Medicinal Chemistry, 49(7), 2329-2341. Available from: [Link]
-
Sheeja Rekha A G, Prasobh G R, Athira A S, Anila Kumari V S, Seba M C, & Gini Jameena. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364. Available from: [Link]
-
Apostol, T. V., Chiriță, C., Păunescu, V., Șoica, C., Muntean, D. L., & Avram, S. (2021). SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. Farmacia, 69(3), 527-536. Available from: [Link]
-
Gaikwad, D. D., & Haval, K. P. (2023). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available from: [Link]
-
Kamal, A., Reddy, M. K., Kumar, G. B., Vishnuvardhan, M. V. P. S., Sreekanth, V., & Ramakrishna, S. (2014). 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(12), 3186-3199. Available from: [Link]
-
Yakovlev, I. V., Dembitsky, V. M., & Leshcheva, N. A. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 6. Available from: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available from: [Link]
-
Hrabovska, V. V., Matiichuk, V. S., & Obushak, M. D. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 382-386. Available from: [Link]
-
Montalbano, A., Girasolo, M. A., & Parrino, B. (2022). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 237, 114389. Available from: [Link]
-
Joshi, S., & Kumar, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(13), 4259. Available from: [Link]
-
Ouyang, G., Tang, L., Chen, Z., Cai, X., & Rao, Y. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Journal of Medicinal Chemistry, 49(7), 2329-2341. Available from: [Link]
-
Singh, R., Kaur, H., & Kumar, V. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry, 14(7), 1215-1238. Available from: [Link]
-
Gzella, A. K., Drăgan, M., Avram, S., Găină, L. I., & Vlase, L. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available from: [Link]
-
Da Settimo, F., Da Settimo, A., Taliani, S., Salerno, S., Marini, A. M., & La Motta, C. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(21), 3848. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-75. Available from: [Link]
-
Horton, T. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Analysis of Oxazole and Oxadiazole Derivatives in Anticancer Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, oxazoles and their isomeric counterparts, oxadiazoles, have emerged as privileged structures, forming the core of numerous compounds with potent antineoplastic activity. This guide provides a comprehensive comparison of the anticancer efficacy of oxazole and oxadiazole derivatives, synthesizing data from various studies to offer insights into their structure-activity relationships, mechanisms of action, and therapeutic potential.
Structural and Physicochemical Distinctions: Oxazole vs. Oxadiazole
At the heart of their divergent biological activities lie the subtle yet significant structural differences between the oxazole and oxadiazole rings. Both are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The key distinction lies in the relative positions of these heteroatoms.
The oxazole ring features a 1,3-arrangement of the oxygen and nitrogen atoms. This configuration influences the electron distribution and hydrogen bonding capacity of the molecule. In contrast, oxadiazoles exist as four constitutional isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. The 1,3,4- and 1,2,4-isomers have garnered the most attention in cancer research due to their favorable physicochemical and pharmacokinetic properties, including improved metabolic stability and water solubility.[1] The 1,3,4-oxadiazole ring, in particular, is often employed as a bioisostere for amide and ester functionalities, a strategy that can enhance a drug candidate's stability and bioavailability.[1]
Caption: Fundamental structures of oxazole and the isomeric forms of oxadiazole.
Mechanisms of Anticancer Action: A Tale of Two Scaffolds
Both oxazole and oxadiazole derivatives exhibit a remarkable diversity in their mechanisms of anticancer action, targeting a wide array of biological macromolecules crucial for cancer cell proliferation, survival, and metastasis.
Oxazole Derivatives: Targeting Key Cellular Pathways
Research into oxazole-containing compounds has revealed their ability to interfere with several critical cancer-related pathways.[2]
-
Inhibition of STAT3: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival. Certain oxazole derivatives have been shown to effectively inhibit STAT3 signaling.[3]
-
Microtubule Disruption: Microtubules are essential components of the cytoskeleton involved in cell division. Similar to well-known chemotherapeutic agents like paclitaxel, some oxazole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
-
DNA Damage and Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Oxazole derivatives have been reported to inhibit these enzymes, leading to DNA damage and cancer cell death.[3]
Oxadiazole Derivatives: A Multi-pronged Attack on Cancer
The oxadiazole scaffold has been incorporated into a vast number of derivatives that exhibit a broad spectrum of anticancer activities through various mechanisms.[4][5]
-
Kinase Inhibition: A significant number of oxadiazole derivatives act as inhibitors of various protein kinases that are dysregulated in cancer. These include:
-
Epidermal Growth Factor Receptor (EGFR) and c-Met: Dual inhibitors of these receptor tyrosine kinases have been developed, showing potent activity against non-small cell lung cancer.[6]
-
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. 1,3,4-oxadiazole derivatives have been identified as potent FAK inhibitors.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress tumor angiogenesis, a critical process for tumor growth and metastasis.
-
-
Enzyme Inhibition:
-
Poly(ADP-ribose) polymerase (PARP): PARP inhibitors are a clinically important class of drugs, particularly for cancers with BRCA mutations. 1,3,4-oxadiazole analogues have demonstrated potent PARP inhibitory and pro-apoptotic activity.[1]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. Oxadiazole-based compounds have been developed as effective HDAC inhibitors.[6]
-
Telomerase: This enzyme is crucial for maintaining telomere length and is reactivated in the majority of cancer cells. Certain 1,3,4-oxadiazole derivatives have shown strong telomerase inhibitory activity.[1]
-
Thymidylate Synthase and Thymidine Phosphorylase: These enzymes are involved in nucleotide synthesis and are established targets for chemotherapy. Oxadiazole derivatives have been shown to inhibit these enzymes.[1]
-
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to investigate the mechanisms of cell death and the effects of compounds on cell cycle progression.
Workflow:
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
For Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye such as PI. The amount of dye incorporated is proportional to the DNA content.
-
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Data Interpretation:
-
Apoptosis: The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: The analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), indicating any cell cycle arrest induced by the compound.
-
Conclusion and Future Perspectives
Both oxazole and oxadiazole derivatives represent highly promising scaffolds in the development of novel anticancer agents. The available literature suggests that oxadiazoles, particularly the 1,3,4- and 1,2,4-isomers, have been more extensively explored and have yielded a larger number of compounds with remarkable potency against a wide range of cancer cell lines. Their versatility in targeting various enzymes and kinases underscores their therapeutic potential.
Oxazole derivatives, while perhaps less ubiquitously studied in recent years for anticancer applications, also demonstrate significant potential, particularly in targeting key signaling pathways like STAT3 and disrupting the microtubule network.
The key to advancing this field lies in the design and execution of direct comparative studies that evaluate isosteric analogs of oxazoles and oxadiazoles under standardized conditions. Such studies would provide invaluable data for a more definitive comparison of their anticancer efficacy and would guide the rational design of next-generation anticancer drugs based on these privileged heterocyclic systems. Furthermore, a deeper exploration of the in vivo efficacy, pharmacokinetic profiles, and toxicity of the most potent derivatives is essential for their translation into clinical candidates.
References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 24(1), 88. [Link]
-
Ferro, S., De Luca, L., Buemi, M. R., & Angeli, A. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(23), 8692. [Link]
-
Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371. [Link]
-
Asati, V., Kaur, H., & Singh, J. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 13(40), 28169–28203. [Link]
-
Asati, V., & Singh, J. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. ChemistrySelect, 8(27), e202301138. [Link]
-
Erensoy, E., Yurttaş, L., & Kaplancıklı, Z. A. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(40), 37048–37063. [Link]
-
Singh, S., & Kaur, M. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13269–13287. [Link]
-
Li, Y., Zhang, H., & Zhou, C. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(30), 5048–5073. [Link]
-
Kaur, H., & Singh, J. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956–1983. [Link]
-
Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current medicinal chemistry, 26(41), 7337–7371. [Link]
-
Akıncıoğlu, A., Gökçe, M., & Çevik, U. A. (2023). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 8(7), 6743–6760. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2389–2402. [Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Halogenated Phenyl Oxazoles
This guide offers an in-depth comparative analysis of the antimicrobial properties of halogenated phenyl oxazoles, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple data summary, we delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed, self-validating experimental protocols, and present quantitative data to guide future research in the development of novel antimicrobial agents.
Introduction: The Oxazole Scaffold and the Power of Halogenation
The oxazole ring is a five-membered heterocyclic motif comprising one oxygen and one nitrogen atom.[1][2] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The inherent stability and versatile chemistry of the oxazole ring make it an attractive starting point for drug discovery.[2]
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a phenyl substituent of the oxazole core is a powerful and widely used strategy in medicinal chemistry to modulate a compound's biological activity.[5] Halogenation can profoundly influence key physicochemical properties such as:
-
Lipophilicity: Increasing lipophilicity can enhance a molecule's ability to penetrate the lipid-rich cell membranes of bacteria.[6]
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution of the entire molecule, potentially improving its interaction with biological targets.[7]
-
Steric Profile: The size of the halogen atom can influence the compound's conformation and how it fits into the active site of a target enzyme or protein.
-
Metabolic Stability: Halogenation can block sites of metabolic attack, increasing the compound's half-life in vivo.
This guide will comparatively explore how these factors, dictated by the specific halogen and its position on the phenyl ring, translate into tangible differences in antimicrobial performance.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and its Zone of Inhibition in diffusion assays. The MIC represents the lowest concentration of an agent that inhibits the visible growth of a microorganism, making it a key metric for potency.[8]
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following table summarizes MIC data for various halogenated phenyl oxazole derivatives against representative Gram-positive and Gram-negative bacteria. This collated data provides a comparative overview of their potency.
| Compound ID | Phenyl Substitution | Test Organism | MIC (µg/mL) | Reference |
| OXA-1 | 4-Chlorophenyl | Staphylococcus aureus | 25 | [4] |
| OXA-2 | 4-Bromophenyl | Staphylococcus aureus | 12.5 | [4] |
| OXA-3 | 4-Fluorophenyl | Staphylococcus aureus | 50 | [4] |
| OXA-4 | 4-Chlorophenyl | Escherichia coli | >100 | [9] |
| OXA-5 | 2,4-Dichlorophenyl | Staphylococcus aureus | 12.5 | [4] |
| OXA-6 | 2,4-Dichlorophenyl | Bacillus subtilis | 25 | [10] |
| OXA-7 | 4-Bromophenyl | Bacillus subtilis | 50 | [10] |
Note: Data is compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as inoculum density and specific media can vary between laboratories.[7]
Comparative Analysis of Zone of Inhibition Data
The Kirby-Bauer or disk diffusion test provides a qualitative and rapid assessment of antimicrobial activity.[11] The diameter of the clear zone around an antibiotic-impregnated disk, where microbial growth is inhibited, correlates with the agent's efficacy.[12]
| Compound ID | Phenyl Substitution | Test Organism | Zone of Inhibition (mm) | Reference |
| TZO-1 | 4-Chlorophenyl | Staphylococcus aureus | 23 | [13] |
| TZO-2 | 4-Bromophenyl | Staphylococcus aureus | 25 | [13] |
| TZO-3 | 4-Nitrophenyl (non-halogenated) | Staphylococcus aureus | 19 | [13] |
| TZO-4 | 4-Chlorophenyl | Klebsiella pneumoniae | 22 | [4] |
| TZO-5 | 4-Bromophenyl | Klebsiella pneumoniae | 23 | [4] |
| Control | Ampicillin (10 µg) | Staphylococcus aureus | 20 | [4] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of halogenated phenyl oxazoles and their antimicrobial activity.
-
Effect of Halogen Type: Generally, antimicrobial activity appears to follow the trend Br ≥ Cl > F. This is evident when comparing OXA-2 (Bromo, MIC 12.5 µg/mL) with OXA-1 (Chloro, MIC 25 µg/mL) and OXA-3 (Fluoro, MIC 50 µg/mL) against S. aureus.[4] This trend is often linked to the balance of lipophilicity and electronegativity. Bromine and chlorine provide a significant increase in lipophilicity, aiding membrane transport, without being as strongly electron-withdrawing as fluorine.
-
Impact of Substitution Pattern: Dihalogenation can enhance potency. For instance, the 2,4-dichloro derivative (OXA-5) shows a two-fold increase in activity against S. aureus compared to the 4-chloro monosubstituted analog (OXA-1).[4] This suggests that multiple points of interaction or a more pronounced effect on the molecule's overall properties can be beneficial.
-
Gram-Negative vs. Gram-Positive Selectivity: Many oxazole derivatives show greater potency against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli).[1] This is a common phenomenon in drug discovery, often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier to drug entry.
The following diagram illustrates the key structural factors that influence the antimicrobial activity of these compounds.
Caption: Key structure-activity relationships for halogenated phenyl oxazoles.
Experimental Protocols: A Guide to Reproducible Science
The trustworthiness of antimicrobial data hinges on standardized, validated protocols. Here, we detail the methodologies for the two primary assays discussed.
Protocol: Broth Microdilution for MIC Determination
This method determines the MIC of a compound by challenging a standardized bacterial inoculum with serial dilutions of the agent in a liquid medium.[14]
Causality: The broth microdilution method is considered a gold standard because it provides a quantitative result (the MIC value) and is amenable to high-throughput screening.[15] Using a 96-well plate format allows for simultaneous testing of multiple compounds and concentrations, including essential controls.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the stock solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This standardization is critical for reproducibility.[16] Dilute this suspension in MHB to achieve a final concentration of approximately 5x10^5 CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except for a designated sterility control well, which should contain only MHB). The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17] The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.
Protocol: Agar Disk Diffusion for Zone of Inhibition
This method assesses the susceptibility of bacteria to an antimicrobial agent diffusing from a paper disk into an agar medium.[18]
Causality: The disk diffusion assay is a simple, low-cost, and rapid method for preliminary screening of antimicrobial activity.[19] The size of the inhibition zone is influenced by the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism.
Workflow Diagram:
Caption: Workflow for the Agar Disk Diffusion (Zone of Inhibition) Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized suspension, removing excess liquid by pressing it against the inside of the tube.[16] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin 5 µg) as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).[11] The absence of a zone around the negative control and a clear zone around the positive control validates the experiment.
Conclusion and Future Directions
The comparative analysis of halogenated phenyl oxazoles demonstrates a clear and predictable structure-activity relationship. The nature, number, and position of halogen substituents are critical determinants of antimicrobial potency, with bromo- and chloro-substituted derivatives often exhibiting superior activity, particularly against Gram-positive pathogens.
The provided data and protocols serve as a foundational guide for researchers in this field. Future work should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader, more systematic library of compounds to refine SAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds to understand how they exert their antimicrobial effects.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to ensure they are selectively toxic to microbes.
-
In Vivo Efficacy: Advancing the most promising candidates into animal models of infection to assess their therapeutic potential.
By leveraging the principles and methodologies outlined in this guide, the scientific community can accelerate the development of novel oxazole-based antimicrobials to combat the growing threat of antibiotic resistance.
References
A consolidated list of all authoritative sources cited within this guide.
-
Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). [Link]
-
Goda, F. E., Maarouf, A. R., & El-Bendary, E. R. (2003). Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. Saudi Pharmaceutical Journal, 11(3). [Link]
-
Romero, J. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(21), 9849–9865. [Link]
-
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Vasile, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5104. [Link]
-
Bloomfield, S. F. (1996). Antimicrobial Activity of Halogens. G. Denyer (Ed.), Hugo and Russell's Pharmaceutical Microbiology. [Link]
-
Al-Ani, L., & Al-Shuhaib, M. B. S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Sharif, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews, 23(02), 1275–1280. [Link]
-
Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 370, 143646. [Link]
-
Lee, J. H., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Antibiotics, 13(3), 252. [Link]
-
Delost, M. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1286, 135541. [Link]
-
Romero, J. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. [Link]
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]
-
Takeoka, Y., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 11(1), 66–72. [Link]
-
Vasile, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5104. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Hisham, A., & Modi, J. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Gontiu, I., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
-
Husain, A., et al. (2015). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. Journal of Chemistry, 2015, 1–6. [Link]
-
Nelson Labs. (n.d.). Zone of Inhibition. [Link]
-
Al-Bayati, R. I. H., & Hussein, H. J. (2013). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Applicable Chemistry, 2(3), 461–471. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Tomi, I. H. R., et al. (2015). Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Chemical and Pharmaceutical Research, 7(4), 1160–1167. [Link]
-
Mobinikhaledi, A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. [Link]
-
Rusanov, E. B., et al. (2019). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Chemistry of Heterocyclic Compounds, 55(4-5), 420–424. [Link]
-
Singer Instruments. (n.d.). Zone of Inhibition explained. [Link]
-
Kavanaugh, N. L., & Flannagan, R. S. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2232. [Link]
-
Hansen, M. B., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific Reports, 10(1), 14856. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. singerinstruments.com [singerinstruments.com]
- 13. medicopublication.com [medicopublication.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. protocols.io [protocols.io]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microchemlab.com [microchemlab.com]
- 19. nelsonlabs.com [nelsonlabs.com]
A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Results for Novel Anticancer Compounds
Introduction: Beyond the IC50—A Framework for Robust Preclinical Validation
The journey of a novel anticancer compound from a promising hit to a clinical candidate is fraught with challenges, with a staggering attrition rate often attributed to a disconnect between preclinical findings and clinical efficacy.[1] A primary contributor to this translational gap is the inadequate validation of initial in vitro results.[1][2] This guide provides a comprehensive framework for the robust validation of novel anticancer compounds, moving beyond simplistic cytotoxicity readouts to build a compelling, multi-faceted preclinical data package. As researchers, scientists, and drug development professionals, our goal is not merely to identify compounds that kill cancer cells in a dish but to select candidates with the highest probability of success in complex biological systems.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to validation, emphasizing the scientific rationale behind each experimental choice. We will explore the critical sequence of assays, from initial screening to mechanistic deep dives and the importance of orthogonal validation, all while adhering to the principles of scientific integrity and reproducibility.
The Validation Funnel: A Staged Approach to Candidate De-risking
A successful in vitro validation strategy can be conceptualized as a funnel, where a large number of initial hits are subjected to progressively more stringent and informative assays. This process systematically de-risks candidates, ensuring that only the most promising compounds, supported by a robust and consistent dataset, advance to more complex and resource-intensive preclinical models.
Sources
A Researcher's Guide to Profiling the Selectivity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
In the landscape of modern drug discovery, the characterization of a small molecule's interaction with its intended biological target is only the beginning of the story. A comprehensive understanding of its off-target activities, or cross-reactivity, is paramount for predicting potential therapeutic windows and mitigating unforeseen adverse effects.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity profile of a promising, yet under-characterized molecule: Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
The oxadiazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Given the documented anticancer potential of related compounds[5], this guide will proceed with the hypothesis that Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a novel inhibitor of a key oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR).[5] Our objective is to delineate a robust, multi-tiered strategy to not only confirm its on-target potency but, more critically, to systematically uncover and quantify its interactions across the broader human kinome and other relevant target families.
The Imperative of Selectivity Profiling
The high degree of structural similarity among ATP-binding sites across the human kinome makes achieving inhibitor selectivity a significant challenge.[6][7] Off-target kinase inhibition can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[8][9] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design, enabling the selection of drug candidates with the most favorable safety profiles.[1][2]
A Tiered Approach to Cross-Reactivity Assessment
A systematic and tiered approach to cross-reactivity screening is recommended to efficiently manage resources while progressively building a detailed selectivity profile. This strategy begins with broad, high-throughput screens and funnels down to more specific, functional assays for deconvolution of any identified off-target hits.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step involves screening Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate at a single, high concentration (typically 1-10 µM) against large, commercially available panels of kinases and other safety-relevant targets.
-
Kinase Panel Screening : It is crucial to utilize a comprehensive panel that covers a significant portion of the human kinome.[10] Companies like Reaction Biology and Promega offer panels with over 400 kinases.[10][11] This initial screen provides a global view of the compound's selectivity.[9]
-
Safety Pharmacology Profiling : Beyond kinases, it is essential to assess interactions with other target classes known to be associated with adverse drug reactions.[12] Panels such as Eurofins' SafetyScreen™ or ApconiX's secondary pharmacology services evaluate binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][13]
Tier 2: Quantitative Assessment of Off-Target Hits
Any "hits" from the Tier 1 screens, typically defined as targets showing greater than 50% inhibition at the screening concentration, must be followed up with dose-response studies to determine their half-maximal inhibitory concentration (IC50). This quantitative measure of potency is critical for comparing the compound's affinity for its intended target versus off-targets.
Comparative Potency Data (Hypothetical)
Below is a hypothetical data set illustrating how the results for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate might be presented in comparison to a known EGFR inhibitor, Erlotinib.
| Target | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate IC50 (nM) | Erlotinib IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) for Test Compound |
| EGFR (Primary Target) | 25 | 2 | - |
| SRC | 850 | 500 | 34 |
| LCK | 1,200 | >10,000 | 48 |
| VEGFR2 | 2,500 | 1,500 | 100 |
| hERG (channel) | >10,000 | >10,000 | >400 |
| 5-HT2B (GPCR) | 7,500 | 8,000 | 300 |
This table clearly demonstrates the on-target potency and provides a "selectivity ratio" for each off-target, offering a quantitative measure of the compound's specificity. A higher ratio indicates greater selectivity.
Tier 3: Cellular Confirmation and Functional Impact
Biochemical assays, while excellent for determining direct binding or inhibition, do not always translate directly to a cellular context.[9] Therefore, it is crucial to validate potent off-target interactions in relevant cell-based assays.
Caption: Hypothetical off-target signaling pathway for the test compound.
For instance, if SRC kinase is identified as a potent off-target, one would proceed to measure the phosphorylation of a known SRC substrate (like STAT3) in a relevant cell line upon treatment with Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This confirms that the compound engages the target in a cellular environment and elicits a functional consequence.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method for determining the IC50 value of a compound against a purified kinase. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, SRC)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (serially diluted in DMSO)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture to all wells except the negative control.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells.
-
-
Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. By employing a tiered approach that combines broad screening with detailed quantitative and functional follow-up studies, researchers can build a robust selectivity profile. The hypothetical data presented serves as a template for how such comparative analyses can be structured to clearly communicate a compound's specificity. This systematic evaluation is indispensable for making informed decisions in the drug discovery process, ultimately paving the way for the development of safer and more effective therapeutics. The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor.
References
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
PMC - PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Oxford Academic. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
National Institutes of Health. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
-
PubChem. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. [Link]
-
PMC - NIH. (2015). Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
-
EMBL-EBI. ChEMBL. [Link]
-
PubMed. (2013). Safety Pharmacology in Drug Discovery and Development. [Link]
-
PMC. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
PMC. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]
-
PMC - PubMed Central. (2021). Hypersensitivity reactions to small molecule drugs. [Link]
-
Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
MDPI. (2019). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
ResearchGate. (2023). Four ways to measure selectivity. [Link]
-
ApconiX. (2025). Safety And Secondary Pharmacology. [Link]
-
ACS Publications. (2017). Rational Approaches to Improving Selectivity in Drug Design. [Link]
-
ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
PMC - NIH. (2013). Finding a better path to drug selectivity. [Link]
-
Drug Hunter. (2024). Drug Discovery Websites and Databases. [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
In silico Drug Design tools. Chemical databases. [Link]
-
FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
Sources
- 1. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apconix.com [apconix.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Benchmarking Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Oxazole Compound in Cancer Immunotherapy
The field of immuno-oncology is continuously seeking novel small molecules that can modulate the tumor microenvironment to enhance anti-tumor immunity. One of the key metabolic pathways that cancer cells exploit to create an immunosuppressive milieu is the catabolism of the essential amino acid L-tryptophan. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical initiator of this pathway, converting tryptophan into kynurenine.[1][2] This depletion of tryptophan and accumulation of kynurenine suppresses the function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby allowing tumor cells to evade immune destruction.[1]
Given the significant role of IDO1 in tumor immune escape, it has emerged as a high-priority target for therapeutic intervention.[1][3] Several small molecule inhibitors of IDO1 have been developed, with some advancing to clinical trials.[1][4][5] Among the most well-characterized are Epacadostat (INCB024360) and Navoximod (GDC-0919), which have served as benchmarks for the development of new IDO1-targeting agents.[1][6]
This guide introduces Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate , a novel compound with a heterocyclic oxazole core—a scaffold present in various biologically active molecules.[7] While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest a potential interaction with enzymes that have heterocyclic ligands, such as the heme-containing IDO1.
This comprehensive guide provides a head-to-head comparison of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate against the established IDO1 inhibitors, Epacadostat and Navoximod. We will detail the experimental protocols to assess its inhibitory potency, cellular activity, and selectivity. The objective is to provide researchers, scientists, and drug development professionals with a robust framework and supporting data to evaluate the potential of this novel compound as a modulator of the tryptophan catabolism pathway for cancer immunotherapy.
The IDO1 Pathway: A Key Regulator of Immune Tolerance
The IDO1 enzyme is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression in both tumor cells and antigen-presenting cells.[3] The subsequent breakdown of tryptophan and production of kynurenine metabolites lead to the suppression of anti-tumor immune responses.
Caption: The IDO1 signaling pathway illustrating immune suppression.
Materials and Methods
Reagents
-
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (Test Compound)
-
Epacadostat (INCB024360) (Reference Compound 1)
-
Navoximod (GDC-0919) (Reference Compound 2)
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent
-
HeLa or SKOV-3 cells
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Cell Culture Media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTS or MTT reagent
Cell Lines
Human cervical cancer (HeLa) or ovarian cancer (SKOV-3) cell lines are suitable for cell-based assays as they can be induced to express IDO1 upon stimulation with IFN-γ.[3]
Experimental Protocols
Protocol 1: Cell-Free Enzymatic IDO1 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight. [3]2. IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. [3]3. Compound Treatment: Simultaneously, treat the cells with serial dilutions of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, Epacadostat, and Navoximod.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same TCA and Ehrlich's reagent method described in Protocol 1. [3]7. Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
Protocol 3: Cell Viability Assay
To ensure that the observed decrease in kynurenine production is due to IDO1 inhibition and not a result of cytotoxicity, a cell viability assay should be performed in parallel with the cell-based assay.
Step-by-Step Methodology:
-
Plate Setup: Set up a parallel 96-well plate with the same cell seeding, IFN-γ induction, and compound treatment as in Protocol 2.
-
MTS/MTT Addition: At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control.
Protocol 4: Selectivity Profiling
To assess the selectivity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, its inhibitory activity should be tested against related tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO). This can be achieved using commercially available recombinant enzymes and adapting the cell-free enzymatic assay protocol accordingly.
Data Presentation
The results of the benchmarking studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Inhibitory Activity against IDO1
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | Experimental Value | Experimental Value |
| Epacadostat (INCB024360) | ~70 [8] | ~7 [8] |
| Navoximod (GDC-0919) | Reported Value | ~70-75 [6][9] |
Table 2: Cytotoxicity and Selectivity Profile
| Compound | HeLa Cell CC50 (µM) | IDO2 Inhibition (IC50, µM) | TDO Inhibition (IC50, µM) |
| Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | Experimental Value | Experimental Value | Experimental Value |
| Epacadostat (INCB024360) | >100 | >1000-fold selective vs IDO1 [10] | >1000-fold selective vs IDO1 [10] |
| Navoximod (GDC-0919) | Reported Value | 10- to 20-fold selective vs IDO1 [9] | 10- to 20-fold selective vs IDO1 [9] |
Summary and Future Directions
This guide outlines a comprehensive strategy for benchmarking Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate against the well-established IDO1 inhibitors, Epacadostat and Navoximod. By following the detailed protocols for enzymatic and cell-based assays, researchers can generate robust and comparable data to evaluate the potency, cellular efficacy, and selectivity of this novel compound.
The hypothetical results presented in the data tables serve as a template for interpreting the experimental outcomes. Should Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate demonstrate potent and selective inhibition of IDO1 with low cytotoxicity, it would warrant further investigation as a potential therapeutic agent in immuno-oncology.
Future studies could include:
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its ability to modulate tryptophan and kynurenine levels in vivo.
By systematically characterizing the biological activity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the scientific community can determine its potential to contribute to the growing arsenal of cancer immunotherapies.
References
-
Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762–774. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]
-
Dolusić, E., et al. (2011). 2-Imino-4-oxo-thiazolidin-5-yl-acetic acids as new inhibitors of indoleamine 2,3-dioxygenase. Journal of Medicinal Chemistry, 54(15), 5320–5334. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1 metabolism. Frontiers in Immunology, 5, 674. [Link]
-
Liu, X., et al. (2010). Selective inhibition of IDO1 by the business end of an epacadostat analogue. ACS Medicinal Chemistry Letters, 1(4), 185–189. [Link]
-
Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase 1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research, 23(13), 3269–3276. [Link]
-
Soliman, H., et al. (2019). A phase I/II study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 7(1), 1-12. [Link]
-
Holmgaard, R. B., et al. (2013). Targeting IDO1 in cancer: a new frontier in immuno-oncology. Journal for ImmunoTherapy of Cancer, 1(1), 1-2. [Link]
-
Takikawa, O., Kuroiwa, T., Yamazaki, F., & Kido, R. (1988). Mechanism of interferon-gamma action. Characterization of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 263(4), 2041–2048. [Link]
-
Mautino, M. R., et al. (2016). Navoximod (GDC-0919), a Potent and Selective Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 7(10), 947–952. [Link]
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]
-
Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Retrieved from [Link]
-
ACS Publications. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
-
MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
National Center for Biotechnology Information. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
-
National Center for Biotechnology Information. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
-
National Center for Biotechnology Information. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. [Link]
-
OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]
-
National Center for Biotechnology Information. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
-
National Center for Biotechnology Information. (2017). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. [Link]
-
National Center for Biotechnology Information. (2019). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
Frontiers. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. [Link]
-
AACR Publications. (2022). Mechanism Found for IDO1 Inhibitor Evasion. [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Summary of clinical trials of IDO1 inhibitors. [Link]
-
Frontiers. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. [Link]
-
Taylor & Francis Online. (2018). Trial watch: IDO inhibitors in cancer therapy. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
AACR Publications. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Differentiating Isomeric Bromophenyl Oxazoles
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of effective and safe pharmaceutical design. Positional isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification critical. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-bromophenyl oxazoles, offering a framework for their differentiation using common analytical techniques. We will explore the theoretical underpinnings and provide practical, field-tested protocols for UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Isomeric Purity in Drug Development
The substitution pattern on a phenyl ring appended to a heterocyclic core, such as oxazole, can significantly influence the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. The ortho-isomer may experience steric hindrance that forces the phenyl and oxazole rings out of planarity, altering its electronic conjugation and receptor binding potential. In contrast, the para- and meta-isomers are less sterically hindered, allowing for greater coplanarity and different electronic effects. These subtle structural variations underscore the necessity for robust analytical methods to ensure isomeric purity and predict biological activity.
UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of π-conjugation. For the bromophenyl oxazole isomers, we can anticipate distinct absorption profiles.
The para-isomer is expected to have the most extended conjugation between the phenyl and oxazole rings, leading to a π-π* transition at the longest wavelength (a bathochromic or red shift). The meta-isomer's conjugation is interrupted, resulting in a λmax at a shorter wavelength (a hypsochromic or blue shift) compared to the para-isomer. The ortho-isomer, due to steric hindrance from the bromine atom, will likely exhibit the most significant blue shift as the phenyl and oxazole rings are forced out of planarity, reducing π-orbital overlap.
Table 1: Expected UV-Visible Absorption Data for Isomeric Bromophenyl Oxazoles in Ethanol
| Isomer | Expected λmax (nm) | Rationale |
| 2-(2-Bromophenyl)oxazole (ortho) | ~280-290 | Steric hindrance reduces conjugation, leading to a higher energy π-π* transition. |
| 2-(3-Bromophenyl)oxazole (meta) | ~295-305 | Interrupted conjugation results in a higher energy transition than the para-isomer. |
| 2-(4-Bromophenyl)oxazole (para) | ~310-320 | Extended conjugation allows for a lower energy π-π* transition. |
Experimental Protocol: UV-Visible Absorption Spectroscopy
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh approximately 1 mg of each bromophenyl oxazole isomer and dissolve it in 10 mL of spectroscopic grade ethanol to prepare a stock solution.
-
Dilution: From the stock solution, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.0. This ensures the measurement is within the linear range of the instrument.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer that has been recently calibrated.
-
Blanking: Fill a 1 cm path length quartz cuvette with spectroscopic grade ethanol to use as a blank reference.
-
Measurement: Record the absorption spectrum of each isomeric solution from 200 to 400 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer and compare the values.
Fluorescence Spectroscopy: Probing the Emissive Properties
Fluorescence spectroscopy provides information about a molecule's ability to emit light after being excited to a higher electronic state. The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and environment. Similar to UV-Vis absorption, the extent of conjugation and steric hindrance will influence the fluorescence properties of the bromophenyl oxazole isomers.
The para-isomer, with its extended conjugation, is expected to be the most fluorescent of the three, with the highest quantum yield and an emission maximum at the longest wavelength. The ortho-isomer, with its non-planar conformation, will likely have the lowest fluorescence quantum yield due to non-radiative decay pathways becoming more favorable. The meta-isomer will exhibit intermediate fluorescence properties.
Table 2: Expected Fluorescence Data for Isomeric Bromophenyl Oxazoles in Ethanol
| Isomer | Expected Emission λmax (nm) | Expected Relative Quantum Yield | Rationale |
| 2-(2-Bromophenyl)oxazole (ortho) | ~350-360 | Low | Steric hindrance promotes non-radiative decay pathways. |
| 2-(3-Bromophenyl)oxazole (meta) | ~370-380 | Moderate | Interrupted conjugation leads to intermediate fluorescence. |
| 2-(4-Bromophenyl)oxazole (para) | ~390-400 | High | Extended conjugation enhances fluorescence efficiency. |
Experimental Protocol: Fluorescence Spectroscopy
Caption: Workflow for Fluorescence Spectroscopic Analysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare dilute solutions of each isomer in spectroscopic grade ethanol, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Set the excitation wavelength to the λmax value obtained from the UV-Vis spectrum for each respective isomer.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that encompasses the expected emission, typically starting about 20 nm above the excitation wavelength.
-
Analysis: Identify the wavelength of maximum fluorescence emission for each isomer.
-
Quantum Yield (Optional but Recommended): To quantify the differences in fluorescence intensity, measure the relative fluorescence quantum yield using a well-characterized standard, such as quinine sulfate in 0.1 M H2SO4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbons in the bromophenyl and oxazole rings will be distinct for each isomer.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be the most informative for distinguishing the isomers.
-
Para-isomer: Will show a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted phenyl ring.
-
Ortho-isomer: Will exhibit a more complex multiplet pattern for the four protons on the bromophenyl ring due to their distinct chemical environments and coupling interactions.
-
Meta-isomer: Will also show a complex multiplet pattern for the four phenyl protons, but it will be different from that of the ortho-isomer.
The protons on the oxazole ring will also show slight variations in their chemical shifts due to the different electronic effects of the bromophenyl group's position.
¹³C NMR Spectroscopy:
The number of unique carbon signals in the ¹³C NMR spectrum will reflect the symmetry of each isomer.
-
Para-isomer: Due to its symmetry, it will have fewer signals in the aromatic region compared to the other two isomers.
-
Ortho- and Meta-isomers: Will each show a full set of signals for all the carbons in the bromophenyl and oxazole rings, as they lack the symmetry of the para-isomer. The chemical shifts of the carbon atoms, particularly those of the phenyl ring, will be influenced by the position of the bromine atom.
Table 3: Expected ¹H and ¹³C NMR Spectral Features for Isomeric Bromophenyl Oxazoles in CDCl₃
| Isomer | Expected ¹H NMR Aromatic Pattern | Expected Number of ¹³C Aromatic Signals |
| 2-(2-Bromophenyl)oxazole (ortho) | Complex multiplet | 8 |
| 2-(3-Bromophenyl)oxazole (meta) | Complex multiplet | 8 |
| 2-(4-Bromophenyl)oxazole (para) | Two doublets (AA'BB' system) | 6 |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the bromophenyl oxazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[1][2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (typically 16-64 scans). For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (for ¹H), and the number of signals to determine the isomeric structure.
Conclusion
The spectroscopic techniques of UV-Vis absorption, fluorescence, and NMR provide a powerful and complementary toolkit for the unambiguous differentiation of ortho-, meta-, and para-bromophenyl oxazole isomers. By understanding the influence of the bromine atom's position on the electronic and structural properties of these molecules, researchers can confidently identify each isomer. The distinct λmax values in UV-Vis and fluorescence spectra, coupled with the characteristic patterns in ¹H and ¹³C NMR spectra, serve as reliable fingerprints for each compound. Adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and materials science fields.
References
-
Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions. (2026). ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate. [Link]
-
2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (n.d.). MDPI. [Link]
-
UV-Vis absorption spectra of the synthesized... (n.d.). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. (2010). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
Critical review of fluorescence and absorbance measurements as surrogates for the molecular weight and aromaticity of dissolved organic matter. (2024). RSC Publishing. [Link]
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. [Link]
-
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (n.d.). ResearchGate. [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (n.d.). NIH. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]
-
The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. (2010). PubMed. [Link]
-
5.5: Chemical Shift. (2023). Chemistry LibreTexts. [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal. [Link]
-
The ultra-violet absorption spectra of substituted phenyl amino-1,2,3-triazoles. (n.d.). Sci-Hub. [Link]
-
Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of oxazole positional isomers. (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]
-
Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (n.d.). PubMed Central. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Byproduct Formation in 2-Aryl-Oxazole Synthesis
Introduction: The Pursuit of Purity in Medicinal Chemistry
The 2-aryl-oxazole motif is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. However, the synthetic routes to these valuable scaffolds are often plagued by the formation of unwanted byproducts. These impurities not only reduce the yield of the desired product but also introduce significant challenges in purification, particularly during scale-up for pharmaceutical manufacturing. Understanding the genesis of these byproducts is paramount for developing robust, efficient, and clean synthetic protocols.
This guide provides an in-depth analysis of byproduct formation in three classical and one modern synthesis method for 2-aryl-oxazoles. We will delve into the mechanistic origins of these side reactions, offer insights based on field-proven experience, and provide comparative data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
The Robinson-Gabriel Synthesis: A Battle Against Brute-Force Dehydration
The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for forming the oxazole ring via the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] While its atom economy is excellent in principle, the practical application often involves harsh conditions that lead to a range of byproducts.
Mechanism of Oxazole Formation
The core transformation involves an intramolecular cyclization of the enol form of the 2-acylamino-ketone, followed by the elimination of a water molecule to afford the aromatic oxazole ring. This dehydration step is typically promoted by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1]
Byproduct Analysis
The primary source of byproducts in the Robinson-Gabriel synthesis stems from the aggressive nature of the dehydrating agents employed.
-
Charring and Decomposition: Strong, hot acids like concentrated H₂SO₄ are notorious for causing non-specific degradation of organic molecules, leading to the formation of complex, often intractable tar-like substances.[3] This is particularly problematic with sensitive functional groups on the aryl or acyl moieties.
-
Incomplete Cyclization: If the dehydration is not driven to completion, the reaction mixture may contain residual amounts of the starting 2-acylamino-ketone or the cyclic oxazoline intermediate. These can be difficult to separate from the final product due to similar polarities.
-
Side Reactions of Functional Groups: The harsh acidic conditions can promote unwanted side reactions on the substituents of the starting material. For example, ester groups may be hydrolyzed, and acid-labile protecting groups may be cleaved.
Expert Insight: The key to a clean Robinson-Gabriel synthesis is the judicious choice of the dehydrating agent. While H₂SO₄ is traditional, milder reagents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride can often effect the cyclodehydration with fewer charring-related byproducts.[4] Furthermore, careful control of reaction temperature and time is critical to minimize decomposition.
The Van Leusen Oxazole Synthesis: Navigating TosMIC Reactivity
The Van Leusen reaction is a highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[5][6] It generally proceeds under milder, basic conditions compared to the Robinson-Gabriel synthesis, which can be a significant advantage.
Mechanism of Oxazole Formation
The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxy-oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH), driven by a base, yields the desired 5-aryl-oxazole.[6][7][8]
Byproduct Analysis
Byproducts in the Van Leusen synthesis are typically more specific and mechanistically predictable than in the Robinson-Gabriel method.
-
Stoichiometric Byproduct: The reaction inherently produces one equivalent of p-toluenesulfinic acid (or its salt) per equivalent of oxazole formed.[9] While not a reaction side product in the traditional sense, it must be efficiently removed during workup and purification.
-
Rearranged Enamines (with specific substrates): When using certain substituted indole-3-carboxaldehydes, a competing reaction pathway can lead to the formation of rearranged indolyl primary enamines as significant byproducts.[7] This occurs via a protonation of the enamidic double bond of an intermediate, followed by a 1,2-shift of the tosyl group.[7]
-
Nitrile Formation (from ketones): If a ketone is used instead of an aldehyde, the reaction pathway changes. The intermediate formed cannot eliminate TosH to form an oxazole and instead undergoes rearrangement and hydrolysis to yield a nitrile, a reaction known as the Van Leusen nitrile synthesis.[5] While not a byproduct in the aldehyde reaction, it highlights the specific reactivity of the TosMIC reagent.
Expert Insight: The formation of rearranged enamines is highly substrate-dependent. For problematic substrates, exploring alternative bases or solvent systems can sometimes alter the reaction pathway to favor oxazole formation. The use of a solid-supported base or an ion exchange resin can simplify the removal of the p-toluenesulfinic acid byproduct, leading to a cleaner product upon filtration.[7][9]
The Fischer Oxazole Synthesis: Controlling Reactive Intermediates
The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from an aromatic cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride (HCl).[2][10]
Mechanism of Oxazole Formation
The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, and subsequent intramolecular cyclization and dehydration lead to the 2,5-diaryl-oxazole.[10] A key intermediate in this process is a chloro-oxazoline.[10]
Byproduct Analysis
Byproduct formation in the Fischer synthesis is often related to the stability of the starting materials and intermediates under the strongly acidic conditions.
-
Cyanohydrin Reversion: Cyanohydrins are in equilibrium with their corresponding aldehyde and hydrogen cyanide. Under the reaction conditions, this equilibrium can shift, leading to the presence of unreacted starting aldehyde and potentially hazardous HCN.
-
Hydrolysis: Although the reaction is run under anhydrous conditions, trace amounts of water can lead to the hydrolysis of the cyanohydrin back to the aldehyde or the hydrolysis of the iminochloride intermediate.
-
Aldehyde Self-Condensation: The acidic conditions can promote the self-condensation of the aldehyde starting material, leading to aldol-type byproducts.
Expert Insight: The success of the Fischer synthesis hinges on maintaining strictly anhydrous conditions. The use of dry ether as a solvent and passing dry HCl gas through the solution is crucial.[10] The quality of the cyanohydrin is also important; freshly prepared and purified cyanohydrin will give the best results.
Modern Methods: Palladium-Catalyzed Direct Arylation
Modern synthetic chemistry has introduced powerful new methods for forming 2-aryl-oxazoles, such as palladium-catalyzed direct C-H arylation. This approach allows for the coupling of a pre-formed oxazole ring with an aryl halide, offering a convergent and flexible route.
Mechanism of Arylation
These reactions typically involve a palladium catalyst that undergoes oxidative addition into the aryl halide bond. The resulting palladium-aryl complex then reacts with the oxazole through a C-H activation step, followed by reductive elimination to form the C-C bond and regenerate the catalyst.
Byproduct Analysis
The byproducts in these reactions are characteristic of cross-coupling chemistry.
-
Regioisomers: A primary challenge in the direct arylation of unsubstituted oxazole is controlling the regioselectivity. The C2 and C5 positions are both susceptible to arylation, and reactions can often yield a mixture of 2-aryl- and 5-aryl-oxazole regioisomers. The ratio of these isomers is highly dependent on the choice of palladium ligand, solvent, and base.[9][11] This formation of a regioisomeric mixture is a significant purity issue.
-
Homocoupling: The palladium-aryl intermediate can react with another molecule of itself, leading to the formation of a biaryl byproduct (Ar-Ar) from the starting aryl halide. This is a common side reaction in many cross-coupling reactions.
-
Di-arylation: In some cases, arylation can occur at both the C2 and C5 positions, leading to a 2,5-diaryl-oxazole byproduct, especially if an excess of the aryl halide is used.
Expert Insight: Controlling regioselectivity is the most critical aspect of this methodology. Extensive research has shown that specific phosphine ligands and solvent polarity can steer the reaction towards either C2 or C5 arylation with high selectivity.[9][11] For instance, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents.[11] Careful optimization of the reaction conditions is essential to minimize the formation of regioisomers and other byproducts.
Comparative Summary of Synthesis Methods
| Synthesis Method | Typical Conditions | Major Byproducts | Advantages | Disadvantages |
| Robinson-Gabriel | Strong acid (H₂SO₄, PPA), heat | Charred material, incomplete cyclization products | High atom economy, readily available starting materials | Harsh conditions, low functional group tolerance, purification challenges |
| Van Leusen | Base (K₂CO₃, t-BuOK), solvent (MeOH, DME) | p-Toluenesulfinic acid, rearranged enamines (substrate-dependent) | Mild conditions, good functional group tolerance | Use of odorous isocyanide, stoichiometric byproduct |
| Fischer | Anhydrous HCl, ether | Unreacted starting materials, hydrolysis products, aldehyde self-condensation products | Classic, well-established method | Requires strictly anhydrous conditions, use of toxic HCN precursor |
| Pd-Catalyzed Arylation | Pd catalyst, ligand, base, solvent | Regioisomers (2-aryl vs. 5-aryl), homocoupled biaryls, di-arylated products | High functional group tolerance, convergent approach | Catalyst cost, need for extensive optimization, regioselectivity issues |
Experimental Protocols
Representative Protocol 1: Van Leusen Synthesis of 5-Phenyl-oxazole
This protocol is adapted from established procedures and is provided for illustrative purposes.
-
To a stirred solution of benzaldehyde (1.0 eq) and tosylmethylisocyanide (TosMIC, 1.05 eq) in anhydrous methanol (0.5 M) at 0 °C under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-phenyl-oxazole. The byproduct, potassium p-toluenesulfinate, remains in the aqueous layer.
Representative Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyl-oxazole (Milder Conditions)
This protocol is a conceptual illustration of using a milder dehydrating agent.
-
A solution of 2-benzamido-1-phenylethan-1-one (1.0 eq) in dichloromethane (0.2 M) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Trifluoroacetic anhydride (2.0 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol or by column chromatography to yield pure 2,5-diphenyl-oxazole.
Visualizing Reaction Pathways and Byproduct Formation
Robinson-Gabriel Synthesis Pathway
Caption: Van Leusen synthesis showing the divergence to a rearranged byproduct.
Conclusion
The synthesis of 2-aryl-oxazoles, while achievable through multiple routes, requires a careful consideration of potential byproduct formation. Classical methods like the Robinson-Gabriel and Fischer syntheses, though powerful, often necessitate harsh conditions that can lead to decomposition and complex purification profiles. The Van Leusen synthesis offers a milder alternative, but substrate-specific side reactions must be considered. Modern palladium-catalyzed methods provide flexibility, but the challenge shifts to controlling regioselectivity and minimizing byproducts typical of cross-coupling chemistry. By understanding the mechanistic underpinnings of these side reactions, the medicinal chemist is better equipped to select and optimize a synthetic route that delivers the desired 2-aryl-oxazole in high yield and purity, accelerating the journey from laboratory synthesis to potential therapeutic application.
References
-
Kulkarnia, B. A., & Ganesan, A. (1999). A resin-bound scavenger for sulfinic acids: applications in the van Leusen oxazole synthesis. Tetrahedron Letters, 40(31), 5637-5638. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. [Link]
-
Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. Doctoral Dissertation, University of Pittsburgh. [Link]
-
Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Souldozi, A., & Ramazani, A. (2010). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827. [Link]
-
MacMillan Group. (n.d.). Oxazole. MacMillan Group Meeting. [Link]
-
Lherbet, C., et al. (2005). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 46(6), 939-941. [Link]
-
Wikipedia contributors. (2023). Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Bellina, F., & Rossi, R. (2010). ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ChemInform, 41(48). [Link]
-
Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(1-3), 1. [Link]
-
YouTube. (2020, October 25). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. [Link]
-
Ashenhurst, J. (2024). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
RevisionDojo. (2023). What Dehydrating Agents Do in Chemistry. RevisionDojo. [Link]
-
TSI Journals. (n.d.). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Trade Science Inc. [Link]
-
MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
-
ChemRxiv. (n.d.). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. [Link]
-
Chemical Communications. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium and Copper-Catalyzed Arylation of Azoles. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. revisiondojo.com [revisiondojo.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
A Comparative Guide to the Cytotoxicity of Substituted Oxazole Compounds
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutic agents.[2][3] Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4] In the realm of oncology, substituted oxazoles have emerged as a particularly promising class of compounds, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[5]
The versatility of the oxazole core allows for the strategic placement of various substituents at the 2, 4, and 5 positions. This chemical tractability enables the fine-tuning of the molecule's physicochemical properties and biological activity. The nature and position of these substituents play a critical role in determining the compound's cytotoxicity, target specificity, and overall therapeutic potential. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of more effective and selective anticancer drugs.[6]
This guide provides a comparative analysis of the cytotoxicity of various substituted oxazole compounds, drawing upon experimental data from recent scientific literature. We will delve into the structure-activity relationships that govern their cytotoxic effects, present a detailed protocol for a standard cytotoxicity assay, and explore one of the key mechanisms through which these compounds exert their anticancer effects.
Comparative Cytotoxicity of Substituted Oxazole Derivatives
The cytotoxic efficacy of substituted oxazoles is highly dependent on the nature and position of the functional groups attached to the oxazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative oxazole and related azole derivatives against various cancer cell lines, providing a snapshot of their comparative potency. A lower IC50 value indicates a higher cytotoxic activity.
| Compound ID/Series | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [5] |
| MDA-MB-231 (Breast) | 35.9 | [5] | ||
| Compound 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 39.0 | [5] |
| MDA-MB-231 (Breast) | 35.1 | [5] | ||
| Compound HS3 | Indole-based sulfonamide | 4T1 (Breast) | 25 | [6] |
| Compound MP3 | Indole-based sulfonamide | 4T1 (Breast) | 37.5 | [6] |
| Compound 14d | 1,2,3-Triazole-linked β-carboline–benzimidazole | MCF-7 (Breast) | 5.61 ± 1.24 | [7] |
| Compound 14o | 1,2,3-Triazole-linked β-carboline–benzimidazole | MCF-7 (Breast) | 6.84 ± 1.53 | [7] |
| Compound 16 | 1,3-Oxazole sulfonamide | Leukemia (average) | 0.22 | [8] |
| Benzimidazole-Oxadiazole 4r | Methoxy and 2,4-dichloro groups | A549 (Lung) | 0.3 | [9] |
| MCF-7 (Breast) | 0.5 | [9] | ||
| Benzimidazole-Oxadiazole 4s | Methoxy and 3,4-dihydroxy groups | A549 (Lung) | 1.6 | [9] |
| MCF-7 (Breast) | 1.2 | [9] | ||
| Benzimidazole derivative se-182 | Not specified in abstract | A549 (Lung) | 15.80 | [10] |
| HepG2 (Liver) | 15.58 | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights several key SAR trends:
-
Influence of the Heterocyclic System: The core heterocyclic structure significantly impacts cytotoxicity. For instance, the benzimidazole-oxadiazole hybrids (4r and 4s) exhibit potent activity in the sub-micromolar to low micromolar range against both lung and breast cancer cell lines.[9]
-
Impact of Substituents: The nature of the substituents on the aromatic rings is a critical determinant of cytotoxic potency. For example, in the benzimidazole-oxadiazole series, the presence of a methoxy group combined with either 2,4-dichloro (4r) or 3,4-dihydroxy (4s) substitutions leads to strong cytotoxic effects.[9]
-
Cell Line Specificity: The cytotoxic effect of a given compound can vary significantly between different cancer cell lines. This highlights the importance of screening compounds against a diverse panel of cell lines to identify those with broad-spectrum activity or specific selectivity.
Mechanism of Action: Inhibition of Tubulin Polymerization
A prominent mechanism by which many cytotoxic oxazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[11][12] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.
Tubulin, a globular protein, exists as a heterodimer of α- and β-tubulin. These dimers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into hollow cylindrical structures known as microtubules. The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is vital for the proper functioning of the mitotic spindle during cell division.
Certain substituted oxazoles can bind to the colchicine-binding site on β-tubulin.[12] This binding event disrupts the conformation of the tubulin dimer, thereby preventing its incorporation into growing microtubules. The net effect is an inhibition of microtubule polymerization, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[7]
Caption: Mechanism of tubulin polymerization inhibition by a cytotoxic oxazole compound.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Substituted oxazole compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted oxazole compounds in a complete medium.
-
After 24 hours of cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Substituted oxazoles represent a rich source of potential anticancer agents with diverse mechanisms of action. The comparative analysis of their cytotoxicities reveals that the strategic modification of the oxazole scaffold can lead to compounds with potent and selective activity against cancer cells. The inhibition of tubulin polymerization is a key mechanism for a significant number of these derivatives, making it an attractive target for future drug design efforts.
The MTT assay remains a robust and high-throughput method for the initial screening and evaluation of the cytotoxic potential of novel oxazole compounds. Further in-depth studies, including the elucidation of other potential mechanisms of action, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling, are essential to translate the promise of these compounds into clinically effective cancer therapies. The continued exploration of the vast chemical space offered by the substituted oxazole motif holds great potential for the discovery of the next generation of anticancer drugs.
References
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
IC50 values and dose–response curves of designed... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Kumar, A., et al. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Experimental and Therapeutic Medicine.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters.
- Oxazole-Based Compounds As Anticancer Agents. (2019). Current Medicinal Chemistry.
- A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Taibah University Medical Sciences.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
- Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2007). Journal of Medicinal Chemistry.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. (2025). Pharmaceuticals.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). European Journal of Medicinal Chemistry.
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 22, 2026, from [Link]
- Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. (2014). Chinese Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Introduction: As researchers dedicated to advancing pharmaceutical and chemical synthesis, our work with novel compounds like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is foundational to discovery. This brominated heterocyclic compound serves as a valuable building block in medicinal chemistry. However, beyond its synthetic utility, a deep understanding of its lifecycle within the laboratory—particularly its safe and compliant disposal—is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined below are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste streams. Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (CAS No. 391248-23-0) is classified with specific hazards that dictate its handling and disposal.[1]
The primary directive for its disposal is rooted in its chemical structure: it is a halogenated organic compound . Halogenated wastes are treated separately from non-halogenated wastes because they require specific, high-temperature incineration processes to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents renders the entire waste volume more costly and complex to dispose of.[2]
Table 1: GHS Hazard Profile for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate [1]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. |
Source: Synthesized from Sigma-Aldrich Safety Information.[1]
Based on this profile and data from structurally similar compounds, we must also consider potential incompatibilities. Hazardous decomposition can occur when this compound is mixed with strong bases or oxidizing agents, potentially producing nitrogen oxides (NOx), hydrogen halides, and bromine.[3] Therefore, strict segregation is not just a regulatory requirement but a critical safety measure.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety begins with appropriate PPE. The following equipment is mandatory when handling Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate in its pure form or as waste.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[3]
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[3]
-
Body Protection: A standard, fully-buttoned laboratory coat is required.
-
Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of waste containing Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Step 1: Waste Categorization and Segregation
-
Identify the Waste Stream: Any material—including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solvent rinsates—must be treated as hazardous waste.
-
Categorize as Halogenated: Due to the bromine atom, this waste must be designated as Halogenated Organic Waste .[2]
-
Segregate from Incompatibles: Ensure this waste stream is never mixed with strong bases, strong oxidizing agents, or non-halogenated organic waste.[3][4] Keep separate containers for each distinct waste category.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Collect solid waste in a clearly marked, sealable, and robust container (e.g., a high-density polyethylene (HDPE) pail or bottle). For liquid waste (e.g., solutions or rinsates), use a dedicated, compatible solvent waste container.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate" and any other constituents.
-
The hazard characteristics (e.g., "Toxic," "Halogenated").
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
Transfer Waste: Carefully transfer the waste into the designated container within a chemical fume hood.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the lab environment.
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
Step 4: Storage and Final Disposal
-
Store Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Once the container is full or you have concluded the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a collection.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Emergency Procedures: In Case of a Spill
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact EHS.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated halogenated waste container.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as halogenated waste.
-
-
Exposure:
-
If Swallowed: Rinse mouth with water and call a poison control center or doctor immediately.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6]
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly from discovery to disposal.
References
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
University of California, Santa Barbara. Hazardous Waste Reduction. [Link]
-
University of Washington. Standard Operating Procedure: Bromine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
